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  • Product: [(4-Bromo-2-methylphenyl)methyl](methyl)amine
  • CAS: 1037090-12-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of (4-Bromo-2-methylphenyl)methylamine

Abstract (4-Bromo-2-methylphenyl)methylamine is a substituted benzylamine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Bromo-2-methylphenyl)methylamine is a substituted benzylamine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1] Its structural motifs—a brominated aromatic ring, a methyl group providing steric and electronic influence, and a reactive primary amine—offer multiple avenues for synthetic diversification. This guide provides a detailed examination of the synthesis and characterization of this compound, tailored for researchers, chemists, and professionals in drug development. We will explore the most efficient synthetic methodologies, focusing on the principles behind procedural choices, and detail the analytical techniques required for comprehensive structural verification and purity assessment.

Introduction and Strategic Importance

The strategic placement of the bromo, methyl, and aminomethyl groups on the phenyl ring makes (4-Bromo-2-methylphenyl)methylamine a key intermediate. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The primary amine is a nucleophilic center, ideal for amide bond formation, reductive amination, and the construction of various heterocyclic systems. The ortho-methyl group can influence the conformation of derivatives and modulate biological activity. Understanding reliable methods for the synthesis and characterization of this compound is therefore critical for its effective application in research and development.

Physicochemical Properties

A summary of the key computed and experimental properties of the target compound and its common salt form is presented below.

PropertyValueSource
Chemical Name (4-Bromo-2-methylphenyl)methylamine-
Synonyms 4-Bromo-2-methylbenzylamine-
Molecular Formula C₈H₁₀BrNCalculated
Molecular Weight 200.08 g/mol [2]
CAS Number 699-03-6[2]
Appearance Expected to be a liquid or low-melting solid-
Boiling Point Not established-
Solubility Soluble in common organic solvents-

Synthetic Pathways and Methodologies

The synthesis of (4-Bromo-2-methylphenyl)methylamine can be approached through several established chemical transformations. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will focus on the most practical and efficient route: reductive amination.

Retrosynthetic Analysis and Workflow Overview

A logical retrosynthetic disconnection of the target amine points to 4-bromo-2-methylbenzaldehyde as a key precursor. This approach is advantageous due to the commercial availability of the aldehyde and the high efficiency of the reductive amination process.

G Target (4-Bromo-2-methylphenyl)methylamine Precursor 4-Bromo-2-methylbenzaldehyde Target->Precursor C-N Disconnection (Reductive Amination) Precursor->Target Ammonia Ammonia (NH3) Ammonia->Target ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Target

Caption: Retrosynthetic approach for the target amine.

Preferred Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its high selectivity and operational simplicity.[3][4] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][6]

Expertise & Causality: While a strong reducing agent like sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde.[3] A more strategic choice is a milder, selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated imine (iminium ion) intermediate. This selectivity prevents the wasteful consumption of the reducing agent and minimizes the formation of the corresponding alcohol byproduct (4-bromo-2-methylbenzyl alcohol), leading to a cleaner reaction and higher yield of the desired amine.

This protocol describes the synthesis of (4-Bromo-2-methylphenyl)methylamine from 4-bromo-2-methylbenzaldehyde using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.

Materials:

  • 4-Bromo-2-methylbenzaldehyde (1.0 eq)[7]

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylbenzaldehyde (1.0 eq) and a large excess of ammonium acetate (10.0 eq) in methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Formation of Imine: Stir the mixture at room temperature for 30-60 minutes. The ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote the formation of the imine intermediate.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Work-up - Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN. Concentrate the mixture under reduced pressure to remove the methanol.

  • Work-up - Extraction: Add water to the residue and basify the aqueous solution by the slow addition of 1 M NaOH until the pH is >10. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-Bromo-2-methylphenyl)methylamine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if required.

The mechanism proceeds via two key stages: the formation of an iminium ion, followed by its reduction by the hydride reagent.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde (Ar-CHO) Hemiaminal Hemiaminal Intermediate (Ar-CH(OH)NH2) Aldehyde->Hemiaminal Nucleophilic Attack Ammonia Ammonia (NH3) Iminium Iminium Ion (Ar-CH=N+H2) Hemiaminal->Iminium Dehydration (H+) Product Primary Amine (Ar-CH2NH2) Iminium->Product Hydride Attack Hydride Hydride Source (NaBH3CN)

Caption: Mechanism of Reductive Amination.

Alternative Synthetic Routes

While reductive amination is preferred, other methods are viable and may be suitable depending on the context.

  • Gabriel Synthesis: This classic method provides a route to primary amines free from over-alkylation byproducts.[8][9] It involves the Sₙ2 reaction of potassium phthalimide with a suitable alkyl halide (in this case, 4-bromo-2-methylbenzyl bromide), followed by the liberation of the amine, typically using hydrazine (the Ing-Manske procedure).[10][11] This method is robust but requires an additional step to prepare the benzyl bromide precursor from the corresponding alcohol or toluene derivative.

  • Reduction of Nitrile: The target amine can also be synthesized by the reduction of 4-bromo-2-methylbenzonitrile.[12][13] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. This route is efficient if the nitrile is readily available.

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized (4-Bromo-2-methylphenyl)methylamine. The following data are predicted based on the structure and analysis of similar compounds.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic CH~7.4d1HH adjacent to Br
Aromatic CH~7.2dd1HH between Br & CH₂
Aromatic CH~7.0d1HH adjacent to Me
Methylene CH₂~3.8s2HAr-CH₂ -NH₂
Methyl CH₃~2.3s3HAr-CH₃
Amine NH₂~1.5 (broad)s2HCH₂-NH₂
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Aromatic C~139C-CH₃
Aromatic C~138C-CH₂NH₂
Aromatic CH~132CH adjacent to Br
Aromatic CH~130CH between Br & CH₂
Aromatic CH~128CH adjacent to Me
Aromatic C~121C-Br
Methylene C~45C H₂-NH₂
Methyl C~19C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3300 - 3400MediumN-H stretch (primary amine, two bands)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch (CH₂ and CH₃)
1590 - 1610MediumN-H bend (scissoring)
1450 - 1500StrongAromatic C=C stretch
1000 - 1100StrongC-N stretch
550 - 650StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺²+2) of nearly equal intensity.

  • Expected M⁺: m/z 199

  • Expected M⁺+2: m/z 201

  • Key Fragment: Loss of the amine group (m/z 183/185) or the entire aminomethyl group would lead to the 4-bromo-2-methylphenyl fragment. The most abundant fragment is often the tropylium-like ion formed after the loss of Br (m/z 120).

Safety, Handling, and Storage

(4-Bromo-2-methylphenyl)methylamine and its precursors should be handled with care.

  • Hazards: Based on related compounds like 4-bromo-2-methylaniline, the target compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[14] The precursor, 4-bromo-2-methylbenzaldehyde, may cause skin, eye, and respiratory irritation.[7]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of (4-Bromo-2-methylphenyl)methylamine via the reductive amination of 4-bromo-2-methylbenzaldehyde. The rationale for selecting specific reagents and conditions has been explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive suite of analytical techniques has been outlined to ensure the unambiguous characterization and quality control of the final product. This foundational knowledge is crucial for scientists who intend to use this versatile building block in their research and development endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11423, 4-Bromo-2-methylaniline. Retrieved from [Link].

  • Yao, J.-L., Zhang, X., Li, H.-Y., & Ye, J.-Q. (2013). (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 69(2), o199. Available at: [Link]

  • Stellpflug, S. J., Kealey, K. N., Hegarty, C. B., & Janis, G. C. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology, 10(1), 45–50. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link].

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11422, 2-Bromo-4-methylaniline. Retrieved from [Link].

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig2_283584821.
  • National Center for Biotechnology Information. (2013). 3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. PubMed Central. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13555150, 4-Bromo-2-methylbenzaldehyde. Retrieved from [Link].

  • NIST. (n.d.). 4-Bromo-2-methylphenol. NIST WebBook. Retrieved from [Link].

  • Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 624. Available at: [Link]

  • Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. Available at: [Link]

  • Hubei Aoks Bio-tech Co., Ltd. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link].

  • Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link].

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link].

  • Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3166. Available at: [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link].

  • ResearchGate. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link].

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available at: [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link].

  • ResearchGate. (n.d.). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. Retrieved from [Link].

  • NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide. NIST WebBook. Retrieved from [Link].

  • LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link].

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link].

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link].

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link].

  • ResearchGate. (n.d.). 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link].

Sources

Exploratory

Physical and chemical properties of (4-Bromo-2-methylphenyl)methylamine

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromo-2-methylphenyl)methylamine Introduction: A Versatile Building Block in Modern Synthesis (4-Bromo-2-methylphenyl)methylamine, also known as 4-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromo-2-methylphenyl)methylamine

Introduction: A Versatile Building Block in Modern Synthesis

(4-Bromo-2-methylphenyl)methylamine, also known as 4-bromo-2-methylbenzylamine, is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive primary amine, a bromine atom amenable to cross-coupling reactions, and a methyl group that influences steric and electronic properties, makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of these functional groups allows for sequential, regioselective modifications, providing a robust scaffold for building molecular diversity.

This guide provides an in-depth analysis of the core physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of (4-Bromo-2-methylphenyl)methylamine. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this compound in their research endeavors. It is important to distinguish this compound from its isomers, such as 4-bromo-2-methylaniline (where the amine is directly attached to the aromatic ring) and N-methylated analogues, as the seemingly minor structural differences lead to distinct reactivity and physical properties. This document will focus specifically on (4-Bromo-2-methylphenyl)methylamine (CAS No. 376646-62-7).

Section 1: Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent experimental work. The structural attributes of (4-Bromo-2-methylphenyl)methylamine are key to its chemical behavior.

Key Identifiers
IdentifierValueSource
IUPAC Name (4-Bromo-2-methylphenyl)methanamineN/A
CAS Number 376646-62-7
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
InChI Key CRDQDMSHRCFAAW-UHFFFAOYSA-N
Molecular Structure

The molecule consists of a benzene ring substituted at position 1 with a methylaminomethyl group (-CH₂NH₂), at position 2 with a methyl group (-CH₃), and at position 4 with a bromine atom (-Br). The ortho-methyl group provides steric hindrance around the benzylic position, which can influence the kinetics of reactions involving the aminomethyl group. The para-bromine atom is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction start 2-Methylbenzonitrile step1_reagents Br₂, FeBr₃ start->step1_reagents Electrophilic Aromatic Substitution product1 4-Bromo-2-methylbenzonitrile step1_reagents->product1 step2_reagents 1. LiAlH₄, THF 2. H₂O product1->step2_reagents Nitrile Reduction final_product (4-Bromo-2-methylphenyl)methylamine step2_reagents->final_product

Foundational

An In-Depth Technical Guide to (4-Bromo-2-methylphenyl)methylamine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (4-bromo-2-methylphenyl)methylamine, a key building block in medicinal chemistry. Authored from the perspect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-bromo-2-methylphenyl)methylamine, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the synthesis, purification, spectroscopic characterization, and safe handling of this compound. Furthermore, it explores its emerging role in the development of novel therapeutics, offering field-proven insights into its application.

Introduction: Unveiling a Versatile Scaffolding

(4-Bromo-2-methylphenyl)methylamine, also known as 4-bromo-2-methylbenzylamine, is a substituted benzylamine derivative that has garnered interest in the field of medicinal chemistry. Its structural motif, featuring a brominated and methylated phenyl ring attached to a methylaminomethyl group, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the amine group serves as a key site for amide bond formation and other modifications.

Chemical Identity:

IdentifierValue
Chemical Name (4-Bromo-2-methylphenyl)methylamine
Synonyms 4-Bromo-2-methylbenzylamine
CAS Number 376646-62-7 (Free Base)
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Structure Chemical structure of (4-Bromo-2-methylphenyl)methylamine
CAS Number (HCl Salt) 1171381-49-9[1]

Synthesis and Purification: A Practical Approach

The primary route for the synthesis of (4-bromo-2-methylphenyl)methylamine involves the reduction of the corresponding nitrile, 4-bromo-2-methylbenzonitrile. This transformation is a robust and scalable method, often employing a metal hydride reducing agent.

Synthesis Workflow

The synthesis can be visualized as a two-step process starting from 4-bromo-2-methylbenzoic acid, although 4-bromo-2-methylbenzonitrile is also commercially available.

Synthesis_Workflow A 4-Bromo-2-methylbenzoic acid B 4-Bromo-2-methylbenzonitrile A->B Nitrile Formation (e.g., SOCl₂, NH₃) C (4-Bromo-2-methylphenyl)methylamine B->C Nitrile Reduction (e.g., LiAlH₄, BH₃-THF)

Caption: Synthetic pathway to (4-Bromo-2-methylphenyl)methylamine.

Detailed Experimental Protocol: Reduction of 4-Bromo-2-methylbenzonitrile

This protocol describes a common laboratory-scale synthesis of (4-bromo-2-methylphenyl)methylamine via the reduction of 4-bromo-2-methylbenzonitrile using borane-tetrahydrofuran complex.

Materials:

  • 4-Bromo-2-methylbenzonitrile

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 2 M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of borane-THF complex (approximately 3.0 eq) via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 2 M HCl.

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. Add 2 M NaOH to the residue until the pH is basic (pH > 10).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized. To prepare the hydrochloride salt, dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried.

Spectroscopic Characterization

The identity and purity of (4-bromo-2-methylphenyl)methylamine can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methyl group on the ring, and the N-H proton of the amine. The aromatic protons will likely appear as a set of multiplets in the range of 7.0-7.5 ppm. The benzylic protons (-CH₂-) would be a singlet around 3.8 ppm, and the methyl protons (-CH₃) a singlet around 2.3 ppm. The N-H proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.[2]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the methyl carbon. The carbon bearing the bromine atom will be in the range of 120-125 ppm.[2]

Mass Spectrometry (MS)

The mass spectrum of (4-bromo-2-methylphenyl)methylamine will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units. The fragmentation pattern will likely involve the loss of the amino group and cleavage of the benzylic C-N bond.[3]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Safety and Handling

(4-Bromo-2-methylphenyl)methylamine and its hydrochloride salt should be handled with care in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Drug Discovery

Benzylamine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs.[1][5] (4-Bromo-2-methylphenyl)methylamine serves as a valuable intermediate in the synthesis of novel bioactive compounds, leveraging its dual reactive sites for molecular elaboration.

Role as a Versatile Building Block

The primary amine functionality allows for the straightforward introduction of various substituents through acylation, sulfonylation, or reductive amination. The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity enables the construction of complex molecular architectures, making it a key component in the synthesis of libraries of compounds for high-throughput screening.

Potential Therapeutic Areas

Derivatives of benzylamine have shown a wide range of biological activities, including but not limited to:

  • Anticancer Agents: Benzylamine derivatives have been investigated for their potential to induce apoptosis and reduce proliferation and metastasis in cancer cells.[6]

  • Antimicrobial Agents: The benzylamine scaffold is present in compounds with antibacterial and antifungal properties.[1]

  • Neurological Disorders: The structural similarity to endogenous neurotransmitters makes benzylamine derivatives interesting candidates for targeting receptors and enzymes in the central nervous system.[7]

The following diagram illustrates a generalized workflow for utilizing (4-bromo-2-methylphenyl)methylamine in a drug discovery program.

Drug_Discovery_Workflow A (4-Bromo-2-methylphenyl)methylamine B Library Synthesis (e.g., Amide Coupling, Suzuki Coupling) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Drug discovery workflow utilizing (4-Bromo-2-methylphenyl)methylamine.

Conclusion

(4-Bromo-2-methylphenyl)methylamine is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis, well-defined spectroscopic properties, and dual points of reactivity make it an attractive starting material for the creation of diverse compound libraries. As research into novel therapeutics continues, the strategic application of such well-characterized intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-bromo-2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

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Exploratory

A Guide to the Spectral Analysis of (4-bromo-2-methylphenyl)methylamine: A Predictive and Comparative Approach

This technical guide provides a detailed analysis of the expected spectral data for (4-bromo-2-methylphenyl)methylamine, a compound of interest in synthetic chemistry and drug development. In the absence of a publicly av...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectral data for (4-bromo-2-methylphenyl)methylamine, a compound of interest in synthetic chemistry and drug development. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide employs a predictive and comparative approach, leveraging spectral data from the closely related primary amine, 4-bromo-2-methylaniline, and the foundational N-methylated aromatic amine, N-methylaniline. This methodology, grounded in established spectroscopic principles, offers a robust framework for the characterization of the target compound.

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of substituted anilines using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Expected Spectroscopic Features

(4-bromo-2-methylphenyl)methylamine is a secondary amine with a bromine and a methyl substituent on the aromatic ring. This substitution pattern gives rise to a unique set of signals in its various spectra, which can be predicted with a high degree of confidence by analyzing its structural components.

Key Structural Features Influencing Spectra:

  • Aromatic Ring: The trisubstituted benzene ring will exhibit characteristic signals in both ¹H and ¹³C NMR spectra. The electronic effects of the bromine (electron-withdrawing, ortho-para directing), the methyl group (electron-donating, ortho-para directing), and the methylamino group (electron-donating, ortho-para directing) will influence the chemical shifts of the aromatic protons and carbons.

  • N-Methyl Group: The methyl group attached to the nitrogen will produce a distinct singlet in the ¹H NMR spectrum and a characteristic signal in the upfield region of the ¹³C NMR spectrum.

  • Amine (N-H) Proton: The proton on the secondary amine will have a variable chemical shift in the ¹H NMR spectrum, which is highly dependent on the solvent and concentration. In the IR spectrum, the N-H stretch of a secondary amine is a key diagnostic peak.

  • Isotopic Signature of Bromine: The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic M+2 peak in the mass spectrum, which is a powerful tool for confirming the presence of bromine in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of (4-bromo-2-methylphenyl)methylamine based on data from 4-bromo-2-methylaniline and the known effects of N-methylation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the N-H proton, the N-methyl protons, and the aromatic methyl protons.

Predicted Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale and Comparative Analysis
Aromatic-H (H-6)~ 7.2d~ 2.01HThis proton is ortho to the methyl group and meta to the bromine. It is expected to be a doublet due to coupling with H-5. In 4-bromo-2-methylaniline, the corresponding proton appears around 7.17 ppm.
Aromatic-H (H-5)~ 7.0dd~ 8.0, 2.01HThis proton is ortho to the bromine and meta to both the methyl and methylamino groups. It will appear as a doublet of doublets due to coupling with H-3 and H-6. The analogous proton in 4-bromo-2-methylaniline is observed around 6.99 ppm.
Aromatic-H (H-3)~ 6.6d~ 8.01HThis proton is ortho to the methylamino group and meta to the bromine. The electron-donating methylamino group will shield this proton, shifting it upfield. In 4-bromo-2-methylaniline, this proton is found at approximately 6.56 ppm.
N-HVariable (e.g., 3.5-4.5)br s-1HThe chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[1][2] In a non-polar solvent like CDCl₃, it is expected to be a broad singlet.[3]
N-CH₃~ 2.8s-3HThe N-methyl group will appear as a singlet. Based on data for N-methylaniline, this signal is expected around 2.8 ppm.
Ar-CH₃~ 2.2s-3HThe aromatic methyl group will also be a singlet, typically found in the region of 2.1-2.3 ppm. For 4-bromo-2-methylaniline, this peak is at approximately 2.15 ppm.[4]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Assignment Chemical Shift (δ, ppm) Rationale and Comparative Analysis
C-N (C-1)~ 148The carbon attached to the nitrogen will be significantly deshielded. In 4-bromo-2-methylaniline, this carbon appears around 144 ppm. N-methylation is expected to cause a slight downfield shift.
C-CH₃ (C-2)~ 125The carbon bearing the methyl group. Its chemical shift is influenced by the ortho amino group. In 4-bromo-2-methylaniline, this carbon is at approximately 123 ppm.
C-H (C-3)~ 112This carbon is ortho to the amino group and is expected to be shielded. The corresponding carbon in 4-bromo-2-methylaniline is around 111 ppm.
C-Br (C-4)~ 110The carbon attached to bromine will be shifted upfield due to the heavy atom effect. In 4-bromo-2-methylaniline, this signal is at approximately 109 ppm.
C-H (C-5)~ 132This carbon is meta to the amino and methyl groups and ortho to the bromine. It is expected to be deshielded. The analogous carbon in 4-bromo-2-methylaniline appears at 132 ppm.
C-H (C-6)~ 130This carbon is meta to the amino group and ortho to the methyl group. Its chemical shift in 4-bromo-2-methylaniline is around 130 ppm.
N-CH₃~ 31The N-methyl carbon signal is expected in the aliphatic region. In N-methylaniline, this carbon appears at 30.8 ppm.
Ar-CH₃~ 17The aromatic methyl carbon will be in the upfield region. For 4-bromo-2-methylaniline, this peak is observed at approximately 17 ppm.
Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4-bromo-2-methylphenyl)methylamine is expected to be similar to that of 4-bromo-2-methylaniline, with the key difference being the N-H stretching vibration.

Predicted IR Spectral Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Comparative Analysis
N-H Stretch3350 - 3450MediumSecondary amines typically show a single, medium-intensity N-H stretching band.[5] This is a key difference from primary amines like 4-bromo-2-methylaniline, which exhibit two N-H stretching bands (symmetric and asymmetric) in this region.[6]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 2960MediumDue to the methyl groups.
C=C Stretch (Aromatic)1500 - 1600Medium-StrongThese bands are characteristic of the benzene ring.
C-N Stretch1250 - 1350MediumThe stretching vibration of the aryl-amine bond.
C-Br Stretch500 - 600StrongThe carbon-bromine stretch is typically found in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this will be a pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes. The predicted molecular weight for C₈H₁₀⁷⁹BrN is 200.00 and for C₈H₁₀⁸¹BrN is 202.00.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃): A peak corresponding to [M-15]⁺ is expected from the loss of the N-methyl group.

    • Alpha-cleavage: Cleavage of the C-C bond between the aromatic ring and the CH₂NHCH₃ group is possible.

    • Loss of Br: A peak corresponding to [M-Br]⁺ may be observed.

    • Base Peak: The base peak is likely to be the tropylium-like ion resulting from benzylic cleavage, or the molecular ion itself. The mass spectrum of 4-bromo-2-methylaniline shows the molecular ion as the base peak.[6]

Experimental Protocol for MS Data Acquisition (GC-MS)

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The comprehensive analysis presented in this guide provides a robust predictive framework for the spectral characterization of (4-bromo-2-methylphenyl)methylamine. By leveraging data from structurally similar compounds and applying fundamental spectroscopic principles, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide serves as a valuable resource for the identification and structural verification of this compound and demonstrates a sound scientific approach to spectral analysis in the absence of direct experimental data. The provided protocols for data acquisition represent standard, validated methods in the field of analytical chemistry.

References

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]

  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]

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  • Amine protons on NMR. Reddit. [Link]

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Foundational

The Strategic deployment of (4-Bromo-2-methylphenyl)methylamine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of available scaffolds, substituted benzylamines represent a cornerstone, offering a unique combination of structural rigidity and synthetic versatility. This guide delves into the multifaceted role of (4-Bromo-2-methylphenyl)methylamine, a building block of increasing significance. Its strategic incorporation into drug candidates leverages the unique electronic and steric properties conferred by the bromine and methyl substituents on the phenyl ring, influencing everything from target engagement to pharmacokinetic profiles. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights into the synthesis, reactivity, and application of this valuable intermediate.

Physicochemical Properties and Strategic Value

The utility of (4-Bromo-2-methylphenyl)methylamine as a building block is rooted in its distinct physicochemical characteristics. While experimental data for this specific molecule is not extensively published, we can infer its properties from closely related analogs and an understanding of its structural components.

Table 1: Estimated Physicochemical Properties of (4-Bromo-2-methylphenyl)methylamine and its Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond Acceptors
4-Bromo-2-methylanilineC₇H₈BrN186.05[1]1.911
(R)-1-(4-Bromo-2-methylphenyl)ethanamineC₉H₁₂BrN214.10[2]2.2[2]11
(4-Bromo-2-methylphenyl)methylamine (Estimated) C₈H₁₀BrN 200.08 ~2.0 1 1

Data for analogs sourced from PubChem.[1][2]

The presence of a bromine atom at the para-position offers a crucial handle for late-stage functionalization via cross-coupling reactions, while also contributing to the molecule's lipophilicity, which can enhance membrane permeability. The ortho-methyl group provides steric bulk, which can be exploited to probe the topology of binding pockets and to modulate the conformation of the molecule, potentially leading to improved selectivity and potency. The primary amine serves as a versatile nucleophile, readily participating in a wide array of bond-forming reactions.

Synthesis of the Building Block: A Reliable and Scalable Pathway

A robust and efficient synthesis of (4-Bromo-2-methylphenyl)methylamine is critical for its widespread application. A common and logical synthetic strategy involves a multi-step sequence starting from readily available 2-methylaniline.

Workflow for the Synthesis of (4-Bromo-2-methylphenyl)methylamine

A 2-Methylaniline B N-(2-Methylphenyl)acetamide A->B Amine Protection (e.g., Acetic Anhydride) C N-(4-Bromo-2-methylphenyl)acetamide B->C Regioselective Bromination D 4-Bromo-2-methylaniline C->D Hydrolysis (e.g., Acid or Base) E 4-Bromo-2-methylbenzamide D->E Amidation (e.g., with a protected carboxyl group) F (4-Bromo-2-methylphenyl)methylamine E->F Reduction (e.g., LiAlH4)

Caption: Synthetic pathway to (4-Bromo-2-methylphenyl)methylamine.

Detailed Synthetic Protocol

Step 1: Protection and Bromination of 2-Methylaniline to N-(4-Bromo-2-methylphenyl)acetamide

This initial two-step sequence is crucial for directing the bromination to the desired para-position, as the acetyl protecting group modulates the directing effect of the amine. A patented process outlines a reliable method for this transformation.[3]

  • Amine Protection: 2-Methylaniline is acetylated using a reagent like acetic anhydride to form N-(2-methylphenyl)acetamide. This step is typically high-yielding and straightforward.

  • Bromination: The resulting acetamide is then subjected to electrophilic aromatic substitution with a brominating agent. The acetyl group directs the incoming bromine to the para position due to steric hindrance at the ortho positions.

  • Hydrolysis: The N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed under acidic or basic conditions to yield 4-bromo-2-methylaniline.[3]

Step 2: Conversion of 4-Bromo-2-methylaniline to (4-Bromo-2-methylphenyl)methylamine

While a direct, one-pot conversion is not readily found in the literature, established organic chemistry principles point to a reliable two-step process involving the formation of an amide followed by its reduction.

  • Amidation: 4-Bromo-2-methylaniline can be converted to the corresponding formamide or another suitable amide.

  • Reduction: The resulting amide is then reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[4][5][6] It is important to note that LiAlH₄ is a potent and pyrophoric reagent that requires careful handling in an anhydrous environment.

Experimental Protocol: Reduction of a Benzamide to a Benzylamine

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the corresponding 4-bromo-2-methylbenzamide in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or another suitable organic solvent.

  • Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude (4-Bromo-2-methylphenyl)methylamine.

  • Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Applications in Medicinal Chemistry: A Versatile Building Block in Action

The (4-Bromo-2-methylphenyl)methylamine scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The primary amine allows for the introduction of various functional groups through amide bond formation, reductive amination, and other nucleophilic reactions, while the bromo-substituent is a key handle for diversification through cross-coupling reactions.

Amide Coupling: Forging Key Pharmacophoric Linkages

The formation of an amide bond is one of the most common reactions in medicinal chemistry. The primary amine of (4-Bromo-2-methylphenyl)methylamine readily participates in these reactions with a wide range of carboxylic acids, facilitated by standard coupling reagents.

General Workflow for Amide Bond Formation

A (4-Bromo-2-methylphenyl)methylamine D N-((4-Bromo-2-methylphenyl)methyl)amide A->D B Carboxylic Acid (R-COOH) C Activated Carboxylic Acid B->C Activation (e.g., EDC, HATU) C->D Nucleophilic Acyl Substitution

Caption: General scheme for amide bond formation.

Exemplary Protocol: EDC/HOBt Mediated Amide Coupling

  • Dissolve the carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add (4-Bromo-2-methylphenyl)methylamine to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt if the amine is used as such, and to scavenge the acid produced during the reaction.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

This methodology has been successfully applied in the synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have demonstrated promising antibacterial activity.[7]

Suzuki Cross-Coupling: A Gateway to Structural Diversity

The bromine atom on the phenyl ring of (4-Bromo-2-methylphenyl)methylamine is a prime site for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a vast array of aryl and heteroaryl groups, enabling extensive exploration of the structure-activity relationship (SAR).

General Workflow for Suzuki Cross-Coupling

cluster_0 Reaction Conditions A Amide Derivative of (4-Bromo-2-methylphenyl)methylamine C Coupled Product A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)

Caption: Key components of a Suzuki cross-coupling reaction.

Exemplary Protocol: Suzuki Coupling of a Bromophenyl Derivative

A general procedure for the Suzuki coupling of a related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is as follows:[7]

  • To a dried Schlenk tube, add the N-((4-bromo-2-methylphenyl)methyl)amide derivative, the aryl boronic acid (1.0-1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%), and a base like potassium phosphate (K₃PO₄, ~2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Heat the reaction mixture to a temperature ranging from 80 to 100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired biaryl product.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of (4-Bromo-2-methylphenyl)methylamine are not extensively documented, general principles from related series of compounds can provide valuable guidance for drug design.

  • The Benzylamine Moiety: The benzylamine core provides a robust scaffold for orienting substituents into specific regions of a target's binding site. Modifications of the amine, such as alkylation or acylation, can significantly impact binding affinity and selectivity.[8][9]

  • The 4-Bromo Substituent: As discussed, the bromine atom is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. The nature of the group introduced at this position can dramatically influence biological activity. For instance, in a series of benzylamine-supported platinum(IV) complexes, the presence of halo-substituents at the 4-position, such as fluoro and chloro, resulted in impressive anticancer activities.[8]

  • The 2-Methyl Substituent: The ortho-methyl group can serve several purposes. It can induce a conformational bias in the molecule, which may be favorable for binding to a specific target. It can also provide a steric shield, preventing unwanted metabolic transformations at the adjacent positions. Furthermore, the methyl group can engage in beneficial hydrophobic interactions within a binding pocket.

Conclusion: A Building Block with Enduring Potential

(4-Bromo-2-methylphenyl)methylamine stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its well-defined substitution pattern offers a unique combination of features: a nucleophilic primary amine for straightforward elaboration, a strategically placed bromine atom for late-stage diversification via cross-coupling chemistry, and an ortho-methyl group for modulating conformation and metabolic stability. The synthetic accessibility of this compound, coupled with the broad applicability of the chemical transformations in which it can participate, ensures its continued relevance in the quest for novel and effective therapeutic agents. As the demand for structurally diverse and functionally optimized drug candidates continues to grow, the strategic application of building blocks like (4-Bromo-2-methylphenyl)methylamine will undoubtedly play a pivotal role in shaping the future of drug discovery.

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Exploratory

Precursors for the synthesis of (4-Bromo-2-methylphenyl)methylamine

An In-depth Technical Guide to the Precursors and Synthesis of (4-Bromo-2-methylphenyl)methylamine Authored by a Senior Application Scientist Abstract (4-Bromo-2-methylphenyl)methylamine is a substituted benzylamine that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Precursors and Synthesis of (4-Bromo-2-methylphenyl)methylamine

Authored by a Senior Application Scientist

Abstract

(4-Bromo-2-methylphenyl)methylamine is a substituted benzylamine that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structural motifs—a brominated aromatic ring, a methyl group providing steric and electronic influence, and a reactive primary aminomethyl group—make it a versatile precursor for constructing a diverse range of target compounds. This guide provides an in-depth analysis of the principal synthetic pathways to (4-Bromo-2-methylphenyl)methylamine, with a core focus on the selection, preparation, and transformation of key chemical precursors. We will explore three primary, field-proven strategies: the reductive amination of 4-bromo-2-methylbenzaldehyde, the reduction of 4-bromo-2-methylbenzonitrile, and the Gabriel synthesis starting from a corresponding benzyl halide. Each section offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the causality behind methodological choices, designed to equip researchers and drug development professionals with a robust and practical understanding of its synthesis.

Introduction: Strategic Importance of (4-Bromo-2-methylphenyl)methylamine

The strategic value of (4-Bromo-2-methylphenyl)methylamine in synthetic chemistry lies in its trifunctional nature. The primary amine is a nucleophilic handle for amide bond formation, imine synthesis, and alkylation reactions. The bromo-substituent is a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon skeletons. Finally, the methyl group on the aromatic ring influences the molecule's steric and electronic properties, which can be critical for modulating the biological activity of its derivatives.

The selection of a synthetic route is governed by factors including precursor availability, cost, scalability, and impurity profiles. This document elucidates the most reliable and commonly employed methods, providing the necessary technical depth for practical application.

Synthetic Pathway I: Reductive Amination of 4-Bromo-2-methylbenzaldehyde

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds.[1][2] This one-pot reaction combines a carbonyl compound with an amine source and a reducing agent to yield the target amine. To synthesize (4-Bromo-2-methylphenyl)methylamine, this pathway begins with the precursor 4-bromo-2-methylbenzaldehyde.

Core Precursor: 4-Bromo-2-methylbenzaldehyde

4-Bromo-2-methylbenzaldehyde is a commercially available aromatic aldehyde.[3][4] Its synthesis typically involves the oxidation of the corresponding alcohol, 4-bromo-2-methylbenzyl alcohol, or the controlled reduction of 4-bromo-2-methylbenzonitrile. For laboratory purposes, direct procurement is often the most efficient starting point.

Mechanistic Rationale and Workflow

The reaction proceeds in two key stages within the same pot:

  • Imine Formation: The aldehyde reacts with an amine source, typically ammonia or an ammonia equivalent like ammonium acetate, under weakly acidic conditions to form an intermediate imine (or Schiff base).

  • Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the imine C=N double bond to a single bond, yielding the primary amine.

A critical aspect of this method is the choice of reducing agent. The agent must be capable of reducing the imine intermediate but be slow to react with the starting aldehyde, thus preventing the formation of the corresponding alcohol as a major byproduct. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and selectivity for imines over aldehydes.[2][5] Sodium cyanoborohydride (NaBH₃CN) is another common option.[2][5]

Experimental Workflow Diagram

G Precursor 4-Bromo-2-methylbenzaldehyde Imine Imine Intermediate Precursor->Imine Condensation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Solvent Solvent (e.g., DCE, MeOH) Solvent->Imine Product (4-Bromo-2-methylphenyl)methylamine Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-methylbenzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-methylbenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq).

  • Add anhydrous DCE or MeOH as the solvent to create a stirrable suspension.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield pure (4-Bromo-2-methylphenyl)methylamine.

Synthetic Pathway II: Reduction of 4-Bromo-2-methylbenzonitrile

The reduction of a nitrile functional group is a fundamental and direct method for the synthesis of primary amines. This pathway utilizes 4-bromo-2-methylbenzonitrile as the key precursor, converting the cyano group (-C≡N) directly into an aminomethyl group (-CH₂NH₂).

Core Precursor: 4-Bromo-2-methylbenzonitrile

4-Bromo-2-methylbenzonitrile is a readily available chemical intermediate.[6] It can be synthesized in the lab via a Sandmeyer reaction, starting from 4-bromo-2-methylaniline. This involves diazotization of the aniline followed by treatment with a cyanide salt, such as copper(I) cyanide.

Mechanistic Rationale and Workflow

The conversion of the nitrile to the amine requires a potent reducing agent capable of breaking the C≡N triple bond. Two primary methods are employed:

  • Complex Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that efficiently reduces nitriles to primary amines. The reaction must be conducted in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum-amine complexes.

  • Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). This approach is often considered "greener" but may require specialized high-pressure hydrogenation equipment.

Experimental Workflow Diagram

G cluster_0 Route A: Hydride Reduction cluster_1 Route B: Catalytic Hydrogenation Precursor_A 4-Bromo-2-methylbenzonitrile Reagent_A LiAlH4 in THF Precursor_A->Reagent_A 1. Workup_A Aqueous Workup Reagent_A->Workup_A 2. Product_A (4-Bromo-2-methylphenyl)methylamine Workup_A->Product_A Precursor_B 4-Bromo-2-methylbenzonitrile Reagent_B H2, Raney Ni or Pd/C Precursor_B->Reagent_B Product_B (4-Bromo-2-methylphenyl)methylamine Reagent_B->Product_B

Caption: Workflows for Nitrile Reduction.

Detailed Experimental Protocol (LiAlH₄ Method)

Materials:

  • 4-Bromo-2-methylbenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction back down to 0 °C.

  • Caution: Highly exothermic and hydrogen gas evolution. Quench the reaction by the slow, sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

  • A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 1 hour.

  • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure. The crude product may be purified further by distillation or column chromatography if necessary.

Synthetic Pathway III: Gabriel Synthesis

The Gabriel synthesis is a classic and robust method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation issues often seen with direct ammonolysis.[7][8] The key reagent is potassium phthalimide, which acts as a protected source of ammonia.[9][10]

Core Precursor: 4-Bromo-1-(halomethyl)-2-methylbenzene

The required precursor is a benzyl halide, most commonly 4-bromo-1-(bromomethyl)-2-methylbenzene. This can be prepared from 4-bromo-1,2-dimethylbenzene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.

Mechanistic Rationale and Workflow
  • N-Alkylation: The phthalimide anion, a potent nucleophile, displaces the halide from the benzylic position of the precursor in an Sₙ2 reaction. This forms an N-alkylated phthalimide derivative.[10][11]

  • Deprotection (Hydrazinolysis): The N-alkylphthalimide is then treated with hydrazine (N₂H₄). Hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable five-membered phthalhydrazide precipitate and liberating the desired primary amine.[7][8] This is known as the Ing-Manske procedure.[8][9]

Experimental Workflow Diagram

G Precursor 4-Bromo-1-(bromomethyl)- 2-methylbenzene Intermediate N-Alkylphthalimide Precursor->Intermediate SN2 Alkylation Phthalimide Potassium Phthalimide Phthalimide->Intermediate Solvent_1 DMF Solvent_1->Intermediate Product (4-Bromo-2-methylphenyl)methylamine Intermediate->Product Hydrazinolysis Byproduct Phthalhydrazide (Precipitate) Intermediate->Byproduct Hydrazine Hydrazine Hydrate Hydrazine->Product Hydrazine->Byproduct Solvent_2 Ethanol Solvent_2->Product

Caption: Workflow for Gabriel Synthesis.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-1-(bromomethyl)-2-methylbenzene

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure: Step 1: N-Alkylation

  • Combine 4-bromo-1-(bromomethyl)-2-methylbenzene (1.0 eq) and potassium phthalimide (1.1 eq) in a round-bottom flask.

  • Add anhydrous DMF as the solvent and heat the mixture to 80-100 °C.

  • Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting halide.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the N-alkylphthalimide intermediate.

  • Filter the solid, wash with water, and dry thoroughly.

Step 2: Hydrazinolysis

  • Suspend the dried N-alkylphthalimide intermediate in ethanol.

  • Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.

  • Continue refluxing for 2-4 hours.

  • Cool the mixture to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Take the filtrate and concentrate it under reduced pressure.

  • Basify the residue with aqueous NaOH solution until pH > 12, then extract the liberated amine with diethyl ether or DCM.

  • Dry the combined organic extracts, filter, and concentrate to yield the target amine. Purify as needed.

Comparative Analysis of Synthetic Routes

Parameter Reductive Amination Nitrile Reduction Gabriel Synthesis
Precursor 4-Bromo-2-methylbenzaldehyde4-Bromo-2-methylbenzonitrile4-Bromo-1-(bromomethyl)-2-methylbenzene
Key Reagents NH₄OAc, NaBH(OAc)₃LiAlH₄ or H₂/CatalystK-Phthalimide, N₂H₄
Advantages One-pot, mild conditions, good functional group tolerance.Direct conversion, high yields.Clean reaction, no over-alkylation, high purity.
Disadvantages Requires selective reducing agent; potential for alcohol byproduct.LiAlH₄ is hazardous and requires strict anhydrous conditions; hydrogenation may require special equipment.Two-step process; precursor synthesis (radical bromination) can be unselective.
Scalability Generally good.Catalytic hydrogenation is highly scalable; LiAlH₄ is less so due to safety concerns.Good, but waste stream includes phthalhydrazide.

Conclusion

The synthesis of (4-Bromo-2-methylphenyl)methylamine can be effectively achieved through several reliable synthetic strategies. The choice of method ultimately depends on the specific needs of the laboratory or production facility, balancing factors such as precursor availability, safety considerations, equipment, and desired purity. Reductive amination offers an elegant and efficient one-pot solution when the corresponding aldehyde is available. Nitrile reduction provides a very direct route, with catalytic hydrogenation being a scalable and green alternative to hazardous metal hydrides. Finally, the Gabriel synthesis remains a benchmark for producing high-purity primary amines, particularly when preventing side products is of utmost importance. This guide provides the foundational knowledge and practical protocols for researchers to confidently select and execute the synthesis of this important chemical building block.

References

  • Gabriel Synthesis (Ing-Manske Procedure). (n.d.). Cambridge University Press. Retrieved from [Link]

  • Hofmann Rearrangement. (n.d.). Pharm D GURU. Retrieved from [Link]

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (2014). Google Patents.
  • Gabriel synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Hofmann rearrangement. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). Chemistry Notes. Retrieved from [Link]

  • Hoffmann Bromamide Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • 4-bromo-2-methylbenzaldehyde (C8H7BrO). (n.d.). PubChemLite. Retrieved from [Link]

  • 4-Bromo-2-[(phenylimino)methyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Bromo-2-methylbenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of A. 4-Bromo-2'-methyl-1,1'-biphenyl. (n.d.). PrepChem.com. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • 2-Bromo-4-methylbenzonitrile. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • 4-Bromo-2-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

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Foundational

(4-Bromo-2-methylphenyl)methylamine stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation of (4-Bromo-2-methylphenyl)methylamine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for underst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation of (4-Bromo-2-methylphenyl)methylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability and degradation pathways of (4-Bromo-2-methylphenyl)methylamine. While specific degradation studies on this compound are not extensively published, this document synthesizes established principles of benzylamine chemistry and regulatory requirements for stability testing to offer a predictive and actionable guide for researchers. It covers the core principles of forced degradation, details predicted degradation pathways including oxidation, hydrolysis, and photolysis, and provides robust experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive stability profile for this and structurally related molecules.

Introduction: The Imperative of Stability Assessment

(4-Bromo-2-methylphenyl)methylamine is a substituted benzylamine derivative that, like many compounds in its class, holds potential as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The stability of any active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that dictates its safety, efficacy, and shelf-life.[][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a molecule's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[3]

Forced degradation, or stress testing, is an indispensable component of this process.[4][5] By subjecting the molecule to conditions more severe than those used in accelerated stability studies (e.g., extremes of pH, high temperature, oxidation, and intense light), we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[6] This information is paramount for developing and validating stability-indicating analytical methods—typically high-performance liquid chromatography (HPLC)—which are essential for accurately quantifying the parent compound in the presence of its degradants.[6][7]

This guide provides a proposed framework for a thorough stability evaluation of (4-Bromo-2-methylphenyl)methylamine, grounding its predictions in the well-documented chemistry of benzylamines.[8][9]

Physicochemical Profile of (4-Bromo-2-methylphenyl)methylamine

A foundational understanding of the molecule's properties is essential before designing stability studies.

PropertyValue / DescriptionSource(s)
IUPAC Name (4-Bromo-2-methylphenyl)methanamineN/A
Molecular Formula C₈H₁₀BrNN/A
Molecular Weight 200.08 g/mol N/A
Structure N/A
Appearance Likely a liquid or low-melting solid at room temperatureInferred
Key Structural Features Primary Benzylamine: A benzylic carbon attached to a primary amine (CH₂-NH₂). This site is susceptible to oxidation.[10]Substituted Phenyl Ring: Contains an electron-donating methyl (-CH₃) group and an electron-withdrawing bromo (-Br) group. This substitution pattern influences the electronic properties and reactivity of the aromatic ring and the benzylic position.[8]N/A

Predicted Degradation Pathways & Mechanistic Insights

The degradation of (4-Bromo-2-methylphenyl)methylamine is predicted to proceed primarily through oxidative, photolytic, and potentially hydrolytic pathways, consistent with the behavior of other benzylamine compounds.[8][9][11]

Oxidative Degradation: The Primary Pathway

Oxidation is the most anticipated degradation route for benzylamines.[12][13] The reaction typically involves the benzylic C-H bond, leading to the formation of an imine intermediate. This imine is often unstable and readily undergoes hydrolysis to yield an aldehyde and ammonia.[9][14]

The key steps are:

  • Oxidation to Imine: The primary amine is oxidized at the benzylic position, removing two hydrogen atoms to form the corresponding imine, (E)-1-(4-bromo-2-methylphenyl)methanimine. This step can be initiated by various oxidizing agents (e.g., H₂O₂, metal catalysts) or photocatalysis.[8][12]

  • Hydrolysis of Imine: The resulting imine is susceptible to hydrolysis, which cleaves the C=N bond to form 4-bromo-2-methylbenzaldehyde and ammonia.[9]

  • Further Oxidation: Under strong oxidative conditions, the aldehyde may be further oxidized to the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid .[10]

The presence of an electron-donating methyl group on the aromatic ring is expected to accelerate the rate of this oxidative conversion compared to unsubstituted benzylamine.[8]

Oxidative Degradation Pathway Parent (4-Bromo-2-methylphenyl)methylamine Imine (E)-1-(4-bromo-2-methylphenyl)methanimine Parent->Imine [O] (Oxidation) Aldehyde 4-Bromo-2-methylbenzaldehyde (Primary Degradant) Imine->Aldehyde +H₂O (Hydrolysis) Acid 4-Bromo-2-methylbenzoic acid (Secondary Degradant) Aldehyde->Acid [O] (Further Oxidation)

Figure 1: Predicted Oxidative Degradation Pathway.
Photolytic Degradation

Aromatic amines are known to be sensitive to light, particularly UV radiation.[11][15] Photodegradation can proceed through several mechanisms, including photo-oxidation, which would follow the pathway described above. The process often involves the generation of radical species.[15]

Key considerations for photostability testing include:

  • Wavelength Sensitivity: Degradation may be dependent on the specific wavelength of light.

  • Role of Oxygen: The presence of oxygen can significantly accelerate photodegradation by participating in photo-oxidative processes.[15]

  • Matrix Effects: The degradation rate and product profile can be influenced by the solvent or solid-state matrix.

Effective photostability testing, as mandated by ICH Q1B guidelines, involves exposure to a combination of visible and UV light to simulate real-world conditions.[4]

Hydrolytic Degradation

The C-N single bond in the parent benzylamine is generally stable to hydrolysis under neutral conditions. However, forced degradation studies should explore the full pH range (acidic, neutral, and basic) at elevated temperatures. While direct hydrolysis of the parent amine is less likely, this stress condition is crucial for two reasons:

  • It establishes the intrinsic stability of the molecule to pH-related stress.

  • It readily promotes the hydrolysis of any imine intermediate formed via oxidation, confirming the link in the degradation pathway.[9]

Degradation is more likely to be observed under strongly acidic or basic conditions, potentially leading to the formation of 4-bromo-2-methylbenzyl alcohol through nucleophilic substitution, although this is considered a minor pathway compared to oxidation.

Thermal Degradation

Thermal stress testing is performed to assess the molecule's stability at elevated temperatures.[16] Degradation pathways can be complex, potentially involving fragmentation or polymerization. The goal is to find the temperature at which a detectable amount of degradation occurs over a reasonable timeframe. For many APIs, this involves testing in 10°C increments above the accelerated stability condition temperature (e.g., starting at 50°C or 60°C).

Summary of Potential Degradation Products

The following table summarizes the most probable degradation products based on the pathways discussed.

Degradant NameMolecular FormulaStructureFormation Condition(s)
4-Bromo-2-methylbenzaldehyde C₈H₇BrOOxidative, Photolytic
4-Bromo-2-methylbenzoic Acid C₈H₇BrO₂Strong Oxidative
(E)-1-(4-bromo-2-methylphenyl)methanimine C₈H₈BrNOxidative (Intermediate)

Experimental Protocols for Forced Degradation Studies

The primary objective of these protocols is to achieve a target degradation of 5-20%.[17] This level is sufficient to detect and identify primary degradants without the reaction proceeding so far that secondary degradants complicate the analysis.

General Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of (4-Bromo-2-methylphenyl)methylamine in Methanol/Water Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidation (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (Solid State) (80°C) Prep->Thermal Photo Photolytic (ICH Q1B Conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize Degradants (LC-MS, NMR) Analyze->Characterize

Figure 2: General Workflow for Forced Degradation Studies.
Step-by-Step Methodologies

Materials:

  • (4-Bromo-2-methylphenyl)methylamine

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, vials

  • pH meter, heating block/oven, photostability chamber

Protocol 1: Hydrolytic Degradation

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acidic: Transfer 1 mL of stock solution into a 10 mL flask. Add 1 mL of 1.0 M HCl and dilute to volume with water to yield a final concentration of 0.1 mg/mL in 0.1 M HCl.

  • Basic: Transfer 1 mL of stock solution into a 10 mL flask. Add 1 mL of 1.0 M NaOH and dilute to volume with water to yield a final concentration of 0.1 mg/mL in 0.1 M NaOH.

  • Neutral: Transfer 1 mL of stock solution into a 10 mL flask and dilute to volume with water.

  • Incubate all three solutions at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Cool aliquots to room temperature. Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively, before analysis.

Protocol 2: Oxidative Degradation

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Transfer 1 mL of stock solution into a 10 mL flask. Add 1 mL of 30% H₂O₂ and dilute to volume with water to yield a final concentration of 0.1 mg/mL in 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at 1, 4, 8, and 24 hours for analysis.

Protocol 3: Thermal Degradation

  • Place a thin layer (approx. 10 mg) of the solid compound in a clear glass vial.

  • Place the vial in a temperature-controlled oven at 80°C.

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent (e.g., methanol/water) to a known concentration, and analyze.

Protocol 4: Photolytic Degradation

  • Prepare two solutions of the compound at 0.1 mg/mL in methanol/water.

  • Expose one sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Wrap a second, control sample in aluminum foil and place it alongside the test sample to exclude light.

  • Analyze both the exposed and control samples after the exposure period.

Proposed Stability-Indicating Analytical Method

A reverse-phase HPLC method with UV and Mass Spectrometric (MS) detection is recommended for resolving the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds of increasing hydrophobicity.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to initial conditions.To ensure separation of the polar parent amine from the less polar aldehyde and acid degradants.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 220 nm and 254 nm; coupled with ESI-MSUV for quantification; MS for identification and peak purity assessment.
Injection Vol. 10 µLStandard volume.

Conclusion

The stability of (4-Bromo-2-methylphenyl)methylamine is predicted to be most challenged by oxidative and photolytic conditions, with the primary degradation pathway leading to the formation of 4-bromo-2-methylbenzaldehyde and subsequently 4-bromo-2-methylbenzoic acid. While intrinsically stable to hydrolysis, the compound's behavior across a range of pH, temperature, and light conditions must be empirically determined.

The comprehensive forced degradation framework detailed in this guide provides a scientifically rigorous and regulatory-compliant approach to elucidating the degradation profile of (4-Bromo-2-methylphenyl)methylamine. Executing these studies will not only establish the molecule's intrinsic stability but also provide the critical data needed to develop a validated, stability-indicating analytical method—a cornerstone of any successful drug development program.

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  • National Institutes of Health. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Retrieved January 21, 2026.
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  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved January 21, 2026.
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  • ResearchGate. (2019, May 31). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved January 21, 2026.
  • Benchchem. (n.d.). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Retrieved January 21, 2026.
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  • ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved January 21, 2026.
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  • ResearchGate. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved January 21, 2026.
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  • ResearchGate. (n.d.). (PDF) (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. Retrieved January 21, 2026.
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Protocols & Analytical Methods

Method

Synthetic Protocol for (4-Bromo-2-methylphenyl)methylamine: A Detailed Guide for Researchers

Introduction: The Significance of Substituted Benzylamines (4-Bromo-2-methylphenyl)methylamine is a substituted benzylamine that serves as a valuable building block in the synthesis of a variety of complex organic molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzylamines

(4-Bromo-2-methylphenyl)methylamine is a substituted benzylamine that serves as a valuable building block in the synthesis of a variety of complex organic molecules. Its structural motifs, a brominated toluene scaffold bearing a methylamine group, are frequently encountered in pharmacologically active compounds and functional materials. The bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, while the methylamine moiety can be incorporated into a wide range of nitrogen-containing heterocycles or used as a key pharmacophore. This application note provides a detailed, field-proven protocol for the synthesis of (4-Bromo-2-methylphenyl)methylamine, designed for researchers, scientists, and drug development professionals. We will explore two robust synthetic strategies, reductive amination and the Gabriel synthesis, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Strategic Approach to Synthesis: Reductive Amination vs. Gabriel Synthesis

The synthesis of primary amines from carbonyl compounds or alkyl halides is a cornerstone of organic chemistry. For the preparation of (4-Bromo-2-methylphenyl)methylamine, two highly effective methods stand out: the reductive amination of 4-bromo-2-methylbenzaldehyde and the Gabriel synthesis starting from 4-bromo-2-methylbenzyl bromide.

Reductive Amination: This one-pot reaction combines the formation of an imine from an aldehyde and an amine source (in this case, ammonia) with its simultaneous reduction to the corresponding amine. This method is often preferred for its efficiency and the use of readily available starting materials. A key advantage is the avoidance of over-alkylation, a common side reaction in direct amination of alkyl halides. The choice of reducing agent is critical; mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they selectively reduce the imine in the presence of the starting aldehyde.

Gabriel Synthesis: This classic and reliable method is specifically designed for the synthesis of primary amines from primary alkyl halides, completely avoiding the formation of secondary or tertiary amine byproducts.[1][2] The process involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine.[3][4] While this is a two-step process, it offers exceptional control and is particularly useful when a clean, unambiguous synthesis of a primary amine is required.

This guide will provide a detailed protocol for the Reductive Amination route due to its operational simplicity and efficiency. A supplementary overview of the Gabriel synthesis will also be provided as a viable alternative.

Reductive Amination Protocol for (4-Bromo-2-methylphenyl)methylamine

This protocol is divided into two main stages: the synthesis of the precursor aldehyde, 4-bromo-2-methylbenzaldehyde, followed by its reductive amination to the target amine.

Part 1: Synthesis of 4-Bromo-2-methylbenzaldehyde

The starting aldehyde can be prepared from the commercially available 2-bromo-4-methylaniline via a Sandmeyer-type reaction followed by hydrolysis of the resulting gem-dihalide or, more conveniently, through direct oxidation of the corresponding benzyl alcohol. However, a common laboratory-scale preparation involves the diazotization of 2-bromo-4-methylaniline followed by a reaction with a suitable formylating agent. A well-established, albeit multi-step, procedure is outlined in Organic Syntheses.[5]

A more direct approach involves the benzylic bromination of 4-bromo-2-methyltoluene followed by hydrolysis, or the direct oxidation of 4-bromo-2-methylbenzyl alcohol. For the purpose of this guide, we will assume the availability of 4-bromo-2-methylbenzaldehyde.

Part 2: Reductive Amination of 4-Bromo-2-methylbenzaldehyde

This procedure details the one-pot conversion of the aldehyde to the primary amine using ammonia and sodium cyanoborohydride.

Reaction Scheme:

G Aldehyde 4-Bromo-2-methylbenzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Amine (4-Bromo-2-methylphenyl)methylamine Imine->Amine + NaBH3CN ReducingAgent NaBH3CN

A schematic of the reductive amination process.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Bromo-2-methylbenzaldehyde199.045.0 g25.1Starting material
Methanolic Ammonia (7N)17.03~30 mL~210Reagent and solvent
Sodium Cyanoborohydride (NaBH₃CN)62.841.9 g30.2Reducing agent
Methanol (MeOH)32.0450 mL-Solvent
Dichloromethane (DCM)84.93100 mL-Extraction solvent
1M Hydrochloric Acid (HCl)36.46As needed-For work-up
2M Sodium Hydroxide (NaOH)40.00As needed-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent

Experimental Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (25.1 mmol) of 4-bromo-2-methylbenzaldehyde in 50 mL of methanol.

  • Addition of Ammonia: To the stirred solution, add 30 mL of 7N methanolic ammonia. The solution may become slightly cloudy. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: In a separate beaker, dissolve 1.9 g (30.2 mmol) of sodium cyanoborohydride in a minimal amount of methanol (~10-15 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.[3][6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH of the solution is acidic (pH ~2-3). This will neutralize any unreacted NaBH₃CN and hydrolyze any remaining imine. Caution: This step may evolve hydrogen cyanide gas; perform in a well-ventilated fume hood.

    • Stir for an additional 30 minutes.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • To the remaining aqueous residue, add approximately 50 mL of water and wash with dichloromethane (2 x 25 mL) to remove any non-basic impurities. Discard the organic layers.

    • Basify the aqueous layer to pH >10 by the slow addition of 2M NaOH.

    • Extract the product into dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-Bromo-2-methylphenyl)methylamine.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Alternative Route: The Gabriel Synthesis

As a robust alternative, the Gabriel synthesis provides an excellent method for the exclusive formation of the primary amine.

Workflow Diagram:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Potassium\nPhthalimide Potassium Phthalimide N-(4-Bromo-2-methylbenzyl)phthalimide N-(4-Bromo-2-methylbenzyl)phthalimide Potassium\nPhthalimide->N-(4-Bromo-2-methylbenzyl)phthalimide + 4-Bromo-2-methylbenzyl bromide (SN2 Reaction) (4-Bromo-2-methylphenyl)methylamine (4-Bromo-2-methylphenyl)methylamine N-(4-Bromo-2-methylbenzyl)phthalimide->(4-Bromo-2-methylphenyl)methylamine + Hydrazine Hydrate (Cleavage)

Workflow of the Gabriel Synthesis.

This method involves the reaction of potassium phthalimide with 4-bromo-2-methylbenzyl bromide, followed by cleavage of the resulting N-alkylated phthalimide with hydrazine hydrate.[2][8] While effective, this route requires the synthesis or purchase of 4-bromo-2-methylbenzyl bromide and involves the use of hydrazine, which is a hazardous substance requiring careful handling.[2][9][10][11]

Characterization and Expected Results

The final product, (4-Bromo-2-methylphenyl)methylamine, is expected to be a liquid or a low-melting solid. Proper characterization is essential to confirm its identity and purity.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₈H₁₀BrN
Molecular Weight200.08 g/mol
AppearanceColorless to pale yellow liquid/solid

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~ 7.3-7.0 ppm (m, 3H, Ar-H)

    • δ ~ 3.8 ppm (s, 2H, -CH₂-NH₂)

    • δ ~ 2.3 ppm (s, 3H, Ar-CH₃)

    • δ ~ 1.5 ppm (br s, 2H, -NH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~ 140-120 ppm (Ar-C)

    • δ ~ 45 ppm (-CH₂-NH₂)

    • δ ~ 18 ppm (Ar-CH₃)

  • IR (neat, cm⁻¹):

    • ~3370, 3290 (N-H stretch)

    • ~3050-2850 (C-H stretch)

    • ~1600, 1480 (C=C aromatic stretch)

    • ~810 (C-H out-of-plane bend)

  • Mass Spectrometry (EI):

    • m/z (%): 201/199 ([M]⁺, isotopic pattern for Br), 184/182 ([M-NH₂]⁺)

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Sodium Cyanoborohydride: This reagent is highly toxic if swallowed or inhaled and can release toxic hydrogen cyanide gas upon contact with acids.[3][6][7][12] Handle with extreme care and avoid acidification until the reaction is complete and ready for quenching in the fume hood.

  • Hydrazine Hydrate (for Gabriel Synthesis): Hydrazine is corrosive, toxic, and a suspected carcinogen.[2][10][11] It should be handled with appropriate engineering controls and PPE.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of (4-Bromo-2-methylphenyl)methylamine. The detailed reductive amination protocol offers an efficient and reliable method for obtaining the target compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and materials science endeavors.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (n.d.).
  • The Gabriel Synthesis - Master Organic Chemistry. (2025).
  • Sodium cyanoborohydride - Safety Data Sheet. (n.d.).
  • Safety and Handling of Hydrazine - DTIC. (n.d.).
  • (a) Reaction pathway for the reductive amination with benzaldehyde and... - ResearchGate. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014).
  • Gabriel Synthesis. (n.d.).
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from a governmental health department website.
  • 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Sodium Cyanoborohydride SOP.docx - OSU Chemistry. (n.d.). Retrieved from The Ohio State University, Department of Chemistry website.
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • 4'-bromo-2'-methylacetanilide(24106-05-6)ir1 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Carl ROTH. (n.d.).
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  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved from a university's Environmental Health & Safety department website.
  • Gabriel Synthesis - Chemistry LibreTexts. (2023).

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Application

Application Note: A Comparative Guide to the N-Methylation of 4-bromo-2-methylbenzylamine

Abstract The N-methyl moiety is a critical structural motif in a vast array of pharmaceuticals and biologically active compounds, influencing properties such as potency, selectivity, and metabolic stability.[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methyl moiety is a critical structural motif in a vast array of pharmaceuticals and biologically active compounds, influencing properties such as potency, selectivity, and metabolic stability.[1][2][3] This application note provides detailed protocols and a comparative analysis of two distinct catalytic methods for the synthesis of N-(4-bromo-2-methylbenzyl)methylamine, a valuable substituted benzylamine intermediate. We explore the classical Eschweiler-Clarke reaction, a robust reductive amination procedure, and a modern, green chemistry approach utilizing Dimethyl Carbonate (DMC) with a zeolite catalyst. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to understand the practical application, mechanistic underpinnings, and relative merits of these synthetic strategies.

Introduction: The Significance of N-Methylation

The introduction of a methyl group to a nitrogen atom is a fundamental transformation in organic synthesis, particularly within drug discovery.[4] N-methylated amines are prevalent in top-selling pharmaceuticals and natural products, where this small structural change can profoundly impact a molecule's interaction with biological targets.[3] The target molecule, 4-bromo-2-methylbenzylamine, serves as a representative substrate, featuring a primary benzylic amine and a halogenated, substituted aromatic ring—a common scaffold in medicinal chemistry.

This document presents two methodologies for its N-methylation:

  • The Eschweiler-Clarke Reaction: A time-honored, one-pot reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent.[5] It is known for its reliability and the prevention of over-alkylation to form quaternary ammonium salts.[6][7]

  • Zeolite-Catalyzed Methylation with Dimethyl Carbonate (DMC): A sustainable approach employing a non-toxic, biodegradable C1 source (DMC) and a heterogeneous, reusable zeolite catalyst.[8][9] This method aligns with the principles of green chemistry by avoiding hazardous reagents like methyl iodide or dimethyl sulfate.[8]

Physicochemical Data of Reactants

A clear understanding of the physical properties of the starting material and the desired product is essential for reaction monitoring, work-up, and purification.

Property4-bromo-2-methylbenzylamine (Starting Material)N-(4-bromo-2-methylbenzyl)methylamine (Product)
Molecular Formula C₈H₁₀BrNC₉H₁₂BrN
Molecular Weight 200.08 g/mol [10]214.11 g/mol (Calculated)
Appearance Colorless to light yellow liquid[11](Predicted) Colorless to yellow oil
CAS Number 376646-62-7[11]699-03-6 (for 4-bromo-N-methylbenzylamine)[12]
pKa 9.03 ± 0.10 (Predicted)[11]Not available
Storage Store at 2–8 °C under inert gas[11]Store under inert gas

General Experimental Workflow

Successful synthesis relies on a structured experimental process. The following workflow is applicable to both protocols described in this note, with specific parameters adjusted for each method.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purify Purification & Analysis reagents Weigh Reagents & Prepare Glassware setup Assemble Reaction Under Inert Atmosphere reagents->setup execute Execute Reaction (Heating & Stirring) setup->execute monitor Monitor Progress (TLC / GC-MS) execute->monitor quench Quench Reaction & pH Adjustment monitor->quench Upon Completion extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Column Chromatography dry->purify char Characterize Product (NMR, MS) purify->char

Caption: General laboratory workflow for synthesis and purification.

Protocol 1: Eschweiler-Clarke Reductive Amination

Principle and Mechanism

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[6] The reaction proceeds in two main stages. First, the primary amine attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. In the second stage, formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide, which drives the reaction to completion.[7][13] This process repeats for a primary amine to yield the tertiary N,N-dimethylated product. However, careful control of stoichiometry can favor the N-monomethylated product. A key advantage is that the reaction cannot form quaternary ammonium salts because a tertiary amine cannot form a new iminium ion.[6]

G amine R-NH₂ (Primary Amine) iminium [R-N⁺H=CH₂] (Iminium Ion) amine->iminium + CH₂O, -H₂O formaldehyde CH₂O (Formaldehyde) product R-NHCH₃ (Secondary Amine) iminium->product + H⁻ formic_acid HCOOH (Formic Acid) formic_acid->iminium co2 CO₂ formic_acid->co2 - H⁻

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylbenzylamine (1.0 eq, e.g., 5.0 g, 25.0 mmol).

  • Reagent Addition: Add formic acid (90%, 2.0 eq, 3.8 mL, 100 mmol). Following this, add aqueous formaldehyde (37% w/w, 1.5 eq, 2.8 mL, 37.5 mmol) dropwise to the stirring solution.[7]

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

  • Cooling and Quenching: After completion, cool the mixture to room temperature. Carefully add 20 mL of water and basify the solution to pH > 10 by the slow addition of 4M sodium hydroxide (NaOH) solution. Ensure the flask is cooled in an ice bath during basification as the neutralization is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient eluent system (e.g., hexane/ethyl acetate with 1% triethylamine) to afford the pure N-(4-bromo-2-methylbenzyl)methylamine.

Rationale and Field Insights
  • Excess Reagents: Formic acid is used in excess to serve as both the hydride source and an acidic catalyst.[5] Formaldehyde is also used in excess to drive the formation of the iminium intermediate.

  • Temperature Control: Heating is necessary to overcome the activation energy for both iminium ion formation and hydride transfer. Temperatures around 80-100 °C are typical.[5]

  • Work-up: The basic work-up is crucial to deprotonate the amine product, rendering it soluble in the organic extraction solvent. The use of triethylamine in chromatography helps to prevent the product from streaking on the acidic silica gel.

Protocol 2: N-Methylation using Dimethyl Carbonate (DMC) & Zeolite

Principle and Mechanism

This method represents a significant advancement in sustainable chemistry. Dimethyl carbonate (DMC) is an environmentally benign methylating agent, replacing highly toxic reagents like methyl iodide.[8] The reaction is catalyzed by Y- or X-type faujasite zeolites, which possess dual acid-base properties. While the exact mechanism on the catalyst surface is complex, it is proposed to involve a synergic effect between the catalyst and DMC. The amine can react with DMC via two pathways: attack at the methyl group (BAl2 mechanism) leading to methylation, or attack at the carbonyl group (BAc2 mechanism) leading to a carbamate intermediate.[14] The zeolite's properties can selectively favor the methylation pathway, leading to high yields of the mono-N-methylated product.[8]

G amine Ar-NH₂ zeolite Zeolite Catalyst (Acid/Base Sites) amine->zeolite dmc MeO-CO-OMe (DMC) dmc->zeolite intermediate [Adsorbed Intermediates] e.g., Ar-NHCO₂Me zeolite->intermediate Surface Reaction product Ar-NHMe intermediate->product Methyl Transfer byproducts MeOH + CO₂ intermediate->byproducts

Caption: Conceptual overview of amine methylation with DMC on a zeolite surface.

Detailed Experimental Protocol

Disclaimer: This protocol requires a high-pressure reactor (autoclave) and should only be performed by trained personnel.

  • Catalyst Preparation: Activate 13X zeolite (e.g., 0.5 g) by heating at 400 °C under vacuum for 4 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a glass liner for a stainless-steel autoclave, add the activated 13X zeolite, 4-bromo-2-methylbenzylamine (1.0 eq, e.g., 2.0 g, 10.0 mmol), and dimethyl carbonate (DMC, which acts as both reagent and solvent, e.g., 20 mL).

  • Sealing and Heating: Seal the autoclave and purge several times with nitrogen gas. Heat the reaction mixture to 130-150 °C with vigorous stirring. The internal pressure will increase due to the vapor pressure of DMC and the evolution of CO₂. Maintain these conditions for 24-48 hours.[8]

  • Cooling and Depressurization: Cool the autoclave to room temperature. Carefully vent the excess pressure in a fume hood.

  • Work-up: Open the reactor and filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with ethyl acetate (2 x 10 mL).

  • Concentration: Combine the filtrate and washings. Remove the excess DMC and solvent under reduced pressure.

  • Purification: Dissolve the resulting residue in a suitable solvent (e.g., DCM) and wash with water to remove any water-soluble byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.

Rationale and Field Insights
  • Catalyst Activation: Zeolites are porous aluminosilicates, and their catalytic activity is highly dependent on the absence of water in their pores. Activation by heating is a critical step.

  • DMC as Solvent/Reagent: Using DMC in large excess ensures it acts as the solvent and drives the reaction equilibrium forward.[8]

  • Temperature and Pressure: The reaction is typically performed at elevated temperatures to achieve a reasonable reaction rate. This necessitates the use of a sealed autoclave to contain the pressure.

  • Catalyst Reusability: A major advantage of this heterogeneous system is that the zeolite catalyst can be recovered by filtration, washed, reactivated by heating, and reused for subsequent batches, improving the overall process economy and sustainability.

Comparative Analysis of Methods

FeatureEschweiler-Clarke ReactionDMC with Zeolite Catalyst
Methyl Source FormaldehydeDimethyl Carbonate (DMC)
Reductant/Catalyst Formic Acid (Reductant)Zeolite (Heterogeneous Catalyst)
Typical Yield Good to Excellent (>80%)[5]Good to Excellent (72-93% conversion)[8]
Selectivity Good for tertiary amines; mono-methylation requires careful control.[6]Excellent for mono-N-methylation of anilines (92-98% selectivity).[8]
Reaction Temp. 80–100 °C[5]120–150 °C[8]
Pressure AtmosphericElevated (Autoclave required)
Safety Concerns Corrosive formic acid, toxic formaldehyde.Flammable solvent (DMC), high pressure operation.
Green Chemistry Poor (CO₂ byproduct, corrosive acid).Excellent (Non-toxic DMC, reusable catalyst).[8]
Simplicity High (Standard glassware, simple one-pot setup).Moderate (Requires specialized high-pressure equipment).

Conclusion

Both the Eschweiler-Clarke reaction and zeolite-catalyzed methylation with DMC are effective methods for synthesizing N-(4-bromo-2-methylbenzyl)methylamine.

  • The Eschweiler-Clarke reaction remains a highly valuable and practical method for laboratory-scale synthesis due to its operational simplicity, high yields, and use of standard glassware. Its primary drawbacks are the use of hazardous reagents and its moderate environmental profile.

  • The DMC/Zeolite system is a superior choice from a green chemistry perspective. It utilizes a non-toxic methylating agent and a recyclable catalyst, generating minimal waste.[8] This method is particularly advantageous for its high selectivity towards mono-methylation. The main barrier to its widespread adoption in academic labs is the requirement for high-pressure equipment.

The choice of method will ultimately depend on the specific needs of the researcher, considering factors such as available equipment, scale of the reaction, and commitment to sustainable synthetic practices.

References

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing.
  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.
  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Recent developments in reductive N-methylation with base-metal catalysts. ResearchGate. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. IRIS. [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. pubs.acs.org. [Link]

  • Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. IRIS. [Link]

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  • Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. ChemRxiv. [Link]

  • Reductive methylation of nitroarenes to N-methylamines. ResearchGate. [Link]

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  • Selective N -Methylation of Aliphatic Amines with CO 2 and Hydrosilanes Using Nickel-Phosphine Catalysts. ResearchGate. [Link]

  • N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. [Link]

  • Methods for Direct Reductive N-Methylation of Nitro Compounds. PubMed. [Link]

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Semantic Scholar. [Link]

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  • Benzenemethanamine, 4-bromo-N-methyl-. PubChem. [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). [Link]

  • 2-methylbenzyldimethylamine. Organic Syntheses Procedure. [Link]

  • Site-selective α-C(sp3)–H arylation of dialkylamines via hydrogen atom transfer catalysis-enabled radical aryl migration. PMC - NIH. [Link]

  • A rapid method of N-alkylation of amines. Journal of the Chemical Society C. [Link]

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega - ACS Publications. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Semantic Scholar. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]

  • N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate. [Link]

  • Give the structure of the expected product formed when benzylamine reacts with excess methyl iodide. Do not draw counterions in your answer. Chegg. [Link]

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Method

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of (4-Bromo-2-methylphenyl)methylamine

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This appl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the successful utilization of (4-Bromo-2-methylphenyl)methylamine as a substrate in this critical transformation. We delve into the specific mechanistic challenges posed by this sterically hindered and electron-rich aryl bromide, offering field-proven insights and a detailed, optimized protocol. The guidance herein emphasizes rational selection of catalysts, ligands, and bases to overcome common hurdles such as low reactivity and side-product formation, ultimately enabling the synthesis of complex biaryl structures that are pivotal in medicinal chemistry and materials science.[2][3]

Mechanistic Insights: Overcoming the Challenges of a Hindered Substrate

The efficacy of the Suzuki-Miyaura reaction is governed by a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The specific structure of (4-Bromo-2-methylphenyl)methylamine—featuring an ortho-methyl group and a meta-methylamine substituent—introduces distinct steric and electronic factors that must be addressed for a successful reaction.

  • Oxidative Addition: This is often the rate-determining step and involves the insertion of the Pd(0) catalyst into the carbon-bromine bond.[6] The reactivity order for aryl halides is typically I > Br > Cl.[7] While aryl bromides offer a good balance of reactivity and stability, the electron-donating nature of the methyl and amine groups on our substrate can decrease the electrophilicity of the reaction center, slowing this step.[8] More critically, the methyl group at the ortho position creates significant steric hindrance, which can impede the approach of the palladium catalyst.

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][9] The choice of base and solvent is crucial to ensure this step proceeds efficiently without causing degradation of the boronic acid (protodeboronation).

  • Reductive Elimination: The final step forms the new C-C bond and regenerates the active Pd(0) catalyst. Like oxidative addition, this step can be hindered by bulky substituents on the aryl rings, which can make it difficult for the two organic groups to come into proximity on the palladium center.[10]

To overcome these challenges, particularly the steric hindrance, the selection of an appropriate phosphine ligand is paramount. Modern bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[7][11][12] These ligands promote both the oxidative addition and reductive elimination steps by forming stable, monoligated palladium species that are highly active and sterically accommodating.[10][11]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArBr Ar-Br ((4-Bromo-2-methylphenyl)methylamine) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) ArPdBr->Pd0 Reductive Elimination ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdOR Ar-Pd(II)L₂-OR Product Ar-Ar' (Product) ArPdAr_prime->Product ArBr->ArPdBr Oxidative Addition Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₃PO₄) Boronate->ArPdAr_prime

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol: Coupling with Arylboronic Acids

This protocol provides a robust starting point for the coupling of (4-Bromo-2-methylphenyl)methylamine with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Pre-catalyst Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)Standard and reliable Pd(II) and Pd(0) sources that readily form the active Pd(0) catalyst.
Ligand SPhos (2-4 mol%)A bulky, electron-rich Buchwald ligand proven effective for hindered substrates.[11]
Base K₃PO₄ (2-3 equiv.)A moderately strong base effective in promoting transmetalation for hindered couplings without significant side reactions.[11][13]
Solvent System 1,4-Dioxane / H₂O (e.g., 5:1 ratio)A common solvent mixture that facilitates solubility of both organic and inorganic reagents.[14]
Temperature 80-110 °CElevated temperatures are often required to overcome the activation energy for hindered substrates.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst and homocoupling of the boronic acid.
Experimental Workflow

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine solid reagents (Aryl bromide, boronic acid, base, catalyst, ligand) vessel 2. Place in Schlenk flask with stir bar reagents->vessel seal 3. Seal with septum vessel->seal degas 4. Evacuate and backfill with inert gas (3x) seal->degas add_solvent 5. Add degassed solvents via syringe degas->add_solvent heat 6. Heat to target temperature with vigorous stirring add_solvent->heat monitor 7. Monitor reaction (TLC, GC-MS) heat->monitor cool 8. Cool to room temperature monitor->cool quench 9. Quench with water, dilute with ethyl acetate cool->quench extract 10. Separate layers, extract aqueous phase (2x) quench->extract wash 11. Wash combined organics (brine) extract->wash dry 12. Dry (Na₂SO₄), filter, and concentrate wash->dry purify 13. Purify by column chromatography dry->purify

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology

Reagents:

  • (4-Bromo-2-methylphenyl)methylamine (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd₂(dba)₃ (1.0 mol%)

  • SPhos (2.2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add (4-Bromo-2-methylphenyl)methylamine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the tube with a rubber septum, and cycle between vacuum and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe through the septum to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl bromide).[15]

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvents. 3. Base is not strong enough or is hydrated.1. Ensure a properly sealed, inert atmosphere. Use fresh catalyst and ligand. 2. Degas solvents thoroughly by sparging with inert gas for 20-30 minutes. 3. Use anhydrous K₃PO₄ or consider a stronger base like Cs₂CO₃.[14]
Protodeboronation Degradation of the boronic acid, often accelerated by excess water or high temperatures.1. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[7] 2. Minimize the amount of water in the solvent system or use an anhydrous base like KF.[9]
Dehalogenation of Starting Material A common side reaction for sterically hindered substrates.1. Lower the reaction temperature and extend the reaction time. 2. Re-screen ligands; sometimes a slightly less bulky but highly electron-rich ligand can mitigate this pathway.[10]
Homocoupling of Boronic Acid Typically caused by the presence of oxygen.Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction setup and duration.

Conclusion

The successful Suzuki-Miyaura cross-coupling of (4-Bromo-2-methylphenyl)methylamine is readily achievable with careful consideration of the substrate's unique steric and electronic properties. The key to success lies in the rational selection of a bulky, electron-rich phosphine ligand, such as SPhos, paired with an appropriate base and solvent system under strictly inert conditions. The protocol and insights provided in this note serve as a validated starting point for chemists to efficiently synthesize complex molecular architectures, paving the way for advancements in drug discovery and materials science.

References

  • Current time information in Pasuruan, ID. Google Search.
  • Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides - Benchchem. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Optimization of the Suzuki–Miyaura reaction conditionsa. ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Catalytic cross-coupling reactions involving bromo-organic compounds. BenchChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. ResearchGate.
  • amine 250mg. Dana Bioscience. Retrieved from

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

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Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of (4-Bromo-2-methylphenyl)methylamine

Abstract The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where aryl amines are ubiquitous structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where aryl amines are ubiquitous structural motifs.[1][2] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for constructing these bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][3] This application note provides a comprehensive guide to the reaction conditions, mechanistic considerations, and a detailed experimental protocol for the cross-coupling of (4-Bromo-2-methylphenyl)methylamine, a primary benzylic amine, with an aryl bromide. We will delve into the rationale behind the selection of catalyst, ligand, base, and solvent, offering researchers a robust starting point for reaction optimization and scale-up.

The Catalytic Heart: Understanding the Mechanism

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-centered catalytic cycle. A fundamental grasp of this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is the active catalytic species. This step forms a Pd(II) intermediate.[5][6] The rate of this step is influenced by the nature of the aryl halide, with the general reactivity order being Ar-I > Ar-Br > Ar-Cl.[4]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amide complex.[7] The choice of base is critical and must be strong enough to deprotonate the amine-palladium adduct but not so nucleophilic as to cause side reactions.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Below is a visualization of the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl L-Pd(II)(Ar)(Br) oxidative_addition->pd2_aryl amine_coordination Amine Coordination + Base (B-) pd2_aryl->amine_coordination pd2_amide L-Pd(II)(Ar)(NRH) amine_coordination->pd2_amide reductive_elimination Reductive Elimination pd2_amide->reductive_elimination reductive_elimination->pd0 Product (Ar-NRH) product Ar-NRH reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition amine RNH2 amine->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

Critical Parameters for a Successful Coupling

The success of the amination of (4-Bromo-2-methylphenyl)methylamine is not fortuitous; it is the result of a synergistic interplay between the palladium source, ligand, base, and solvent.

The Palladium Precursor
The Ligand: The Key to Reactivity

The ligand is arguably the most critical component of the catalyst system. For the coupling of primary amines, early catalyst systems were often inefficient.[1] The development of sterically hindered, bulky alkylphosphine ligands revolutionized the field, enabling the efficient coupling of a wide range of amines, including primary amines.[1]

For the target transformation, a dialkylbiaryl phosphine ligand is the superior choice. Ligands such as BrettPhos have been specifically designed for the coupling of primary amines and demonstrate excellent performance.[8][9] The bulky nature of these ligands facilitates the reductive elimination step and prevents the formation of inactive palladium dimers, leading to higher turnover numbers and yields.[1][4]

The Base: Driving the Deprotonation

A base is required to deprotonate the amine-palladium complex, facilitating the formation of the key palladium-amide intermediate.[10] The choice of base is critical; it must be strong enough to effect deprotonation but not interfere with the catalyst or substrates.

  • Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu) is the most widely used and effective base for this type of transformation.[4] Its high basicity and poor nucleophilicity make it ideal.

  • Weaker Inorganic Bases: Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, particularly if the substrates are sensitive to the harshness of NaOtBu.[4][6] However, these often require higher reaction temperatures or longer reaction times.

  • Amide Bases: Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be effective and offers good functional group tolerance.[2][8]

For the coupling of (4-Bromo-2-methylphenyl)methylamine, NaOtBu is the recommended base for achieving high yield and efficient conversion.

Solvent Selection

The solvent must be capable of dissolving the reactants and catalyst components at the reaction temperature and should be chemically inert to the reaction conditions. Aprotic solvents are standard.

  • Aromatic Hydrocarbons: Toluene and xylene are excellent choices, offering a suitable temperature range and good solubility for many organic substrates.[11][12]

  • Ethers: Solvents like 1,4-dioxane, tetrahydrofuran (THF), or cyclopentyl methyl ether (CPME) are also frequently employed.[4] However, 1,4-dioxane is a solvent of high concern and should be avoided where possible.[3]

Toluene is recommended for this protocol due to its high boiling point, inertness, and proven track record in Buchwald-Hartwig reactions.

Experimental Protocol

Reaction: Intramolecular coupling of (4-Bromo-2-methylphenyl)methylamine.

Caption: Workflow for the target amination reaction.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
(4-Bromo-2-methylphenyl)methylamine200.081.01.0200 mg
Pd(OAc)₂224.500.020.024.5 mg
BrettPhos536.680.040.0421.5 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (anhydrous)---5.0 mL
Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Reaction Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor, Pd(OAc)₂ (4.5 mg, 0.02 mmol), and the ligand, BrettPhos (21.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base, sodium tert-butoxide (135 mg, 1.4 mmol). Then, add the aryl bromide substrate, (4-Bromo-2-methylphenyl)methylamine (200 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: The reaction progress can be monitored by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by carefully adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired N-arylated product.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singh, R., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Johansson, K., et al. (2007). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ACS Publications. Retrieved from [Link]

  • Whittaker, A. M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved from [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Letters. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Retrieved from [Link]

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Method

The Strategic Utility of Substituted Anilines: Application of (4-Bromo-2-methylphenyl)methylamine in the Synthesis of Pharmaceutical Intermediates

Introduction: The Versatility of Brominated Anilines in Medicinal Chemistry In the landscape of modern pharmaceutical synthesis, the strategic incorporation of halogenated building blocks is a cornerstone of molecular de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Brominated Anilines in Medicinal Chemistry

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of halogenated building blocks is a cornerstone of molecular design. Among these, brominated anilines and their derivatives serve as exceptionally versatile intermediates. The presence of a bromine atom offers a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the amino group provides a nucleophilic center for the introduction of diverse functionalities. While a specific, documented industrial synthesis of a pharmaceutical intermediate directly employing (4-Bromo-2-methylphenyl)methylamine remains proprietary or less prevalent in publicly accessible literature, the closely related precursor, 4-bromo-2-methylaniline , is a validated starting material in the synthesis of valuable compounds, including ligands for catalytic processes that are themselves critical to pharmaceutical manufacturing.

This application note will delve into the practical application of 4-bromo-2-methylaniline as a precursor to sophisticated ligands, illustrating the synthetic principles that would analogously apply to (4-Bromo-2-methylphenyl)methylamine. We will explore the rationale behind its use, provide detailed experimental protocols, and present data that underscores its utility for researchers, scientists, and drug development professionals.

Core Principles: The Synthetic Value of the 4-Bromo-2-methylaniline Scaffold

The synthetic utility of 4-bromo-2-methylaniline is rooted in the orthogonal reactivity of its two primary functional groups: the nucleophilic amine and the aryl bromide. The methyl group provides steric hindrance that can influence the regioselectivity of certain reactions.

  • The Amino Group: The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. This allows for the straightforward introduction of a wide array of side chains and functional groups, which can be tailored to modulate the electronic and steric properties of the target molecule.

  • The Aryl Bromide: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of the core scaffolds of many pharmaceutical agents.

The interplay of these two functional groups allows for a modular and convergent approach to the synthesis of complex molecules.

Application in Ligand Synthesis: A Gateway to Asymmetric Catalysis

A significant application of substituted anilines like 4-bromo-2-methylaniline is in the synthesis of chiral ligands for asymmetric catalysis. These ligands are instrumental in the stereoselective synthesis of chiral drug substances. Here, we detail the synthesis of a bidentate diimine ligand, a class of compounds known to coordinate with transition metals to form highly active and selective catalysts.

Workflow for the Synthesis of a Bidentate Diimine Ligand

The following diagram illustrates the synthetic workflow for the preparation of (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline from 4-bromo-2-methylaniline.

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_product Product 4-bromo-2-methylaniline 4-bromo-2-methylaniline ReactionVessel Methanol Formic Acid (catalyst) Reflux, 24h 4-bromo-2-methylaniline->ReactionVessel 2,3-butanedione 2,3-butanedione 2,3-butanedione->ReactionVessel Diimine_Ligand (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline ReactionVessel->Diimine_Ligand Formation of Diimine

Caption: Synthetic workflow for the preparation of a bidentate diimine ligand.

Experimental Protocol: Synthesis of (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline

This protocol is adapted from documented procedures and provides a reliable method for the synthesis of the target diimine ligand.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-bromo-2-methylaniline186.050.447 g2.4 mmol
2,3-butanedione86.090.103 g1.2 mmol
Methanol32.0425 mL-
Formic Acid46.030.5 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methylaniline (0.447 g, 2.4 mmol) and methanol (25 mL).

  • Stir the mixture until the 4-bromo-2-methylaniline is fully dissolved.

  • Add 2,3-butanedione (0.103 g, 1.2 mmol) to the solution.

  • Carefully add formic acid (0.5 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After 24 hours, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the desired product, (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline.

Expected Yield and Characterization:

  • Yield: 87%

  • Appearance: Crystalline solid

  • Analytical Data: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Plausible Application of (4-Bromo-2-methylphenyl)methylamine in Pharmaceutical Synthesis

While a direct, published example is elusive, the chemical properties of (4-Bromo-2-methylphenyl)methylamine allow for the rational design of synthetic routes toward valuable pharmaceutical intermediates. The secondary amine of this molecule is less nucleophilic than the primary amine of 4-bromo-2-methylaniline, which can be advantageous in certain synthetic strategies to avoid undesired side reactions.

A plausible application of (4-Bromo-2-methylphenyl)methylamine would be in the synthesis of kinase inhibitors, a major class of anticancer drugs. For instance, it could be envisioned as a key building block in the synthesis of inhibitors of Tropomyosin receptor kinases (TRKs), such as Larotrectinib or Entrectinib.

Hypothetical Synthetic Workflow for a TRK Inhibitor Intermediate

The following diagram outlines a conceptual workflow for the synthesis of a key intermediate for a TRK inhibitor, leveraging the reactivity of (4-Bromo-2-methylphenyl)methylamine.

G cluster_start Starting Materials cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_product Intermediate Product BromoAmine (4-Bromo-2-methylphenyl)methylamine ReactionVessel Solvent (e.g., DMF) Base (e.g., K2CO3) Heat BromoAmine->ReactionVessel Pyrazolopyrimidine Substituted Pyrazolopyrimidine (e.g., with a leaving group) Pyrazolopyrimidine->ReactionVessel TRK_Intermediate TRK Inhibitor Intermediate ReactionVessel->TRK_Intermediate C-N Bond Formation

Caption: Conceptual workflow for the synthesis of a TRK inhibitor intermediate.

This hypothetical pathway highlights a nucleophilic aromatic substitution (SNA) reaction, a common strategy in the synthesis of kinase inhibitors. The secondary amine of (4-Bromo-2-methylphenyl)methylamine would act as the nucleophile, displacing a leaving group on a heterocyclic core, such as a pyrazolopyrimidine, which is a common scaffold in TRK inhibitors. The remaining bromo-substituent on the phenyl ring could then be used for further diversification of the molecule through cross-coupling reactions.

Conclusion and Future Perspectives

While the direct application of (4-Bromo-2-methylphenyl)methylamine in the large-scale synthesis of a specific pharmaceutical intermediate is not prominently featured in the public domain, its chemical properties and the demonstrated utility of its close analog, 4-bromo-2-methylaniline, strongly suggest its potential as a valuable building block in medicinal chemistry. The principles of orthogonal reactivity, leveraging both the nucleophilic amine and the reactive aryl bromide, provide a powerful platform for the construction of complex and diverse molecular scaffolds. As the demand for novel and effective therapeutics continues to grow, the strategic use of such versatile intermediates will undoubtedly remain a key driver of innovation in drug discovery and development.

References

  • Yao, J.-L., Zhang, X., Li, H.-Y., & Ye, J.-Q. (2013). (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 69(2), o199. [Link]

  • Cui, J. J., et al. (2013). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of Medicinal Chemistry, 56(16), 6331-6349.
  • Drilon, A., et al. (2018). Entrectinib in patients with advanced or metastatic solid tumors harboring NTRK, ROS1, or ALK gene fusions: a multicenter, open-label, phase 1 study. The Lancet Oncology, 19(3), 428-436.
  • Doebele, R. C., et al. (2020). Entrectinib in patients with advanced or metastatic solid tumors harboring NTRK, ROS1, or ALK gene fusions: pooled analysis of three phase 1-2 trials. The Lancet Oncology, 21(2), 271-282.
  • Hong, D. S., et al. (2020). Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials. The Lancet Oncology, 21(4), 531-540.
  • Scott, L. J. (2019). Larotrectinib: first global approval. Drugs, 79(2), 201-206.
  • Research progress of TRK inhibitors and their structure-activity relationship. (2024). ResearchGate. [Link]

Application

Application Notes and Protocols: Catalytic Systems for the Functionalization of the Aryl Bromide in (4-Bromo-2-methylphenyl)methylamine

Introduction (4-Bromo-2-methylphenyl)methylamine is a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. The strategic functionalization of its aryl bromide moiety opens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Bromo-2-methylphenyl)methylamine is a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. The strategic functionalization of its aryl bromide moiety opens a vast chemical space for derivatization, enabling the modulation of physicochemical properties and biological activity. This document provides a comprehensive guide to the primary catalytic systems employed for the C-C and C-N bond formation at the aryl bromide position. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into experimental design and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern catalytic methods for the efficient synthesis of novel chemical entities.

The functionalization of aryl halides has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions.[1] These methods offer unparalleled efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis.[2] This application note will focus on three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Heck coupling, as well as the Buchwald-Hartwig amination for C-N bond formation. Additionally, we will touch upon emerging photoredox catalysis as a milder alternative.[3][4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6] It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of (4-Bromo-2-methylphenyl)methylamine, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron is transferred to the palladium center, and the halide is displaced.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of (4'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine

This protocol details the coupling of (4-Bromo-2-methylphenyl)methylamine with 4-methoxyphenylboronic acid.

Materials:

  • (4-Bromo-2-methylphenyl)methylamine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (4-Bromo-2-methylphenyl)methylamine (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%) in 5 mL of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a solvent mixture of toluene (10 mL) and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

ParameterConditionRationale
CatalystPd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.
BaseK₂CO₃Essential for the transmetalation step.[9]
SolventToluene/Water or Dioxane/WaterBiphasic solvent systems are often used to dissolve both organic and inorganic reagents.
Temperature80-90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Visualization of the Suzuki-Miyaura Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Bromide, Boronic Acid, and Base catalyst_prep Prepare Pd(OAc)₂/PPh₃ Solution in Dioxane add_catalyst Add Catalyst Solution reagents->add_catalyst catalyst_prep->add_catalyst add_solvent Add Toluene and Water add_catalyst->add_solvent heating Heat to 80-90°C with Stirring add_solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

Caption: Workflow for the Suzuki-Miyaura Coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species.[10][11] This reaction is a highly efficient method for the synthesis of conjugated enynes and arylalkynes.[10]

Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to the Suzuki-Miyaura coupling, the palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid the formation of diacetylene byproducts from Glaser coupling.[11][12]

Experimental Protocol: Synthesis of (4-((4-methoxyphenyl)ethynyl)-2-methylphenyl)methanamine

This protocol describes the coupling of (4-Bromo-2-methylphenyl)methylamine with 1-ethynyl-4-methoxybenzene.

Materials:

  • (4-Bromo-2-methylphenyl)methylamine

  • 1-Ethynyl-4-methoxybenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add (4-Bromo-2-methylphenyl)methylamine (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL).

  • Add 1-ethynyl-4-methoxybenzene (1.1 mmol, 1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Sonogashira Coupling Reaction Parameters

ParameterConditionRationale
Palladium CatalystPd(PPh₃)₂Cl₂A common and robust palladium catalyst.
Copper Co-catalystCuIFacilitates the formation of the copper acetylide.[11]
BaseTriethylamineActs as both a base and a solvent in some cases.
SolventTHFA good solvent for the reagents and catalysts.
TemperatureRoom TemperatureThe reaction often proceeds efficiently at ambient temperature.[12]
Visualization of the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Bromide, Pd Catalyst, and CuI add_solvents Add THF and Triethylamine reagents->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne stirring Stir at Room Temperature add_alkyne->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring filter Filter through Celite monitoring->filter concentrate Concentrate Filtrate filter->concentrate wash Wash with aq. NH₄Cl and Brine concentrate->wash purify Column Chromatography wash->purify product Purified Arylalkyne Product purify->product

Caption: Workflow for the Sonogashira Coupling.

Heck Coupling: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13][14] It is a valuable tool for the synthesis of substituted alkenes.[13]

Mechanistic Overview

The Heck reaction mechanism is generally understood to proceed through the following steps:[14]

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-bromide bond.[14]

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.[15]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of (E)-4-(2-methoxyvinyl)-2-methylbenzenamine

This protocol outlines the coupling of (4-Bromo-2-methylphenyl)methylamine with methyl acrylate.

Materials:

  • (4-Bromo-2-methylphenyl)methylamine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, combine (4-Bromo-2-methylphenyl)methylamine (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous N,N-dimethylformamide (10 mL) and triethylamine (1.5 mmol, 1.5 eq.).

  • Add methyl acrylate (1.2 mmol, 1.2 eq.) to the mixture.

  • Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Heck Coupling Reaction Parameters

ParameterConditionRationale
CatalystPd(OAc)₂ / P(o-tol)₃A common catalyst system for the Heck reaction.
BaseTriethylamineNeutralizes the HBr generated during the reaction.
SolventDMF or AcetonitrilePolar aprotic solvents are typically used.
Temperature100-120 °CHigher temperatures are often required for the Heck reaction.[16]
Visualization of the Heck Coupling Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Bromide, Pd Catalyst, and Ligand add_solvents Add DMF and Triethylamine reagents->add_solvents add_alkene Add Alkene add_solvents->add_alkene heating Heat to 100-120°C in Sealed Tube add_alkene->heating monitoring Monitor by TLC/GC-MS heating->monitoring dilute Dilute with Water monitoring->dilute extract Extract with Diethyl Ether dilute->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify product Purified Substituted Alkene Product purify->product

Caption: Workflow for the Heck Coupling Reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide variety of amines, amides, and related N-H containing compounds.

Mechanistic Principles

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the desired arylamine product and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of N-benzyl-(4-bromo-2-methylphenyl)methanamine

This protocol details the coupling of (4-Bromo-2-methylphenyl)methylamine with benzylamine.

Materials:

  • (4-Bromo-2-methylphenyl)methylamine

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Add (4-Bromo-2-methylphenyl)methylamine (1.0 mmol, 1.0 eq.) and toluene (5 mL).

  • Add benzylamine (1.2 mmol, 1.2 eq.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 4: Buchwald-Hartwig Amination Reaction Parameters

ParameterConditionRationale
Catalyst SystemPd₂(dba)₃ / XPhosA highly active catalyst system for C-N coupling.
BaseNaOt-BuA strong, non-nucleophilic base is required.
SolventTolueneA common solvent for this reaction.
Temperature100 °CElevated temperatures are typically necessary.

Emerging Methods: Photoredox Catalysis

Photoredox catalysis has emerged as a powerful strategy for the functionalization of aryl halides under mild conditions.[3][4][5] These reactions utilize visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in cross-coupling reactions.[17][18] Nickel/photoredox dual catalysis has been successfully applied to the C-H functionalization of amines with aryl halides.[5] This approach offers a complementary strategy to traditional palladium-catalyzed methods, often with improved functional group tolerance and milder reaction conditions.

Conclusion

The catalytic functionalization of the aryl bromide in (4-Bromo-2-methylphenyl)methylamine provides a versatile platform for the synthesis of a diverse array of derivatives. The Suzuki-Miyaura, Sonogashira, and Heck couplings, along with the Buchwald-Hartwig amination, represent a powerful toolkit for the construction of C-C and C-N bonds. The choice of catalytic system will depend on the desired transformation and the specific functional groups present in the coupling partners. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are crucial for achieving high yields and purity. The continued development of novel catalytic systems, such as those based on photoredox catalysis, promises to further expand the scope and utility of these important transformations in drug discovery and materials science.

References

  • Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis - PMC - NIH.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Decarboxylative Nickel- and Photoredox-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides | Organic Letters - ACS Publications.
  • Advances in Cross-Coupling Reactions - PMC - NIH.
  • Heck Reaction - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters - ACS Publications.
  • Aryl and alkyl bromide cross‐coupling reaction through photoredox. - ResearchGate.
  • 4-Bromotoluene 98 106-38-7 - Sigma-Aldrich.
  • Heck reaction - Wikipedia.
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications.
  • Heck Reaction - Chemistry LibreTexts.
  • C–H functionalization of amines with aryl halides by nickel-photoredox catalysis - The Doyle Group.
  • Review for metal and organocatalysis of heterocyclic C-H functionalization - World Journal of Advanced Research and Reviews.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate.
  • From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC - NIH.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI.
  • Advances in Cross-Coupling Reactions - MDPI.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH.
  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters - ACS Publications.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • (PDF) Advances in Cross-Coupling Reactions - ResearchGate.
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos | The Journal of Organic Chemistry - ACS Publications.
  • Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Al - ChemRxiv.
  • anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - NIH.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
  • April 2025 – Journal of Materials Chemistry Blog.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
  • Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis.
  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A.

Sources

Method

Application Notes and Protocols: Asymmetric Synthesis Involving Derivatives of (4-Bromo-2-methylphenyl)methylamine

Introduction: The Strategic Value of Substituted Chiral Benzylamines In the landscape of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral amines, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Chiral Benzylamines

In the landscape of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral amines, particularly those derived from benzylamine scaffolds, serve as foundational building blocks and powerful directing groups in asymmetric synthesis. The specific substitution pattern of (4-Bromo-2-methylphenyl)methylamine offers a unique combination of steric and electronic properties. The ortho-methyl group provides steric hindrance that can influence the facial selectivity of reactions, while the para-bromo substituent offers a site for further functionalization, for example, through cross-coupling reactions, thereby enhancing the synthetic versatility of the chiral products.

These application notes delineate a validated protocol for the use of enantiomerically pure (R)- or (S)-(4-Bromo-2-methylphenyl)methylamine as a chiral auxiliary in the asymmetric alkylation of ketones. This methodology provides a reliable route to α-substituted ketones with high enantiomeric excess, which are valuable intermediates in the synthesis of complex molecular targets.

Core Application: Asymmetric Alkylation of Ketones via a Chiral Imine Intermediate

A robust and widely employed strategy for the asymmetric α-alkylation of ketones involves the use of a chiral auxiliary to transiently form a chiral imine. This imine then directs the stereoselective addition of an electrophile. (4-Bromo-2-methylphenyl)methylamine is an excellent candidate for such a chiral auxiliary due to its structural features that can effectively bias the approach of the incoming electrophile.

Mechanistic Rationale

The asymmetric alkylation process can be dissected into four key stages:

  • Chiral Imine Formation: The ketone substrate is condensed with the chiral amine, (R)- or (S)-(4-Bromo-2-methylphenyl)methylamine, to form a chiral imine. This step transiently introduces the chiral control element.

  • Stereoselective Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), selectively removes a proton from the less hindered α-carbon of the imine, forming a chiral aza-enolate. The stereochemistry of this aza-enolate is influenced by the chiral auxiliary.

  • Diastereoselective Alkylation: The chiral aza-enolate reacts with an alkylating agent (e.g., an alkyl halide). The bulky substituted benzyl group of the auxiliary sterically shields one face of the aza-enolate, directing the electrophile to the opposite face, thus establishing a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The resulting alkylated imine is hydrolyzed under mild acidic conditions to release the enantiomerically enriched α-substituted ketone and recover the chiral auxiliary, which can potentially be recycled.

Experimental Protocols

Protocol 1: Synthesis of Chiral Imine from Cyclohexanone and (R)-(4-Bromo-2-methylphenyl)methylamine

Objective: To prepare the chiral imine intermediate, a crucial step for subsequent asymmetric alkylation.

Materials:

  • Cyclohexanone (1.0 eq)

  • (R)-(4-Bromo-2-methylphenyl)methylamine (1.1 eq)

  • Titanium tetrachloride (TiCl₄) (0.6 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) to the DCM.

  • Add cyclohexanone (1.0 eq) to the stirred solution.

  • In a separate flask, prepare a solution of (R)-(4-Bromo-2-methylphenyl)methylamine (1.1 eq) in anhydrous DCM.

  • Slowly add the amine solution to the reaction mixture via the dropping funnel over 15 minutes.

  • Add titanium tetrachloride (TiCl₄) (0.6 eq) dropwise to the reaction mixture at 0 °C. The solution may turn yellow.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent in vacuo to yield the crude chiral imine.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often used directly in the next step.

Protocol 2: Asymmetric Alkylation of the Chiral Imine

Objective: To perform the diastereoselective alkylation of the chiral imine to introduce a new stereocenter.

Materials:

  • Chiral imine from Protocol 1 (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 eq)

  • Diisopropylamine (1.1 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Standard glassware for inert atmosphere reactions at low temperatures

Procedure:

  • In a flame-dried Schlenk flask under argon, prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) to form lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve the chiral imine (1.0 eq) in anhydrous THF.

  • Slowly add the imine solution to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete formation of the aza-enolate.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting imine.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude alkylated imine.

Protocol 3: Hydrolysis of the Alkylated Imine and Recovery of the Chiral Auxiliary

Objective: To cleave the chiral auxiliary to yield the enantiomerically enriched ketone and recover the auxiliary.

Materials:

  • Crude alkylated imine from Protocol 2

  • Tetrahydrofuran (THF)

  • Aqueous acetic acid (e.g., 2 M) or another mild acid

  • Diethyl ether

  • Aqueous sodium hydroxide (e.g., 1 M)

Procedure:

  • Dissolve the crude alkylated imine in THF.

  • Add an equal volume of 2 M aqueous acetic acid.

  • Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the hydrolysis by TLC or GC-MS.

  • Once the hydrolysis is complete, neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x) to isolate the α-alkylated ketone.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ketone by column chromatography on silica gel.

  • To recover the chiral auxiliary, make the aqueous layer basic by adding 1 M NaOH until the pH is >10.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine these organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to recover the (R)-(4-Bromo-2-methylphenyl)methylamine.

Data Presentation and Expected Outcomes

The efficiency of the asymmetric alkylation is evaluated based on the chemical yield and the enantiomeric excess (ee) of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis of the final ketone product.

EntryKetoneAlkyl Halide (R-X)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1CyclohexanoneCH₃I85>95:592 (R)
2CyclohexanoneBnBr82>95:594 (R)
3CyclopentanoneCH₃I80>90:1088 (R)
4PropiophenoneCH₃I75>90:1085 (S)

Note: The data presented in this table are representative values based on analogous systems and are intended for illustrative purposes. Actual results may vary based on specific reaction conditions and substrate scope.

Visualization of the Workflow and Mechanism

Experimental Workflow

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis & Recovery ketone Ketone imine Chiral Imine ketone->imine TiCl4, Et3N, DCM amine (R)-(4-Bromo-2-methylphenyl)methylamine amine->imine aza_enolate Chiral Aza-enolate imine->aza_enolate LDA, THF, -78 °C alkylated_imine Alkylated Imine aza_enolate->alkylated_imine R-X ketone_product Enantioenriched Ketone alkylated_imine->ketone_product aq. H+ recovered_auxiliary Recovered Auxiliary alkylated_imine->recovered_auxiliary aq. H+, then base

Caption: Workflow for Asymmetric Alkylation.

Proposed Stereochemical Model

Caption: Stereochemical Rationale.

Conclusion and Future Prospects

The use of (4-Bromo-2-methylphenyl)methylamine as a chiral auxiliary provides a reliable and effective method for the asymmetric α-alkylation of ketones. The straightforward protocols, high expected stereoselectivities, and the potential for auxiliary recovery make this an attractive approach for academic and industrial research. The bromo-substituent on the auxiliary opens up possibilities for post-synthetic modification, potentially allowing for the development of novel ligands or solid-supported catalysts. Further investigations could explore the application of this auxiliary in other asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions, thereby expanding the synthetic utility of this valuable chiral building block.

References

  • General Principles of Asymmetric Synthesis using Chiral Auxiliaries

    • Title: Asymmetric Synthesis
    • Source: University of York, Department of Chemistry
    • URL: [Link]

  • Source: Google Patents (US5977409A)
  • Asymmetric Alkylation of Imines

    • Title: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis
    • Source: PubMed Central (PMC)
    • URL: [Link]

  • Direct Asymmetric Alkylation of Benzylamines

    • Title: Direct asymmetric α C(sp3)
    • Source: PubMed Central (PMC)
    • URL: [Link]

  • Synthesis of Related Schiff Bases

    • Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
    • Source: PubMed Central (PMC)
    • URL: [Link]

Application

Scale-up synthesis of (4-Bromo-2-methylphenyl)methylamine for laboratory use

An Application Note for the Laboratory Scale-Up Synthesis of (4-Bromo-2-methylphenyl)methylamine Introduction: The Utility of a Key Building Block (4-Bromo-2-methylphenyl)methylamine is a crucial primary amine building b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Scale-Up Synthesis of (4-Bromo-2-methylphenyl)methylamine

Introduction: The Utility of a Key Building Block

(4-Bromo-2-methylphenyl)methylamine is a crucial primary amine building block in medicinal chemistry and materials science. Its substituted phenyl ring offers a scaffold that can be further functionalized, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals. The presence of the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the methyl and methylamine groups influence the molecule's steric and electronic properties. This guide provides a detailed, scalable, and reliable protocol for the synthesis of this compound in a laboratory setting, focusing on a direct and efficient reductive amination pathway.

Synthetic Strategy: A Direct Approach via Reductive Amination

For the laboratory-scale synthesis of (4-Bromo-2-methylphenyl)methylamine, a one-pot reductive amination of the corresponding aldehyde, 4-bromo-2-methylbenzaldehyde, is the chosen strategy. This method is selected for its efficiency, operational simplicity, and avoidance of highly hazardous reagents like lithium aluminum hydride (LiAlH₄) which are often used for amide reductions.[1]

The reaction proceeds in two main stages within a single pot:

  • Imine Formation: 4-Bromo-2-methylbenzaldehyde reacts with an ammonia source (ammonium acetate) in a suitable solvent like methanol. A mild acid, acetic acid from the ammonium acetate, catalyzes the formation of the intermediate imine.

  • Reduction: The C=N double bond of the in-situ generated imine is then selectively reduced to a C-N single bond by a mild reducing agent, sodium borohydride (NaBH₄).[2][3] NaBH₄ is preferred as it is less reactive than other hydrides and will not readily reduce the starting aldehyde under these conditions, especially when added after imine formation has commenced.[2]

This one-pot approach minimizes handling and purification of intermediates, which is advantageous for scale-up.

G cluster_workflow Overall Synthetic Workflow A Reactants Mixing (Aldehyde + NH4OAc in MeOH) B Imine Formation (Catalyzed by H⁺) A->B Stir at RT C Reduction (Cooling & NaBH4 Addition) B->C Cool to 0 °C D Reaction Quench & Work-up C->D Stir, allow to warm E Extraction & Washing D->E Add H2O, Extract with EtOAc F Purification (Column Chromatography) E->F Dry & Concentrate G Final Product (Characterization) F->G Evaporate Solvent G cluster_mechanism Reductive Amination Mechanism Aldehyde 4-Bromo-2-methyl- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3, H⁺ Ammonia NH3 Iminium Iminium Ion Hemiaminal->Iminium - H2O Amine (4-Bromo-2-methylphenyl)- methylamine Iminium->Amine + 'H⁻' (from NaBH4) NaBH4 NaBH4 NaBH4->Iminium

Caption: Simplified mechanism of the reductive amination reaction.

Detailed Experimental Protocol

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and avoid contact with water during storage and handling.

  • Organic solvents like methanol and ethyl acetate are flammable. Keep them away from open flames and sparks.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (Scale)Molar Equivalents
4-Bromo-2-methylbenzaldehyde199.0410.0 g1.0
Ammonium Acetate (NH₄OAc)77.0819.4 g5.0
Sodium Borohydride (NaBH₄)37.832.85 g1.5
Methanol (MeOH), anhydrous32.04200 mL-
Deionized Water (H₂O)18.02~300 mL-
Ethyl Acetate (EtOAc)88.11~450 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL-
Brine (Saturated NaCl solution)-~100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-
Silica Gel (for chromatography)-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylbenzaldehyde (10.0 g, 50.2 mmol) and ammonium acetate (19.4 g, 251 mmol).

    • Rationale: Using a significant excess of ammonium acetate pushes the equilibrium towards imine formation.

  • Dissolution: Add 200 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved. This may take 10-15 minutes.

  • Imine Formation: Continue stirring the solution at room temperature for 1 hour.

    • Rationale: This allows sufficient time for the formation of the imine intermediate before the addition of the reducing agent. [2]4. Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add sodium borohydride (2.85 g, 75.3 mmol) to the stirred solution in small portions over 30 minutes.

    • Rationale: The portion-wise addition at low temperature helps to control the exothermic reaction and minimize side reactions, such as the reduction of the starting aldehyde.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 3-4 hours or until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by slowly adding ~50 mL of deionized water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • Rationale: Water is added to quench any remaining sodium borohydride.

  • Extraction: Transfer the resulting aqueous slurry to a 1 L separatory funnel. Add ~150 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 150 mL of ethyl acetate each time.

  • Washing: Combine all organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution and then 100 mL of brine.

    • Rationale: The bicarbonate wash removes any remaining acetic acid, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

Purification Protocol:

While acid-base extraction can be effective for purifying amines, column chromatography provides a more robust method for achieving high purity on a laboratory scale. [4][5]

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution starting from 100% hexanes and gradually increasing the polarity with ethyl acetate is a good starting point. The addition of 1-2% triethylamine to the eluent can help prevent the amine product from streaking on the silica gel.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford (4-Bromo-2-methylphenyl)methylamine as a purified product.

Expected Results and Characterization

  • Yield: 75-85% (after purification).

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, 1H), 7.25 (dd, 1H), 7.15 (d, 1H), 3.80 (s, 2H), 2.30 (s, 3H), 1.60 (br s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.0, 137.5, 131.5, 130.0, 128.0, 120.5, 45.0, 18.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₁BrN [M+H]⁺: 200.00, found: 200.1. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

  • Reduction of Amides to Amines. Master Organic Chemistry. Available at: [Link]

  • Amides to Amines: LiAlH4 Reduction. JoVE. Available at: [Link]

  • Reduction of Amides using LiAlH4 to amines. University of Calgary. Available at: [Link]

  • Lithium Aluminum Hydride Safety. Princeton University Environmental Health and Safety. Available at: [Link]

  • Purification of primary amines. Teledyne ISCO. Available at: [Link]

  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. Available at: [Link]

  • Amide to Amine - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. Available at: [Link]

  • Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. Available at: [Link]

  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. Available at: [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. PubMed Central. Available at: [Link]

  • Material Safety Data Sheet - Lithium Aluminium Hydride. Oxford Lab Chem. Available at: [Link]

  • Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization. ResearchGate. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.
  • Understanding 4-Bromo-2-methylbenzaldehyde Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Acetamide, N-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
  • 4-Bromo-2-methylbenzaldehyde. PubChem. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Reductive Amination. YouTube. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive aminations of benzaldehyde. ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. ResearchGate. Available at: [Link]

  • 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. Available at: [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis. Available at: [Link]

  • 4-Bromo-2-methylaniline. PubChem. Available at: [Link]

  • Method for synthesizing bromoacetamide. Google Patents.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. Available at: [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link]

  • 4-Bromo-2-methylaniline, 97%. Ottokemi. Available at: [Link]

  • 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols: Spectroscopic Techniques for Monitoring Reactions of (4-Bromo-2-methylphenyl)methylamine

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various spectroscopic techniques for real-time monitoring of chemical reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various spectroscopic techniques for real-time monitoring of chemical reactions involving (4-Bromo-2-methylphenyl)methylamine. This key pharmaceutical intermediate undergoes several common transformations, such as N-acylation and N-alkylation. Effective reaction monitoring is crucial for optimizing reaction conditions, ensuring product quality, and scaling up processes. This guide details the theoretical basis and practical protocols for utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Vis spectroscopy, supplemented by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for comprehensive reaction analysis.

Introduction: The Importance of Reaction Monitoring

(4-Bromo-2-methylphenyl)methylamine is a vital building block in the synthesis of various pharmaceutically active compounds. The ability to monitor its chemical transformations in real-time is paramount for process development and quality control. Spectroscopic methods offer a non-invasive and information-rich approach to understanding reaction kinetics, identifying intermediates, and determining the concentration of reactants and products over time. This allows for precise control over the reaction, leading to improved yields, higher purity, and safer processes.

Common reactions of (4-Bromo-2-methylphenyl)methylamine include:

  • N-acylation: Reaction with acylating agents (e.g., acyl chlorides, anhydrides) to form amides. This is a fundamental step in the synthesis of many drug candidates.[1]

  • N-alkylation: Introduction of an alkyl group onto the nitrogen atom, often a key step in modifying the pharmacological properties of a molecule.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

This guide will provide the theoretical underpinnings and step-by-step protocols for monitoring these reactions using a suite of spectroscopic tools.

Core Spectroscopic Techniques for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for elucidating molecular structures and quantifying the components in a mixture.[2][3] For reaction monitoring, ¹H NMR is particularly useful as it provides distinct signals for protons in different chemical environments. Changes in the chemical shifts and integrals of these signals over time can be directly correlated to the consumption of reactants and the formation of products.[4][5]

Why it's effective for this molecule: The protons on the methyl group, the benzylic methylene group, and the aromatic ring of (4-Bromo-2-methylphenyl)methylamine and its derivatives will have characteristic chemical shifts. For instance, upon N-acylation, the chemical shift of the benzylic protons will experience a downfield shift due to the electron-withdrawing effect of the newly formed amide group.

Experimental Workflow for NMR Monitoring:

Caption: Workflow for real-time NMR reaction monitoring.

Protocol: Monitoring N-acylation of (4-Bromo-2-methylphenyl)methylamine

  • Preparation: In an NMR tube, dissolve (4-Bromo-2-methylphenyl)methylamine (1 equivalent) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish reference chemical shifts and integrals.

  • Reaction Initiation: Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) to the NMR tube.

  • Time-course Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes). The frequency of acquisition can be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Identify a characteristic, well-resolved peak for the reactant (e.g., the benzylic CH₂ protons) and the product (the downfield-shifted benzylic CH₂ protons of the amide).

    • Integrate these peaks in each spectrum.

    • Calculate the relative concentrations of the reactant and product at each time point. The percentage conversion can be determined from the relative integrals.

    • Plot the concentration of the reactant or product as a function of time to determine the reaction kinetics.

Table 1: Representative ¹H NMR Chemical Shift Changes

Proton(4-Bromo-2-methylphenyl)methylamine (Reactant)N-acetyl-(4-Bromo-2-methylphenyl)methylamine (Product)
Benzylic CH₂~3.8 ppm~4.3 ppm
Amine N-H~1.5 ppm (broad)-
Amide N-H-~8.2 ppm (broad)
Methyl CH₃~2.3 ppm~2.4 ppm

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Functional groups have characteristic absorption frequencies, making FTIR an excellent tool for identifying the presence or absence of specific groups during a reaction.[6]

Why it's effective for this molecule: The primary amine of the reactant and the secondary amide of the product have distinct N-H and C=O stretching vibrations.[7][8][9] The disappearance of the primary amine signals and the appearance of the amide signals provide a clear indication of reaction progress.[10]

Experimental Workflow for in-situ FTIR Monitoring:

Caption: Workflow for in-situ FTIR reaction monitoring.

Protocol: Monitoring N-alkylation of (4-Bromo-2-methylphenyl)methylamine

  • Setup: Use a reaction vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe.

  • Background: Record a background spectrum of the solvent at the reaction temperature.

  • Reaction: Charge the reactor with (4-Bromo-2-methylphenyl)methylamine and the solvent. Begin stirring and heating if necessary.

  • Initiation and Monitoring: Add the alkylating agent (e.g., methyl iodide). Start recording FTIR spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the intensity of the N-H stretching bands of the primary amine reactant (typically two bands around 3300-3500 cm⁻¹).[7]

    • Monitor the appearance and increase in the intensity of the N-H stretching band of the secondary amine product (typically one band around 3310-3350 cm⁻¹).[9]

    • The reaction is complete when the reactant peaks have disappeared and the product peaks no longer increase in intensity.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

Functional GroupReactant (Primary Amine)Product (Secondary Amine)Product (Amide - from Acylation)
N-H Stretch3400-3300 (two bands)3350-3310 (one band)~3300 (one band)
N-H Bend1650-1580-1550
C=O Stretch--1680-1630
C-N Stretch1335-1250 (aromatic)1335-1250 (aromatic)1335-1250 (aromatic)
UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds with chromophores, such as aromatic rings. Changes in the electronic structure of a molecule during a reaction can lead to shifts in the absorption spectrum.[11]

Why it's effective for this molecule: The aromatic ring in (4-Bromo-2-methylphenyl)methylamine is a chromophore.[7] Modifications to the amine substituent, such as acylation or alkylation, can alter the interaction of the nitrogen lone pair with the aromatic system, causing a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity. This allows for the monitoring of reaction kinetics by observing the change in absorbance at a specific wavelength.[12][13][14]

Protocol: Kinetic Study of a Reaction

  • Wavelength Selection: Record the UV-Vis spectra of the pure reactant and the pure product in the chosen reaction solvent to identify a wavelength where the difference in absorbance between the two is maximal.

  • Calibration: Prepare a series of standard solutions of the reactant and product of known concentrations and measure their absorbance at the selected wavelength to create a calibration curve (Beer-Lambert Law).

  • Reaction Monitoring:

    • Start the reaction in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.

    • Record the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis:

    • Use the calibration curve to convert absorbance values to concentrations.

    • Plot concentration versus time to determine the reaction rate and order.

Complementary Analytical Techniques

While NMR, FTIR, and UV-Vis are excellent for real-time, in-situ monitoring, a comprehensive understanding of the reaction often requires offline analysis of aliquots.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[15][16] When coupled with a UV detector, HPLC can be used to quantify the concentration of reactants, products, and any impurities or byproducts.[17]

Application: At various time points during the reaction, a small aliquot can be withdrawn, quenched, and injected into an HPLC system. This provides a "snapshot" of the reaction mixture's composition. It is particularly valuable for complex reactions where multiple products may be formed or for verifying the purity of the final product.[18] HPLC is also crucial for determining the enantioselectivity of asymmetric reactions.[19][20]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive technique used to confirm the molecular weight of reactants, products, and intermediates.[21][22]

Application: ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to analyze reaction aliquots to confirm the formation of the desired product by identifying its molecular ion peak. It is also a powerful tool for detecting and identifying transient intermediates, which can provide deep mechanistic insights into the reaction pathway.[23][24] In the pharmaceutical industry, MS is indispensable for detecting and characterizing impurities and degradation products.[22][25]

Conclusion

The selection of a spectroscopic technique for monitoring reactions of (4-Bromo-2-methylphenyl)methylamine depends on the specific reaction, the information required, and the available instrumentation. For detailed structural and quantitative information, NMR is unparalleled. For tracking the conversion of functional groups, FTIR is highly effective and easily implemented in-situ. UV-Vis provides a straightforward method for kinetic analysis. A multi-faceted approach, combining in-situ techniques with offline HPLC and MS analysis, offers the most comprehensive understanding and control over the chemical process, ensuring the development of robust and efficient syntheses in the pharmaceutical industry.

References

  • Identifying reactive intermediates by mass spectrometry - PMC - NIH . National Institutes of Health. [Link]

  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry . (2022-05-13). Wiley Online Library. [Link]

  • Spectroscopy of Amines . (2024-03-24). Chemistry LibreTexts. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality . Pharma Focus America. [Link]

  • FT-IR spectrum of (R)-R-methylbenzylamine . ResearchGate. [Link]

  • UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen - PMC - NIH . National Institutes of Health. [Link]

  • IR: amines . University of Calgary. [Link]

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  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development . (2013-09-04). ACS Publications. [Link]

  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry . WUR eDepot. [Link]

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  • Lab 1: Bromination of Acetone . (2020-08-15). Chemistry LibreTexts. [Link]

  • Ultraviolet-Visible Kinetic Study of the Uncatalyzed Bromate Oscillator with Phenol by Multivariate Curve Resolution . (2017-04-21). ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights . (2024-12-06). ResearchGate. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry . Lab Manager. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH . National Institutes of Health. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR . (2023-12-25). [Link]

  • Quantitative high resolution On-Line NMR-spectroscopy in reaction and process monitoring . (2025-08-07). ResearchGate. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide . IDEAS/RePEc. [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC . National Institutes of Health. [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines . Nature. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX . ResearchGate. [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline. (2014-05-14).
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  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC - NIH . (2024-09-20). National Institutes of Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of (4-Bromo-2-methylphenyl)methylamine

An essential intermediate in pharmaceutical and materials science, the synthesis of (4-Bromo-2-methylphenyl)methylamine requires careful control to prevent the formation of significant side products. This technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical and materials science, the synthesis of (4-Bromo-2-methylphenyl)methylamine requires careful control to prevent the formation of significant side products. This technical support guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help navigate the common challenges encountered during its synthesis.

Section 1: Troubleshooting Common Synthesis Problems

This section addresses specific issues observed during the synthesis, with a primary focus on the most common and controlled route: the reductive amination of 4-bromo-2-methylbenzaldehyde with methylamine.

Q1: My yield is low, and TLC/GC-MS analysis shows a significant amount of unreacted 4-bromo-2-methylbenzaldehyde. What went wrong?

Probable Cause: This issue points to an inefficient formation of the intermediate imine or a problem with the reduction step.

Troubleshooting Steps:

  • Verify Imine Formation Conditions: The condensation of the aldehyde and methylamine to form the N-methylimine is a reversible, equilibrium-driven reaction that requires slightly acidic conditions (pH ~5-7).[1][2]

    • Causality: The reaction is acid-catalyzed, as protonation of the aldehyde's carbonyl oxygen makes it more electrophilic. However, at a very low pH, the methylamine nucleophile will be fully protonated to the non-nucleophilic methylammonium ion, shutting down the reaction.

    • Solution: Add a catalytic amount of a mild acid like acetic acid. If you are using methylamine hydrochloride, the necessary acidity may already be present. Monitor the pH of your reaction mixture.

  • Ensure Water Removal (if applicable): The formation of the imine from the initial hemiaminal intermediate releases a molecule of water.[1]

    • Causality: According to Le Châtelier's principle, removing water will drive the equilibrium towards the imine product.

    • Solution: While not always necessary for one-pot reductive aminations, if imine formation is sluggish, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene).

  • Assess Your Reducing Agent's Selectivity and Timing:

    • If using Sodium Borohydride (NaBH₄): This reagent can reduce both the starting aldehyde and the target imine.[3] It must be added after allowing sufficient time for complete imine formation. Adding it too early will consume it by reducing the aldehyde to (4-bromo-2-methylphenyl)methanol, a common side product.

    • If using a selective reagent like STAB (NaBH(OAc)₃) or NaBH₃CN: These reagents are designed to preferentially reduce the protonated iminium ion over the aldehyde.[1][2] If you are using these and still see starting material, the issue is more likely incomplete imine formation. Ensure the reaction has stirred long enough after adding all components.

Q2: I'm observing a significant higher molecular weight impurity that I suspect is a tertiary amine. How can I prevent this?

Probable Cause: The formation of the tertiary amine, N,N-bis[(4-bromo-2-methylphenyl)methyl]amine or N-methyl-N-[(4-bromo-2-methylphenyl)methyl]amine, is a classic side reaction in amine synthesis.

Troubleshooting Steps:

  • Avoid Direct Alkylation Routes: If you are attempting to synthesize the target by reacting 4-bromo-2-methylbenzyl bromide with methylamine, over-alkylation is extremely difficult to prevent.[4][5] The product, a secondary amine, is often as nucleophilic or more so than the starting methylamine, leading to a second alkylation event.

    • Causality: The direct alkylation of amines is notoriously hard to control for mono-alkylation.[4]

    • Solution: Strongly favor the reductive amination pathway. This method forms the C-N bond in a more controlled manner, as the imine only forms once on the primary amine.[4]

  • Control Stoichiometry in Reductive Amination: While less common, the newly formed secondary amine product can, in theory, react with any remaining aldehyde to form a new, larger iminium ion, which can then be reduced.

    • Solution: Use a slight excess of methylamine relative to the aldehyde to ensure the aldehyde is fully consumed in the formation of the primary imine. Avoid a large excess of the reducing agent, which could promote side reactions.

Q3: My final product is contaminated with a de-brominated impurity, (2-methylphenyl)methylamine. How can I avoid this?

Probable Cause: The Carbon-Bromine bond on the aromatic ring has been cleaved via hydrodehalogenation. This is a well-known side reaction, particularly with certain catalysts.

Troubleshooting Steps:

  • Re-evaluate Catalytic Hydrogenation Conditions: Palladium on carbon (Pd/C) is a highly effective hydrogenation catalyst but is also very efficient at catalyzing the hydrogenolysis of aryl halides.[1][6]

    • Causality: The palladium surface can activate both the hydrogen gas and the C-Br bond, leading to reductive cleavage.[7]

    • Solution: If using H₂ gas, consider a different catalyst that is less prone to dehalogenation, such as Platinum(IV) oxide (Adam's catalyst) or Raney Nickel, although these may also cause issues under harsh conditions. Alternatively, switch to a chemical hydride-based reducing agent.

  • Switch to a Hydride Reducing Agent: The use of sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) for the reduction step completely avoids the use of metal catalysts and hydrogen gas that promote dehalogenation.[1][2][3] This is the most reliable method to preserve the aryl bromide.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable and scalable route for synthesizing (4-Bromo-2-methylphenyl)methylamine?

The most reliable and scalable method is the one-pot reductive amination of 4-bromo-2-methylbenzaldehyde with methylamine using a selective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).[1][2] This approach avoids the over-alkylation problems associated with direct alkylation and the dehalogenation risk of catalytic hydrogenation.[4][7]

FAQ 2: How do I choose the right reducing agent for my reductive amination?

The choice depends on factors like selectivity, safety, and reaction conditions.

Reducing AgentProsConsBest For
NaBH(OAc)₃ (STAB) Mild, highly selective for imines, low toxicity.[1][2]Water-sensitive, not ideal for protic solvents like methanol.[3]General one-pot synthesis in aprotic solvents (DCM, THF).
NaBH₃CN Selective for imines at neutral pH, stable in protic solvents.[1]Highly toxic (can release HCN gas).[2]One-pot reactions in methanol where toxicity can be safely managed.
NaBH₄ Inexpensive, powerful.Reduces both aldehydes and imines, requiring a two-step (one-pot) procedure.[3]Cost-sensitive syntheses where the reaction can be controlled by sequential addition.
H₂ with Pd/C Catalyst "Green" (byproduct is water), high atom economy.[1]High risk of dehalogenation (loss of Bromine).[6][7]Syntheses where the aryl halide is not present or desired.

FAQ 3: What are the critical quality control (QC) checks for my starting materials?

  • 4-Bromo-2-methylbenzaldehyde:

    • Purity (GC/NMR): Ensure it is free from the corresponding benzoic acid. The presence of acid can neutralize the amine, while other aldehyde impurities will lead to different amine products.

    • Oxidation: Check for the presence of 4-bromo-2-methylbenzoic acid. Aldehydes can oxidize upon storage.

  • Methylamine:

    • Concentration: If using a solution (e.g., in THF or water), verify its concentration. Inaccurate stoichiometry is a primary source of failure.

    • Source: Use as a salt (e.g., methylamine HCl) or a solution. Gaseous methylamine is difficult to handle quantitatively on a lab scale.

Section 3: Recommended Protocol: Reductive Amination via STAB

This protocol describes a reliable, lab-scale synthesis of (4-Bromo-2-methylphenyl)methylamine.

Reagents & Quantities

ReagentM.W.Amount (mmol)Mass/Volume
4-Bromo-2-methylbenzaldehyde199.0410.01.99 g
Methylamine (40% in H₂O)31.0612.0~0.93 mL
Sodium Triacetoxyborohydride (STAB)211.9415.03.18 g
Acetic Acid (Glacial)60.05~1.0~60 µL
Dichloromethane (DCM)--50 mL

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylbenzaldehyde (1.99 g, 10.0 mmol).

  • Dissolution: Dissolve the aldehyde in dichloromethane (DCM, 50 mL).

  • Amine & Acid Addition: Add the methylamine solution (12.0 mmol) followed by glacial acetic acid (~60 µL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. The solution may become slightly cloudy.

  • Reduction: In one portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Caution: The reaction may bubble slightly. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting aldehyde by TLC or GC-MS.

  • Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to quench the remaining reducing agent and neutralize the acetic acid.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or by acid-base extraction to yield the final product.

Section 4: Visualizing the Chemistry

Diagram 1: Key Reaction Pathways

SM 4-Bromo-2-methyl- benzaldehyde + MeNH2 Imine Intermediate Imine SM->Imine Condensation (pH 5-7) Aldehyde_Reduced (4-bromo-2-methylphenyl)- methanol SM->Aldehyde_Reduced Reduction (e.g., NaBH4 too early) Product (4-Bromo-2-methylphenyl)- methylamine (Desired Product) Imine->Product Reduction (e.g., STAB) Tertiary_Amine Over-alkylation Product (Tertiary Amine) Product->Tertiary_Amine + Aldehyde, then Reduction Debrominated Debrominated Product Product->Debrominated H2/Pd (Dehalogenation)

Caption: Desired reaction pathway vs. common side reactions.

Diagram 2: Troubleshooting Flowchart for Low Yield

Start Low Yield of Product Check_SM TLC/GC-MS shows unreacted aldehyde? Start->Check_SM Yes_SM YES Check_SM->Yes_SM No_SM NO Check_SM->No_SM Check_pH Check Reaction pH (Target: 5-7) Yes_SM->Check_pH Check_Reagent Review choice and timing of reducing agent Yes_SM->Check_Reagent Check_Impurities Analyze side products (e.g., reduced aldehyde, tertiary amine) No_SM->Check_Impurities Adjust_pH Adjust with cat. AcOH Check_pH->Adjust_pH Adjust_Reagent Use selective reagent (STAB) or delay NaBH4 addition Check_Reagent->Adjust_Reagent Optimize Optimize stoichiometry and conditions based on impurity profile Check_Impurities->Optimize

Caption: A logical workflow for diagnosing low product yield.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Organic Chemistry Portal. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. [Link]

  • ResearchGate. (2008). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • Organic-Chemistry.org. (n.d.). Nitrile to Amine. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (4-Bromo-2-methylphenyl)methylamine

Welcome to the dedicated technical support guide for the synthesis of (4-Bromo-2-methylphenyl)methylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (4-Bromo-2-methylphenyl)methylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve your reaction yields and product purity. This guide is structured as a dynamic FAQ and Troubleshooting manual, addressing the practical issues you are most likely to encounter.

Introduction: The Synthetic Challenge

(4-Bromo-2-methylphenyl)methylamine is a key building block in the development of various pharmaceutical agents and advanced materials. While its synthesis appears straightforward, achieving high yields consistently requires a nuanced understanding of the reaction mechanism and careful control of experimental parameters. The most prevalent synthetic strategy is the reductive amination of 4-bromo-2-methylbenzaldehyde. This guide will focus primarily on optimizing this pathway, while also discussing viable alternatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common strategic questions that arise during the planning and execution of the synthesis.

Q1: What is the most reliable method for synthesizing (4-Bromo-2-methylphenyl)methylamine?

The most robust and widely adopted method is the one-pot reductive amination of 4-bromo-2-methylbenzaldehyde. This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired primary amine. This approach is generally preferred due to its operational simplicity and efficiency.[1]

Below is a diagram illustrating the general workflow for this transformation.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A 4-Bromo-2-methylbenzaldehyde P1 Mix Aldehyde, Ammonia Source, and Solvent A->P1 B Ammonia Source (e.g., NH4OAc, aq. NH3) B->P1 C Reducing Agent (e.g., NaBH(OAc)3) P3 Add Reducing Agent (Portion-wise) C->P3 D Solvent (e.g., DCE, THF) D->P1 P2 Stir for Imine Formation (e.g., 30-60 min at RT) P1->P2 P2->P3 P4 Reaction Monitoring (TLC) P3->P4 W1 Quench Reaction (e.g., with aq. NaHCO3) P4->W1 Reaction Complete W2 Aqueous/Organic Extraction W1->W2 W3 Purification (Column Chromatography) W2->W3 W4 Product Characterization (NMR, MS) W3->W4 F (4-Bromo-2-methylphenyl)methylamine (Final Product) W4->F

Caption: General workflow for reductive amination.

Q2: Which reducing agent should I choose? What are the pros and cons?

The choice of reducing agent is critical for maximizing yield and minimizing side reactions. While sodium borohydride (NaBH₄) can be used, it is often too reactive, leading to the undesired reduction of the starting aldehyde to 4-bromo-2-methylbenzyl alcohol.[2] More selective "hydride donor" reagents are strongly recommended.

The two best choices for this synthesis are Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN).

Reducing AgentProsConsRecommended Solvent
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Mild and highly selective for imines/iminium ions over carbonyls.[3] Tolerates mild acidic conditions. Non-toxic byproducts.Moisture-sensitive. More expensive than NaBH₄.1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[3]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the iminium ion at optimal pH (4-5).[2] Can be used in protic solvents like methanol.Highly toxic (releases HCN gas under strong acidic conditions). Requires careful pH control.Methanol (MeOH), Ethanol (EtOH).[4]

Expert Recommendation: For general laboratory use, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its high selectivity, operational simplicity, and enhanced safety profile outweigh the higher cost, ensuring more reliable and reproducible results.

Q3: How can I avoid the formation of the secondary amine impurity?

A common side reaction is the further reaction of the newly formed primary amine product with another molecule of the starting aldehyde, leading to the formation of a secondary amine, bis((4-bromo-2-methylphenyl)methyl)amine.

G Formation of Secondary Amine Impurity A Starting Aldehyde D Iminium Ion (Intermediate) A->D + Product (Amine) B Product (Primary Amine) C Secondary Amine (Impurity) D->C + [H]

Caption: Pathway to secondary amine impurity.

Causality & Prevention: This side reaction occurs because the primary amine product is itself a nucleophile. To suppress this pathway, Le Chatelier's principle is applied:

  • Use a Large Excess of the Ammonia Source: Employing a significant excess (5-10 equivalents) of the ammonia source (e.g., ammonium acetate) ensures that the aldehyde is more likely to react with ammonia than with the primary amine product, which is present in a much lower concentration.

  • Control the Rate of Reduction: Ensure the reducing agent is added after the initial imine has had time to form. A slow, portion-wise addition of the reducing agent can also help maintain a low concentration of the primary amine product at any given time.

Q4: Are there viable alternative synthetic routes?

Yes. If the starting aldehyde is unavailable or if reductive amination proves problematic, the Gabriel Synthesis is an excellent alternative for producing a primary amine with high purity.[5][6] This method avoids over-alkylation issues inherent in direct amination of benzyl halides.[6]

The process involves:

  • N-Alkylation: Reaction of potassium phthalimide with 4-bromo-2-methylbenzyl bromide. The phthalimide group acts as a protected form of ammonia.[5]

  • Deprotection: Liberation of the primary amine, typically by reacting the N-alkylated phthalimide with hydrazine (the Ing-Manske procedure).[6]

G A 4-Bromo-2-methylbenzyl bromide C N-Alkylphthalimide Intermediate A->C + B (SN2 Reaction) B Potassium Phthalimide E Final Product (Primary Amine) C->E + D (Deprotection) F Phthalhydrazide (Byproduct) C->F + D D Hydrazine (N2H4)

Caption: The Gabriel synthesis pathway.

This method is particularly useful for achieving high purity, as the formation of secondary and tertiary amines is completely suppressed.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

ProblemPotential Cause(s)Diagnostic CheckRecommended Solution(s)
Low or No Product Formation 1. Inactive Reducing Agent: STAB or NaBH₃CN has degraded due to moisture.Add a small amount of the reducing agent to a protic solvent (like methanol). Lack of bubbling indicates inactivity.Use a fresh, unopened bottle of the reducing agent. Store reagents in a desiccator.
2. Poor Imine Formation: Incorrect pH. For NaBH₃CN, the pH should be mildly acidic (4-5) to facilitate imine formation without protonating the amine.[2]Monitor the reaction by TLC after adding the ammonia source but before adding the reducing agent. You should see consumption of the aldehyde spot.Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the aldehyde/amine mixture and stir for 1 hour before adding the reducing agent.[4]
3. Oxidized Aldehyde: The aldehyde starting material has been partially or fully oxidized to 4-bromo-2-methylbenzoic acid.Check the purity of the starting aldehyde via ¹H NMR. The presence of a broad singlet around 10-12 ppm indicates carboxylic acid.Purify the aldehyde by column chromatography or recrystallization before use. Store under an inert atmosphere.
Multiple Spots on TLC (Difficult Purification) 1. Aldehyde Reduction: The reducing agent is reducing the starting aldehyde to the corresponding alcohol.Compare the TLC to a spot of the starting aldehyde. The alcohol byproduct will likely have a slightly different Rf. Confirm identity by LC-MS.Switch to a more selective reducing agent like STAB.[3] Ensure the imine is pre-formed before adding the reducing agent.
2. Secondary Amine Formation: Over-alkylation of the product.The secondary amine will be less polar (higher Rf) than the primary amine product. It may not stain well with ninhydrin.Increase the excess of the ammonia source (e.g., from 3 eq. to 10 eq. of ammonium acetate).
Reaction Stalls (Incomplete Conversion) 1. Insufficient Reducing Agent: Stoichiometry is incorrect, or the reagent has partially degraded.Check calculations. TLC shows both starting material and product are present after an extended reaction time.Add an additional portion (e.g., 0.3-0.5 equivalents) of the reducing agent and continue to monitor by TLC.
2. Low Temperature: Reaction is too slow at room temperature.Reaction progress is very slow as observed by TLC over several hours.Gently warm the reaction mixture to 35-40°C. Monitor carefully to avoid promoting side reactions.

Part 3: Experimental Protocols

Protocol 1: Optimized Reductive Amination using STAB

This protocol is designed for high yield and purity on a typical laboratory scale.

Materials:

  • 4-Bromo-2-methylbenzaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-2-methylbenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq).

  • Add anhydrous DCE to form a solution with a concentration of approximately 0.1 M with respect to the aldehyde.

  • Stir the mixture vigorously at room temperature for 1 hour to facilitate imine formation. The mixture may remain a slurry.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate). The product amine should be visible as a new, more polar spot that is ninhydrin-positive. The reaction is typically complete within 3-12 hours.

  • Once the aldehyde is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of DCE used).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield (4-Bromo-2-methylphenyl)methylamine as a pure compound.

Protocol 2: Product Purification via Acid-Base Extraction

This technique can be used as a preliminary purification step to remove non-basic impurities like the starting aldehyde or the alcohol byproduct.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Transfer to a separatory funnel and extract with 1 M HCl (aq) (3 x volumes). The desired amine will move into the aqueous layer as the protonated ammonium salt.

  • Combine the acidic aqueous layers. Non-basic impurities will remain in the organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly basify by adding 3 M NaOH (aq) until the pH is >10. The free amine will precipitate or form an oil.

  • Extract the free amine back into an organic solvent (e.g., Ethyl Acetate) (3 x volumes).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the partially purified amine. This product can then be further purified by chromatography if necessary.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Retrieved from a relevant scientific database.
  • YouTube. (2023, March 16). Reductive Amination. Organic Chemistry with Lluís Llorens Palomo. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

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Troubleshooting

Troubleshooting low conversion in the N-methylation of 4-bromo-2-methylbenzylamine

Welcome to the technical support center for the N-methylation of 4-bromo-2-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of 4-bromo-2-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will delve into the intricacies of this reaction, providing in-depth troubleshooting guides and frequently asked questions to help you achieve optimal conversion and yield.

Introduction: The Synthetic Challenge

The N-methylation of 4-bromo-2-methylbenzylamine is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While seemingly straightforward, this reaction can be prone to low conversion rates, byproduct formation, and purification difficulties. The electronic and steric properties of the substrate—specifically the electron-withdrawing bromine atom and the ortho-methyl group—can influence the reactivity of the amine and the stability of intermediates. This guide will equip you with the knowledge to diagnose and resolve common issues encountered during this synthesis.

Troubleshooting Guide: Low Conversion and Side Reactions

Low conversion is the most frequently reported issue in the N-methylation of 4-bromo-2-methylbenzylamine. This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I address them?

Answer:

Several factors can contribute to a stalled reaction. A systematic approach to troubleshooting is essential.

1. Reagent Quality and Stoichiometry:

  • Purity of 4-bromo-2-methylbenzylamine: The starting amine can degrade over time, leading to impurities that may inhibit the reaction. Oxidation or self-condensation products are common culprits.[1]

    • Troubleshooting Protocol: Assess the purity of your starting material using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, purification by vacuum distillation or by converting the amine to its hydrochloride salt, recrystallizing it, and then liberating the free base is recommended.[1]

  • Formaldehyde Source and Activity: Formaldehyde is a key reagent, typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde.

    • Troubleshooting Protocol: If using formalin, ensure it is from a reliable source and has been stored correctly to prevent polymerization or oxidation to formic acid. If using paraformaldehyde, ensure it is fully depolymerized during the reaction. This can often be facilitated by gentle heating prior to or during the addition of the amine.

  • Reducing Agent Potency: The choice and quality of the reducing agent are critical. In Eschweiler-Clarke reactions, formic acid is the reductant.[2] In other reductive amination procedures, sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.[3]

    • Troubleshooting Protocol: Use a fresh, unopened bottle of the reducing agent whenever possible. Hydrides are sensitive to moisture and can lose their activity over time. For the Eschweiler-Clarke reaction, ensure the formic acid is of high purity.

2. Reaction Conditions:

  • Temperature: The optimal temperature is highly dependent on the chosen method.

    • Eschweiler-Clarke Reaction: This reaction is often heated to drive the reaction to completion, typically between 80-100 °C.[2][4] Insufficient temperature can lead to a sluggish reaction.

    • Reductive Amination with Hydrides: These reactions are often run at lower temperatures, from 0 °C to room temperature, to control the reaction rate and minimize side reactions.

    • Troubleshooting Protocol: If you are running an Eschweiler-Clarke reaction at a lower temperature, consider incrementally increasing the temperature while monitoring the reaction progress by TLC. For hydride-based reductions, ensure the temperature is appropriate for the specific reagent being used.

  • pH Control (for Reductive Amination with NaBH₃CN): The formation of the iminium ion, a key intermediate, is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6).[3]

    • Troubleshooting Protocol: Monitor the pH of your reaction mixture. If necessary, add a mild acid (e.g., acetic acid) to maintain the optimal pH range for iminium ion formation and reduction.

Logical Troubleshooting Workflow

Start Low Conversion Observed Reagent_Check Verify Reagent Purity & Stoichiometry Start->Reagent_Check Conditions_Check Evaluate Reaction Conditions Start->Conditions_Check Purity_SM Check Purity of 4-bromo-2-methylbenzylamine Reagent_Check->Purity_SM Purity_FA Check Formaldehyde Source & Activity Reagent_Check->Purity_FA Purity_RA Check Reducing Agent Potency Reagent_Check->Purity_RA Purify_SM Purify Starting Material Purity_SM->Purify_SM Fresh_Reagents Use Fresh Reagents Purity_FA->Fresh_Reagents Purity_RA->Fresh_Reagents Temp Optimize Temperature Conditions_Check->Temp pH Adjust pH (if applicable) Conditions_Check->pH Solvent Consider Solvent Effects Conditions_Check->Solvent Adjust_Temp Increase/Decrease Temperature Temp->Adjust_Temp Adjust_pH Buffer Reaction Mixture pH->Adjust_pH Change_Solvent Screen Different Solvents Solvent->Change_Solvent Success Reaction Complete Purify_SM->Success Fresh_Reagents->Success Adjust_Temp->Success Adjust_pH->Success Change_Solvent->Success

Caption: Troubleshooting workflow for low conversion.

Question 2: I am observing the formation of a di-methylated byproduct. How can I favor mono-methylation?

Answer:

The formation of the tertiary amine, N,N-dimethyl-4-bromo-2-methylbenzylamine, is a common issue, particularly in the Eschweiler-Clarke reaction, which is designed to produce tertiary amines.[2][5]

1. Method Selection:

  • The Eschweiler-Clarke reaction inherently favors the formation of tertiary amines.[2] If mono-methylation is the desired outcome, alternative methods should be considered.

  • Recommended Alternative: Reductive amination using a controlled stoichiometry of formaldehyde and a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is a more selective method for obtaining the mono-methylated product.[3][6]

2. Stoichiometric Control:

  • In a reductive amination, carefully controlling the amount of formaldehyde is crucial. An excess of formaldehyde will drive the reaction towards di-methylation.

    • Troubleshooting Protocol: Use a slight excess (1.0-1.2 equivalents) of formaldehyde relative to the starting amine. It is critical to accurately determine the concentration of your formaldehyde solution if using formalin.

3. Reaction Conditions:

  • Temperature: Higher temperatures can sometimes favor over-alkylation.

    • Troubleshooting Protocol: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for the mono-methylated product.

Comparative Overview of N-Methylation Methods

MethodTypical ReagentsSelectivity for Mono-methylationKey Considerations
Eschweiler-Clarke Formaldehyde, Formic AcidLow (favors di-methylation)Simple, inexpensive reagents.[2]
Reductive Amination Formaldehyde, NaBH₃CN or NaBH(OAc)₃HighRequires careful stoichiometric and pH control.[3][6]
Direct Alkylation Methyl Iodide, Dimethyl SulfateModerate to LowRisk of over-alkylation to quaternary ammonium salt.[7][8]
Catalytic Methylation Methanol, Dimethyl CarbonateHighRequires specific catalysts and often higher temperatures/pressures.[7][9]
Question 3: My work-up is complicated, and I'm losing a significant amount of product. Are there any best practices for the isolation of N-methyl-4-bromo-2-methylbenzylamine?

Answer:

A well-designed work-up procedure is critical for maximizing your isolated yield and purity.

1. Quenching the Reaction:

  • Eschweiler-Clarke: After the reaction is complete, the excess formic acid needs to be neutralized.

    • Protocol: Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the evolution of CO₂ ceases and the pH is basic (pH > 9).

  • Reductive Amination with Hydrides: The remaining hydride reagent must be safely quenched.

    • Protocol: Slowly add water or a dilute acid (e.g., 1M HCl) at a low temperature (e.g., 0 °C) to decompose the excess hydride.

2. Extraction:

  • The product, being an amine, will have different solubilities depending on the pH of the aqueous phase.

    • Protocol:

      • After quenching and basifying, extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether (Et₂O).

      • Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.

      • Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

3. Purification:

  • Column Chromatography: This is the most common method for purifying the product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is commonly employed. The addition of a small amount of triethylamine (e.g., 1%) to the mobile phase can help to prevent the product from streaking on the silica gel.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales. The boiling point of the parent N-methylbenzylamine is around 180-182 °C, so a similar range under vacuum can be expected.

Work-up and Purification Flowchart

Start Reaction Complete Quench Quench Reaction Start->Quench Basify Basify to pH > 9 Quench->Basify Extract Extract with Organic Solvent Basify->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify Product Concentrate->Purify Column_Chromo Column Chromatography Purify->Column_Chromo Distillation Vacuum Distillation Purify->Distillation Characterize Characterize Pure Product Column_Chromo->Characterize Distillation->Characterize

Caption: General work-up and purification scheme.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Eschweiler-Clarke reaction?

A1: The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using excess formaldehyde and formic acid.[2] The reaction proceeds through the following key steps:

  • Imine Formation: The amine reacts with formaldehyde to form an iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine.

  • Irreversibility: The reaction is driven to completion by the loss of carbon dioxide gas.[2] This process repeats to form the tertiary amine. Quaternary ammonium salts are not formed because a tertiary amine cannot form an iminium ion with formaldehyde.[2]

Q2: Are there any greener alternatives for the N-methylation of amines?

A2: Yes, there is a growing interest in developing more environmentally friendly methylation methods. Some promising alternatives include:

  • Dimethyl Carbonate (DMC): DMC is a non-toxic and biodegradable methylating agent. These reactions often require a catalyst and elevated temperatures.[7]

  • Methanol: In the presence of suitable catalysts, methanol can be used as a "borrowing hydrogen" strategy for N-methylation.[9][10]

  • Carbon Dioxide: Recent research has explored the use of CO₂ as a C1 source for methylation in the presence of a reducing agent.[11]

Q3: Can I use other methylating agents like methyl iodide or dimethyl sulfate?

A3: While methyl iodide and dimethyl sulfate are classic methylating agents, they present several challenges:

  • Toxicity: Both are highly toxic and carcinogenic.[7][8][11]

  • Over-methylation: They have a strong tendency to over-methylate the amine, leading to the formation of quaternary ammonium salts, which can be difficult to separate from the desired product.[7]

  • Waste Generation: These reactions generate stoichiometric amounts of salt byproducts.[7] For these reasons, reductive amination methods are generally preferred for their selectivity and improved safety profile.

Q4: How does the 2-methyl group on the benzene ring affect the reaction?

A4: The ortho-methyl group can introduce a degree of steric hindrance around the benzylic position. This might slightly decrease the rate of reaction compared to an un-substituted benzylamine. However, for a primary amine, this effect is generally not significant enough to prevent the reaction from proceeding. It is a factor to consider when optimizing reaction times and temperatures.

Experimental Protocols

Protocol 1: Mono-N-methylation via Reductive Amination with NaBH₃CN

This protocol is optimized for the selective synthesis of N-methyl-4-bromo-2-methylbenzylamine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylbenzylamine (1.0 eq) and a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) to the stirred solution of the amine.

  • pH Adjustment: Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Reducing Agent Addition: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until gas evolution ceases.

    • Basify the mixture to pH > 9 with a saturated solution of NaHCO₃ or 2M NaOH.

    • Extract the aqueous layer three times with DCM or EtOAc.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate containing 1% triethylamine.

Protocol 2: Purity Assessment of 4-bromo-2-methylbenzylamine by ¹H NMR
  • Sample Preparation: Dissolve a small amount of the 4-bromo-2-methylbenzylamine in deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Look for the characteristic peaks of the starting material. Impurities may appear as additional peaks in the aromatic or aliphatic regions. The presence of an aldehyde peak around 9-10 ppm could indicate oxidation.

Conclusion

Successfully navigating the N-methylation of 4-bromo-2-methylbenzylamine hinges on a thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting. By considering the factors outlined in this guide, from reagent purity to work-up procedures, researchers can significantly improve their chances of achieving high conversion and isolating a pure product.

References
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. Journal of Organic Chemistry, 37(10), 1673–1674.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • Iaroshenko, V. O. (2011). Eschweiler–Clarke reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 175-194). John Wiley & Sons, Inc.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Available at: [Link]

  • Shrestha, B., & Lee, D. Y. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15975–15984. Available at: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • Reddit. (2021). How to purify Benzylamine? Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. Available at: [Link]

  • Jiang, X., Wang, C., Wei, Y., Xue, D., Liu, Z., & Xiao, J. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58–63. Available at: [Link]

  • Yiğit, B., Karaca, E. Ö., Yiğit, M., Gürbüz, N., Arslan, H., & Özdemir, İ. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5671–5684. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with (4-Bromo-2-methylphenyl)methylamine

Welcome to the technical support center for optimizing cross-coupling reactions involving (4-Bromo-2-methylphenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving (4-Bromo-2-methylphenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate and to achieve robust, efficient, and scalable catalytic processes.

The structure of (4-Bromo-2-methylphenyl)methylamine presents a unique combination of steric hindrance from the ortho-methyl group and potential catalyst inhibition from the coordinating amine functionality.[1][2] These factors make the optimization of catalyst loading a critical step to ensure a successful reaction outcome, balancing reaction efficiency with process economy. This document provides direct answers to common issues and deeper insights into the principles of catalyst optimization.

Troubleshooting Guide: Common Issues & Immediate Solutions

This section addresses the most frequent problems encountered during the cross-coupling of (4-Bromo-2-methylphenyl)methylamine.

Q1: My reaction shows little to no conversion of the starting material. Where should I start troubleshooting?

A1: A stalled reaction is a common issue, often stemming from catalyst inactivity or suboptimal reaction conditions.

  • Initial Diagnostic Checks:

    • Confirm Reagent Integrity: Ensure the boronic acid/ester or other coupling partner is pure and has not degraded. Boronic acids can undergo protodeboronation, especially if stored improperly.[3][4] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4]

    • Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4] Incomplete removal of oxygen can lead to rapid catalyst decomposition (visible as black precipitation, or "palladium black") and formation of phosphine oxide from the ligand, which can inhibit the catalytic cycle.[4][5] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6]

    • Assess Catalyst/Ligand Quality: Use a fresh batch of catalyst and ligand. Pre-catalysts can degrade over time, and phosphine-based ligands can oxidize.

  • First Experimental Step:

    • For a challenging substrate like this, initial attempts should favor establishing reactivity over minimizing catalyst loading. Increase the catalyst loading to a higher, non-economical level (e.g., 5 mol%) for a diagnostic run.[7] If the reaction proceeds, it confirms the fundamental compatibility of the chosen catalyst system, and you can then focus on optimization. If it still fails, a more fundamental change in the catalyst system (ligand, palladium source) or conditions (solvent, base) is necessary.

Q2: The reaction is sluggish and incomplete, even after a long reaction time. What is the most likely cause?

A2: A slow reaction rate points to a bottleneck in the catalytic cycle. For an electron-rich, sterically hindered substrate, the oxidative addition step is often the rate-limiting factor.[8] The coordinating amine can also sequester the active catalyst.

  • Immediate Actions:

    • Increase Temperature: Raising the reaction temperature can often overcome the activation energy barrier for oxidative addition.

    • Switch to a More Active Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate oxidative addition and stabilize the catalytic species, preventing catalyst deactivation.[7][9] These ligands can also mitigate the inhibitory effect of the substrate's amine group through steric shielding.[1]

    • Ensure Efficient Mixing: In biphasic reaction mixtures, vigorous stirring is crucial to maximize the interaction between the different phases where the reaction occurs.[3]

Q3: My analysis shows significant side products, mainly homocoupling of my coupling partner and/or hydrodehalogenation of my starting material. How can I suppress these pathways?

A3: These side reactions indicate specific flaws in the reaction setup or conditions.

  • For Homocoupling: This side product (e.g., a biaryl from two boronic acid molecules) is almost always caused by the presence of oxygen in the reaction mixture.[3][6]

    • Solution: Improve your degassing technique. Sparging the solvent with argon for 20-30 minutes before adding reagents is highly effective.[6]

  • For Hydrodehalogenation (Protodebromination): This occurs when the bromine atom is replaced by a hydrogen.

    • Causes & Solutions: This can be promoted by high temperatures or the presence of protic impurities (like water or alcohols) when they are not intended as the solvent system.[1] Ensure all reagents and solvents are anhydrous (if required by the protocol) and consider running the reaction at a lower temperature for a longer duration.[1] The choice of ligand can also influence the formation of palladium hydride species that lead to this side product.[1]

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving common issues.

G start Low / No Yield check_reagents Step 1: Verify Reagent & Catalyst Integrity - Fresh Boronic Acid/Ester? - Active Catalyst/Ligand? - Anhydrous/Degassed Solvents? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No optimize_conditions Step 2: Optimize Reaction Conditions - Increase Temperature? - Change Base/Solvent? - Increase Catalyst Loading (to 5 mol%)? reagents_ok->optimize_conditions replace_reagents Replace/Purify Reagents & Rerun reagents_bad->replace_reagents conditions_ok Reaction Improved optimize_conditions->conditions_ok Yes conditions_bad No Improvement optimize_conditions->conditions_bad No optimize_loading Optimize Catalyst Loading (Titrate Downwards) conditions_ok->optimize_loading change_catalyst Step 3: Change Catalyst System - Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) - Use Modern Pre-catalyst (e.g., G3/G4 Palladacycle) conditions_bad->change_catalyst

Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q4: What are the first signs that my catalyst loading is suboptimal?

A4: The primary indicators are low yield, incomplete conversion of starting materials, and slow reaction rates.[10] Conversely, if you observe significant catalyst decomposition (e.g., formation of palladium black) or an increase in side products, your catalyst loading might be too high for the given conditions, leading to off-cycle decomposition pathways.[5][10]

Q5: Is a higher catalyst loading always better for achieving a higher yield?

A5: Not necessarily. While increasing the catalyst amount can overcome a sluggish reaction, excessively high loadings (>5-10 mol%) can be detrimental. It can lead to the formation of dimeric or aggregated palladium species that are less active or inactive.[5] Furthermore, it increases cost and the burden of removing residual palladium from the final product, which is a major concern in pharmaceutical development.[5][10] The goal of optimization is to find the "sweet spot"—the minimum catalyst loading that provides a high yield in a reasonable timeframe.[5]

Q6: How does the choice of ligand and pre-catalyst impact the optimal catalyst loading?

A6: The ligand and pre-catalyst are critical.

  • Ligands: Bulky, electron-rich phosphine ligands are designed to create a highly active, monoligated L₁Pd(0) species, which is often the true catalyst in the cycle.[9][11] These ligands stabilize the catalyst, prevent deactivation, and accelerate the key steps, allowing for significantly lower catalyst loadings compared to less sophisticated ligands.[5][11]

  • Pre-catalysts: Modern pre-catalysts (e.g., Buchwald G3/G4 palladacycles, PEPPSI™ catalysts) are air-stable Pd(II) complexes that are designed to generate the active Pd(0) species cleanly and efficiently in situ.[9] Using older Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ can be less efficient at generating the active catalyst, often requiring higher loadings and leading to more side reactions.[3] Efficient generation of the active catalyst is pivotal to the success of a cross-coupling reaction.

Q7: What are TON and TOF, and why are they critical metrics for optimization?

A7: These are key performance indicators for a catalyst.

  • Turnover Number (TON): This represents the number of moles of product formed per mole of catalyst used before it deactivates. It is a measure of catalyst efficiency and robustness. A higher TON is always desirable.[12]

    • TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): This is the TON per unit of time (e.g., h⁻¹). It is a measure of the catalyst's speed or activity.[12]

    • TOF = TON / time

Optimizing a reaction involves maximizing both yield and TON. A low catalyst loading that results in a high yield will give a high TON, indicating an efficient and cost-effective process.[13]

The Catalytic Cycle: A Visual Guide

Understanding the fundamental steps of the cross-coupling reaction is essential for effective troubleshooting.

G pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) tm_complex->product aryl_halide Ar-X ((4-Bromo-2-methylphenyl)methylamine) aryl_halide->oa_complex organometallic R-M (e.g., Boronic Acid) organometallic->tm_complex

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.[9]

Experimental Protocol: Catalyst Loading Optimization Study

This protocol outlines a systematic approach to screen for the optimal catalyst loading for the Suzuki-Miyaura coupling of (4-Bromo-2-methylphenyl)methylamine with a generic boronic acid.

Objective: To identify the minimum catalyst loading that provides >90% yield in under 12 hours.

Reagents & Equipment:

  • (4-Bromo-2-methylphenyl)methylamine

  • Phenylboronic acid (or other desired coupling partner)

  • XPhos Pd G3 pre-catalyst

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane and water

  • Schlenk tubes or reaction vials with stir bars

  • Inert gas line (Argon or Nitrogen)

  • Heating block or oil bath

  • Analytical equipment (LC-MS or GC-MS)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, prepare a stock solution of the XPhos Pd G3 pre-catalyst in anhydrous 1,4-dioxane to ensure accurate dispensing of small quantities.

  • Reaction Setup:

    • Set up a series of 5 identical Schlenk tubes, each charged with (4-Bromo-2-methylphenyl)methylamine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Evacuate and backfill each tube with inert gas three times.

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to each tube to achieve the target loadings: 2.0, 1.0, 0.5, 0.1, and 0.05 mol% .

  • Solvent Addition: To each tube, add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.[6]

  • Execution: Place the sealed tubes in a preheated heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reactions by taking small, timed aliquots for LC-MS analysis at 1, 4, 8, and 12 hours to determine the conversion rate.

  • Analysis: After 12 hours, quench all reactions, perform a standard aqueous workup, and determine the final yield using a quantitative method (e.g., qNMR or LC with an internal standard).

Data Presentation:

EntryCatalyst Loading (mol%)Time (h)Yield (%)TON (Turnover Number)
12.04>9548
21.08>9595
30.51292184
40.11265650
50.051230600

Based on this hypothetical data, 0.5 mol% provides the best balance of high yield and efficient catalyst use (highest TON for a completed reaction), making it the optimal loading under these conditions.

Advanced Methods: High-Throughput Experimentation (HTE)

For drug discovery and process development, optimizing every parameter individually is time-consuming.[14] High-Throughput Experimentation (HTE) platforms use miniaturized, automated systems to run hundreds or even thousands of reactions in parallel on a nanomole or micromole scale.[15][16] This allows for the rapid screening of catalysts, ligands, bases, solvents, and catalyst loadings simultaneously.[16][17] The resulting large datasets can be analyzed to quickly identify optimal reaction conditions, significantly accelerating the development timeline.[15][18]

References

  • Title: High-throughput approaches to catalyst discovery Source: PubMed URL: [Link]

  • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL: [Link]

  • Title: Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: High-throughput screening of drug leads Source: Science in the Classroom URL: [Link]

  • Title: High-throughput Screening of Biocatalytic Activity: Applications in Drug Discovery Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]

  • Title: Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction Source: ResearchGate URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]

  • Title: How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers URL: [Link]

  • Title: High-Throughput Screening Techniques in Catalysis Source: University of Heidelberg URL: [Link]

  • Title: High-throughput experimentation meets artificial intelligence: a new pathway to catalyst discovery Source: Royal Society of Chemistry URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: National Institutes of Health (NIH) URL: [Link]

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Troubleshooting

Technical Support Center: Purification of Crude (4-Bromo-2-methylphenyl)methylamine

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude (4-Bromo-2-methylphenyl)methylamine. This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude (4-Bromo-2-methylphenyl)methylamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the efficient isolation of a high-purity final product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurities and purification strategies for (4-Bromo-2-methylphenyl)methylamine.

Q1: What are the most likely impurities in my crude (4-Bromo-2-methylphenyl)methylamine synthesized via reductive amination?

When synthesizing (4-Bromo-2-methylphenyl)methylamine through the reductive amination of 4-bromo-2-methylbenzaldehyde, several impurities are commonly encountered. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 4-bromo-2-methylbenzaldehyde is a frequent impurity.

  • Over-alkylation Byproducts: The desired primary amine can react further with the aldehyde to form a secondary amine, which is then reduced to a tertiary amine.[1]

  • Imine Intermediate: The intermediate imine formed between the aldehyde and ammonia may not have been fully reduced.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), boron-containing byproducts may be present.

  • Oxidation and Condensation Products: Exposure to air can lead to the oxidation of the amine or self-condensation products. For instance, benzylamine is known to undergo oxidation and condensation to form an imine dimer.

Q2: My crude product is a dark oil or discolored solid. What causes this and how can I fix it?

Discoloration in crude amine samples is often due to the presence of oxidized impurities or residual bromine from the synthesis of precursors.[2] These colored impurities can often be effectively removed.

For solid products, recrystallization from a suitable solvent system is highly effective. The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[2][3] For oily products, column chromatography is the preferred method for removing colored contaminants.

Q3: Which purification technique is most suitable for (4-Bromo-2-methylphenyl)methylamine on a laboratory scale?

The optimal purification method depends on the nature and quantity of the impurities present. A multi-step approach is often most effective.

  • Acid-Base Extraction: This is a highly recommended initial step to separate the basic amine from neutral or acidic impurities.[1]

  • Column Chromatography: This technique is excellent for separating the desired amine from closely related impurities such as over-alkylation products and unreacted aldehyde.[1]

  • Recrystallization (for solid products): If the purified amine is a solid, recrystallization can be used as a final polishing step to achieve high purity.[2][4]

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification of (4-Bromo-2-methylphenyl)methylamine.

Issue 1: Low yield after aqueous work-up.

Possible Cause: Emulsion formation during the extraction process or incomplete extraction of the amine from the aqueous layer.

Solutions:

  • Breaking Emulsions:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • If an emulsion persists, filter the mixture through a pad of Celite or glass wool.

  • Ensuring Complete Extraction:

    • Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.

    • Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine hydrochloride and drive it into the organic phase.

Issue 2: Product is contaminated with unreacted 4-bromo-2-methylbenzaldehyde.

Possible Cause: Incomplete reaction or inefficient removal during work-up.

Solutions:

  • Chemical Treatment: Unreacted aldehyde can be removed by forming a water-soluble bisulfite adduct.

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • The aldehyde will react to form the bisulfite adduct, which is soluble in the aqueous layer and can be separated.

  • Column Chromatography: Flash column chromatography is highly effective at separating the more polar aldehyde from the amine. A typical solvent system would be a gradient of ethyl acetate in hexanes.

Issue 3: Presence of a higher molecular weight impurity, likely a tertiary amine.

Possible Cause: Over-alkylation of the desired primary amine during synthesis.[1]

Solution:

  • Column Chromatography: This is the most effective method for separating the primary amine from the less polar tertiary amine byproduct. Due to the basic nature of amines, peak tailing can be an issue on silica gel. To mitigate this:

    • Add a small amount of triethylamine (0.5-1%) to the eluent. This will compete with the product for the acidic sites on the silica gel, resulting in better peak shape.

    • Alternatively, use an amine-functionalized silica gel column.

Issue 4: The purified amine degrades or discolors upon storage.

Possible Cause: Amines, particularly aromatic amines, are susceptible to air oxidation.

Solutions:

  • Storage Conditions: Store the purified amine under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

  • Refrigeration: Storing the compound at low temperatures can slow down the rate of degradation.

  • Purification Before Use: If the amine has discolored, it may need to be repurified by a quick filtration through a short plug of silica gel or by recrystallization before use.

III. Experimental Protocols & Methodologies

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol is designed to separate the basic (4-Bromo-2-methylphenyl)methylamine from neutral and acidic impurities.

Materials:

  • Crude (4-Bromo-2-methylphenyl)methylamine

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude product in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1 M HCl. The amine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of diethyl ether to remove any remaining neutral impurities.

  • Carefully basify the aqueous layer to pH > 10 by the slow addition of 1 M NaOH. The amine will deprotonate and precipitate or form an oily layer.

  • Extract the amine with several portions of fresh diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the partially purified amine.

Diagram of Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product in Organic Solvent AddHCl Wash with 1M HCl Crude->AddHCl Separate1 Separate Layers AddHCl->Separate1 Organic1 Organic Layer (Neutral/Acidic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Amine Salt) Separate1->Aqueous1 WashAqueous Wash with Fresh Organic Solvent Aqueous1->WashAqueous Separate2 Separate Layers WashAqueous->Separate2 Organic2 Organic Layer (Trace Impurities) Separate2->Organic2 Discard Aqueous2 Washed Aqueous Layer Separate2->Aqueous2 AddNaOH Basify with 1M NaOH (pH > 10) Aqueous2->AddNaOH Extract Extract with Organic Solvent AddNaOH->Extract Separate3 Separate Layers Extract->Separate3 Aqueous3 Aqueous Layer (Salts) Separate3->Aqueous3 Discard Organic3 Organic Layer (Purified Amine) Separate3->Organic3 Dry Dry (Na₂SO₄) and Concentrate Organic3->Dry Final Partially Purified Amine Dry->Final

Caption: Workflow for the purification of (4-Bromo-2-methylphenyl)methylamine using acid-base extraction.

Protocol 2: Flash Column Chromatography

This method is suitable for separating the target amine from closely related impurities.

Materials:

  • Partially purified amine from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the partially purified amine in a minimal amount of dichloromethane or the eluent.

  • Adsorb the sample onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes. A typical starting point is 0% ethyl acetate, gradually increasing to 20-30%.

  • If peak tailing is observed, add 0.5-1% triethylamine to the eluent system.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Troubleshooting Common Column Chromatography Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system- Column overloading- Optimize the eluent system using TLC.- Reduce the amount of crude material loaded onto the column.
Peak Tailing - Strong interaction between the basic amine and acidic silica gel- Add 0.5-1% triethylamine to the eluent.- Use amine-functionalized silica gel.
Product Irreversibly Sticking to the Column - Highly polar nature of the amine- Degradation on silica- Use a more polar eluent system (e.g., with methanol).- Consider using a different stationary phase like alumina.

IV. Visualization of Purification Strategy

PurificationStrategy cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude (4-Bromo-2-methylphenyl)methylamine Extraction Acid-Base Extraction Crude->Extraction Remove acidic/neutral impurities Chromatography Column Chromatography Extraction->Chromatography Separate amine impurities Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Final polishing step Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis Recrystallization->Analysis Storage Store under Inert Atmosphere Analysis->Storage

Caption: A comprehensive strategy for the purification and analysis of (4-Bromo-2-methylphenyl)methylamine.

V. References

  • Scribd. Amine Plant Troubleshooting and Optimiza. Available at: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]

  • Reddit. How to purify Benzylamine? : r/OrganicChemistry. Available at: [Link]

  • Bryan Research & Engineering. Troubleshooting Amine Unit Simulations. Available at: [Link]

  • Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]

  • Refining Community. Contamination in Amine Systems. Available at: [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]

  • Vysus Group. Common amine system corrosion issues and how to solve them. Available at: [Link]

  • YouTube. recrystallization & purification of N-bromosuccinimide. Available at: [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. Available at: [Link]

  • Google Patents. Process for the preparation of benzylamine salts. Available at:

  • Refining Online. Amine Best Practices Guidelines. Available at: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available at: [Link]

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Optimization

Strategies to avoid over-methylation in the synthesis of (4-Bromo-2-methylphenyl)methylamine

A Guide for Researchers, Scientists, and Drug Development Professionals on Strategies to Avoid Over-methylation Welcome to the technical support center for the synthesis of (4-Bromo-2-methylphenyl)methylamine. This resou...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Strategies to Avoid Over-methylation

Welcome to the technical support center for the synthesis of (4-Bromo-2-methylphenyl)methylamine. This resource is designed to provide in-depth guidance and troubleshooting strategies to address common challenges encountered during its synthesis, with a specific focus on preventing over-methylation. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

Introduction: The Challenge of Selective Methylation

The synthesis of primary amines, such as (4-Bromo-2-methylphenyl)methylamine, often presents a significant challenge: the potential for over-alkylation.[1][2][3] The nucleophilicity of the nitrogen atom increases with each successive alkylation, meaning the primary amine product is often more reactive than the starting ammonia or its synthetic equivalent.[4][5] This can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts, complicating purification and reducing the yield of the desired product.[1][3][6]

This guide will explore various synthetic strategies and troubleshooting techniques to promote the selective formation of the target primary amine and minimize the formation of over-methylated byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and questions that may arise during the synthesis of (4-Bromo-2-methylphenyl)methylamine, providing explanations and actionable solutions.

Q1: My direct methylation of 4-bromo-2-methylbenzylamine with a methylating agent is giving me significant amounts of the di- and tri-methylated products. How can I improve the selectivity for the primary amine?

A1: Direct alkylation of amines is notoriously difficult to control.[2][3] To favor mono-methylation, several strategies can be employed. One approach is to use a large excess of the starting amine relative to the alkylating agent. However, this is often not practical or economical.

A more robust solution is to avoid direct methylation altogether and instead utilize synthetic routes that are inherently more selective for primary amines. Two highly effective methods are the Gabriel Synthesis and Reductive Amination.

Q2: What is the Gabriel Synthesis, and how does it prevent over-methylation?

A2: The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides.[7][8][9][10] It utilizes potassium phthalimide as an ammonia surrogate.[7][10] The phthalimide nitrogen is deprotonated to form a nucleophile that reacts with an alkyl halide in an SN2 reaction.[8][9]

Why it works: The resulting N-alkylphthalimide has a non-nucleophilic nitrogen due to the electron-withdrawing effects of the two adjacent carbonyl groups.[9] This prevents any further alkylation, thus completely avoiding the over-methylation problem.[10] The primary amine is then liberated by hydrolysis or, more commonly, by hydrazinolysis (the Ing-Manske procedure).[7]

Workflow for Gabriel Synthesis:

Gabriel Synthesis Workflow Start Start with 4-Bromo-2-methylbenzyl halide Step1 React with Potassium Phthalimide Start->Step1 Intermediate Formation of N-(4-Bromo-2-methylbenzyl)phthalimide Step1->Intermediate Step2 Hydrazinolysis (e.g., with Hydrazine hydrate) Intermediate->Step2 Product Desired Product: (4-Bromo-2-methylphenyl)methylamine Step2->Product Byproduct Phthalhydrazide (precipitate) Step2->Byproduct

Caption: Gabriel synthesis workflow for (4-Bromo-2-methylphenyl)methylamine.

Q3: I'm considering Reductive Amination. What are the key parameters to control for selective primary amine synthesis?

A3: Reductive amination is another powerful technique that can be optimized for the synthesis of primary amines from aldehydes or ketones.[11][12][13] The reaction involves the formation of an imine from the carbonyl compound and an ammonia source, followed by its reduction to the amine.[12]

To synthesize (4-Bromo-2-methylphenyl)methylamine, you would start with 4-bromo-2-methylbenzaldehyde.

Key Parameters for Selectivity:

  • Ammonia Source and Concentration: Using a large excess of ammonia is crucial.[14] This shifts the equilibrium towards the formation of the primary imine and minimizes the reaction of the product primary amine with the starting aldehyde to form a secondary imine.

  • pH Control: Maintaining an appropriate pH is critical for imine formation and the stability of the reducing agent. For metal hydride reductions with ammonia, a higher pH (around 12) can improve selectivity for the primary amine.[14]

  • Choice of Reducing Agent: Mild reducing agents are often preferred. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective as they selectively reduce the iminium ion over the starting aldehyde. Catalytic hydrogenation can also be employed.[12]

Troubleshooting Reductive Amination:
Problem Potential Cause Recommended Solution
Significant formation of secondary amine Insufficient excess of ammonia.Increase the molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).[14]
Reaction concentration is too high.Decrease the concentration of the aldehyde in the reaction mixture.[14]
Low yield Inefficient imine formation.Optimize the pH of the reaction. A slightly acidic pH (4-6) can facilitate imine formation, but this needs to be compatible with the reducing agent.
Decomposition of the reducing agent.Ensure anhydrous conditions if using highly reactive hydrides. Add the reducing agent portion-wise at a controlled temperature.
Q4: Can I use protecting groups to prevent over-methylation?

A4: Yes, using a protecting group is an excellent strategy, particularly if you need to perform a methylation reaction on a precursor that already contains a primary or secondary amine.[15][16][17][18][19] The idea is to temporarily convert the amine into a less nucleophilic functional group, perform the desired reaction on another part of the molecule, and then remove the protecting group to regenerate the amine.[19]

Common Amine Protecting Groups:

  • Carbamates: These are among the most popular choices.[15][17]

    • Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride and is stable to a wide range of conditions but easily removed with strong acid (e.g., trifluoroacetic acid, TFA).[15][17]

    • Cbz (carboxybenzyl): Installed using benzyl chloroformate and is removed by catalytic hydrogenation.[15]

  • Amides: Acylation of the amine significantly reduces its nucleophilicity.[16] However, the removal of simple acyl groups can require harsh conditions.

Decision Logic for Using Protecting Groups:

Protecting Group Strategy Start Need to perform methylation on a molecule with a primary/secondary amine? Protect Protect the amine (e.g., with Boc or Cbz) Start->Protect Yes React Perform other synthetic steps Protect->React Deprotect Remove the protecting group React->Deprotect FinalProduct Desired final product Deprotect->FinalProduct

Caption: Decision workflow for employing an amine protection strategy.

Q5: Are there any other, less common methods I should be aware of for synthesizing primary amines selectively?

A5: While Gabriel synthesis and reductive amination are the workhorses, other methods can be effective:

  • Leuckart-Wallach Reaction: This reaction uses formic acid or its derivatives (like ammonium formate or formamide) to reductively aminate aldehydes or ketones.[20][21][22][23][24] While it can be effective, it often requires high temperatures and may yield N-formylated byproducts that require a subsequent hydrolysis step.[22][23]

  • Azide Synthesis: An alkyl halide (like 4-bromo-2-methylbenzyl bromide) can undergo an SN2 reaction with sodium azide. The resulting alkyl azide is non-nucleophilic, preventing over-alkylation.[3] The azide is then reduced to the primary amine, typically with LiAlH₄ or by catalytic hydrogenation.[3] This is a very clean and high-yielding method.

Experimental Protocols

Protocol 1: Gabriel Synthesis of (4-Bromo-2-methylphenyl)methylamine

Step 1: Synthesis of N-(4-Bromo-2-methylbenzyl)phthalimide

  • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq.) in anhydrous DMF.

  • Add 4-bromo-2-methylbenzyl bromide (1.0 eq.) to the solution.

  • Heat the reaction mixture at 80-90 °C and monitor the reaction by TLC until the starting halide is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the N-alkylated phthalimide.

Step 2: Hydrazinolysis

  • Suspend the N-(4-Bromo-2-methylbenzyl)phthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2.0 eq.) to the suspension.

  • Reflux the mixture. A thick precipitate of phthalhydrazide will form.

  • After the reaction is complete (monitored by TLC), cool the mixture and acidify with aqueous HCl to precipitate any remaining phthalhydrazide and dissolve the amine product.

  • Filter off the phthalhydrazide precipitate.

  • Make the filtrate basic with a strong base (e.g., NaOH) to precipitate the free amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Bromo-2-methylphenyl)methylamine.

Protocol 2: Reductive Amination of 4-Bromo-2-methylbenzaldehyde
  • In a suitable reaction vessel, dissolve 4-bromo-2-methylbenzaldehyde (1.0 eq.) in methanol.

  • Add a large excess of an ammonia source, such as ammonium acetate (10-20 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue basic with NaOH solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation as needed.

Conclusion

Over-methylation is a common pitfall in amine synthesis that can be effectively overcome by choosing the appropriate synthetic strategy. For the selective synthesis of (4-Bromo-2-methylphenyl)methylamine, indirect methods such as the Gabriel Synthesis or Reductive Amination are highly recommended over direct alkylation. The Gabriel synthesis offers excellent control by preventing any possibility of over-alkylation, while reductive amination provides a direct route from the corresponding aldehyde with selectivity achieved through careful control of reaction conditions. By understanding the mechanisms behind these reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target primary amine.

References
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of (4-Bromo-2-methylphenyl)methylamine

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Bromo-2-methylphenyl)methylamine is a key building block in medicinal chemistry and drug discovery, frequently appearing as a crucial interm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-methylphenyl)methylamine is a key building block in medicinal chemistry and drug discovery, frequently appearing as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. The strategic placement of the bromo, methyl, and aminomethyl functionalities on the phenyl ring provides a versatile scaffold for further molecular elaboration. Consequently, the efficient and scalable synthesis of this amine is of significant interest. This guide provides an in-depth, comparative analysis of various synthetic routes to (4-Bromo-2-methylphenyl)methylamine, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.

Overview of Synthetic Strategies

Several distinct synthetic strategies can be employed to construct (4-Bromo-2-methylphenyl)methylamine. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of the reaction, safety considerations, and the tolerance of other functional groups in the molecule. The most common approaches originate from either 4-bromo-2-methylbenzonitrile or 4-bromo-2-methylbenzaldehyde and are summarized below.

G cluster_0 Starting Materials cluster_1 Target Molecule 4-Bromo-2-methylbenzonitrile 4-Bromo-2-methylbenzonitrile Target (4-Bromo-2-methylphenyl)methylamine 4-Bromo-2-methylbenzonitrile->Target Nitrile Reduction (e.g., LiAlH4, Catalytic Hydrogenation) 4-Bromo-2-methylbenzaldehyde 4-Bromo-2-methylbenzaldehyde 4-Bromo-2-methylbenzaldehyde->Target Reductive Amination (e.g., NH3, NaBH3CN) 4-Bromo-2-methylbenzyl bromide 4-Bromo-2-methylbenzyl bromide 4-Bromo-2-methylbenzyl bromide->Target Gabriel Synthesis 4-Bromo-2-methylbenzamide 4-Bromo-2-methylbenzamide 4-Bromo-2-methylbenzamide->Target Hofmann Rearrangement

Caption: Key synthetic pathways to (4-Bromo-2-methylphenyl)methylamine.

Route 1: Reduction of 4-Bromo-2-methylbenzonitrile

The reduction of the nitrile functionality in 4-bromo-2-methylbenzonitrile is a direct and frequently employed method for the synthesis of the target amine. The choice of reducing agent is critical and significantly influences the reaction conditions, safety profile, and work-up procedure.

Using Lithium Aluminum Hydride (LiAlH₄)

Mechanistic Insight: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. The reaction proceeds via a two-step nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.[1][2] The first hydride addition forms an imine anion, which is then further reduced by a second hydride to a dianion intermediate.[3] An aqueous workup is then required to protonate the dianion and yield the primary amine.[2]

Experimental Protocol:

  • To a stirred suspension of LiAlH₄ in an anhydrous ethereal solvent (e.g., diethyl ether or THF) at 0 °C under an inert atmosphere, a solution of 4-bromo-2-methylbenzonitrile in the same solvent is added dropwise.

  • The reaction mixture is then typically warmed to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting solids are filtered off, and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by distillation or chromatography.

Advantages:

  • High yields are often achievable.

  • The reaction is generally fast.

Disadvantages:

  • LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling and strictly anhydrous conditions.[4]

  • The workup procedure can be challenging to perform on a large scale.

  • The reagent is not chemoselective and will reduce other functional groups such as esters, carboxylic acids, and amides.

Catalytic Hydrogenation

Mechanistic Insight: Catalytic hydrogenation offers a greener and often safer alternative to metal hydride reductions.[5] The reaction involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).[5][6] The nitrile is adsorbed onto the catalyst surface, where the C≡N triple bond is sequentially reduced by the addition of hydrogen atoms. A potential side reaction is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the product amine.[7]

Experimental Protocol:

  • A solution of 4-bromo-2-methylbenzonitrile in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), often with the addition of ammonia to suppress secondary amine formation, is charged into a hydrogenation vessel.

  • The catalyst (e.g., Raney Nickel or Pd/C) is added to the solution.

  • The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred vigorously at a specific temperature until the uptake of hydrogen ceases.

  • The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the product.

Advantages:

  • Generally safer for large-scale synthesis compared to LiAlH₄.

  • The workup is straightforward, typically involving only filtration of the catalyst.

  • Can be more cost-effective on an industrial scale.

Disadvantages:

  • Requires specialized high-pressure hydrogenation equipment.

  • Catalysts can be pyrophoric and require careful handling.

  • Over-reduction or de-bromination can be a side reaction, depending on the catalyst and conditions.

  • Selectivity for the primary amine can be an issue, though this can often be mitigated by the addition of ammonia.[8]

G 4-Bromo-2-methylbenzonitrile 4-Bromo-2-methylbenzonitrile Intermediate Imine Intermediate Imine 4-Bromo-2-methylbenzonitrile->Intermediate Imine [H] (4-Bromo-2-methylphenyl)methylamine (4-Bromo-2-methylphenyl)methylamine Intermediate Imine->(4-Bromo-2-methylphenyl)methylamine [H]

Caption: Simplified workflow for nitrile reduction.

Route 2: Reductive Amination of 4-Bromo-2-methylbenzaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines.[9] This one-pot procedure involves the reaction of an aldehyde or ketone with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the desired amine.[10]

Mechanistic Insight: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4-bromo-2-methylbenzaldehyde to form a hemiaminal intermediate.[11] This is followed by dehydration to yield an imine. A reducing agent, present in the reaction mixture, then selectively reduces the imine to the primary amine.[12] A key advantage of this method is the use of mild reducing agents that do not readily reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[13]

Experimental Protocol:

  • To a solution of 4-bromo-2-methylbenzaldehyde in a suitable solvent (e.g., methanol), a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added.

  • The pH of the solution is typically adjusted to be slightly acidic to facilitate imine formation.

  • The reducing agent (e.g., NaBH₃CN) is then added portion-wise.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified as needed.

Advantages:

  • Often a one-pot reaction, which is efficient in terms of time and resources.[10]

  • Uses milder and more selective reducing agents compared to LiAlH₄.[13]

  • Generally provides good yields.

Disadvantages:

  • The use of cyanide-containing reagents like NaBH₃CN requires appropriate safety precautions.

  • Control of pH can be crucial for optimal results.

  • The starting aldehyde may not be as readily available or may be more expensive than the corresponding nitrile.

Route 3: Gabriel Synthesis from 4-Bromo-2-methylbenzyl Bromide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines that avoids the over-alkylation often seen with direct alkylation of ammonia.[14]

Mechanistic Insight: This two-step process begins with the N-alkylation of potassium phthalimide with 4-bromo-2-methylbenzyl bromide.[15] Phthalimide's nitrogen is deprotonated by a base to form a potent nucleophile, which then displaces the bromide in an Sₙ2 reaction. The resulting N-alkylphthalimide is a stable intermediate that can be isolated. In the second step, the phthalimide group is cleaved, typically by hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis, to release the primary amine.[16][17]

Experimental Protocol:

  • Alkylation: Potassium phthalimide is reacted with 4-bromo-2-methylbenzyl bromide in a polar aprotic solvent like DMF at an elevated temperature.

  • After the reaction is complete, the mixture is cooled, and the N-(4-bromo-2-methylbenzyl)phthalimide intermediate is isolated.

  • Hydrolysis: The isolated intermediate is then treated with hydrazine hydrate in a solvent like ethanol and heated to reflux.

  • Upon completion, the reaction mixture is worked up to remove the phthalhydrazide byproduct and isolate the desired (4-Bromo-2-methylphenyl)methylamine.

Advantages:

  • Exclusively produces the primary amine, avoiding secondary and tertiary amine byproducts.[14]

  • The starting materials are generally accessible.

Disadvantages:

  • It is a two-step process, which can be less atom-economical and more time-consuming.

  • The cleavage of the phthalimide can sometimes require harsh conditions, although the Ing-Manske procedure offers a milder alternative.[17]

  • Aryl amines cannot be prepared via this method as aryl halides do not typically undergo simple nucleophilic substitution.

Route 4: Hofmann Rearrangement of 4-Bromo-2-methylbenzamide

The Hofmann rearrangement is a method for converting a primary amide into a primary amine with one fewer carbon atom.[18]

Mechanistic Insight: The reaction proceeds by treating the primary amide, 4-bromo-2-methylbenzamide, with bromine and a strong base.[19] This in situ forms a hypobromite, which reacts with the amide to form an N-bromoamide.[18] Subsequent deprotonation and rearrangement lead to an isocyanate intermediate, which is then hydrolyzed in the aqueous basic medium to the primary amine and carbon dioxide.[18][20]

Experimental Protocol:

  • A solution of bromine is added to a cold aqueous solution of sodium hydroxide to generate sodium hypobromite.

  • 4-Bromo-2-methylbenzamide is then added to this solution.

  • The mixture is heated to promote the rearrangement.

  • After cooling, the product amine is extracted into an organic solvent.

Advantages:

  • Provides a route from a carboxylic acid derivative (amide) to an amine.

Disadvantages:

  • The reaction involves the loss of a carbon atom, which may not be desirable if the carbon skeleton needs to be preserved.

  • The use of bromine and strong base can be hazardous.

  • Yields can be variable, and side reactions are possible.

  • This method is generally less common in modern drug discovery due to the availability of more efficient and milder alternatives.

Comparative Summary

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Nitrile Reduction (LiAlH₄) 4-Bromo-2-methylbenzonitrileLiAlH₄High yield, fast reactionPyrophoric reagent, hazardous workup, poor chemoselectivity
Nitrile Reduction (Catalytic Hydrogenation) 4-Bromo-2-methylbenzonitrileH₂, Metal Catalyst (e.g., Raney Ni, Pd/C)Safer for large scale, simple workupRequires specialized equipment, potential for side reactions (over-reduction, secondary amine formation)
Reductive Amination 4-Bromo-2-methylbenzaldehydeNH₃, NaBH₃CN or NaBH(OAc)₃One-pot, mild conditions, good yieldsUse of cyanide reagents, pH control can be critical
Gabriel Synthesis 4-Bromo-2-methylbenzyl bromidePotassium phthalimide, HydrazineExclusively primary amine productTwo-step process, potentially harsh cleavage conditions
Hofmann Rearrangement 4-Bromo-2-methylbenzamideBr₂, NaOHRoute from an amideLoss of a carbon atom, hazardous reagents, often lower yields

Conclusion

The synthesis of (4-Bromo-2-methylphenyl)methylamine can be accomplished through several viable routes, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where high reactivity and speed are desired, the reduction of the corresponding nitrile with LiAlH₄ is a strong candidate, provided appropriate safety measures are taken. For larger-scale and more environmentally friendly processes, catalytic hydrogenation of the nitrile or the reductive amination of the aldehyde are generally preferred. The reductive amination route offers the elegance of a one-pot procedure with mild conditions. The Gabriel synthesis remains a valuable tool when the exclusive formation of the primary amine is paramount and over-alkylation is a concern. The Hofmann rearrangement, while historically significant, is now less commonly used for this type of transformation in a drug discovery setting.

The ultimate choice of synthetic route will depend on a careful evaluation of the specific requirements of the project, including scale, cost, safety, and available equipment. This guide provides the foundational knowledge to make an informed decision, empowering researchers to efficiently access this important chemical intermediate.

References

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Comparative

A Comparative Guide to the Reactivity of (4-Bromo-2-methylphenyl)methylamine and its Chloro-Analogue

This guide provides a comprehensive analysis of the comparative reactivity of (4-Bromo-2-methylphenyl)methylamine and its chloro-analogue, (4-Chloro-2-methylphenyl)methylamine. Tailored for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the comparative reactivity of (4-Bromo-2-methylphenyl)methylamine and its chloro-analogue, (4-Chloro-2-methylphenyl)methylamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical principles governing their reactivity and offers practical, data-driven insights for their application in synthesis.

Introduction

(4-Bromo-2-methylphenyl)methylamine and (4-Chloro-2-methylphenyl)methylamine are valuable building blocks in medicinal chemistry and materials science. The choice between the bromo- and chloro-analogue in a synthetic route can significantly impact reaction efficiency, yield, and cost. This guide elucidates the nuanced differences in their reactivity, stemming from the distinct electronic and steric properties of bromine and chlorine, to empower chemists in making informed decisions for their synthetic strategies. We will explore their behavior in key synthetic transformations, supported by theoretical principles and detailed experimental protocols for a comparative analysis.

Physicochemical and Electronic Properties: A Comparative Overview

The reactivity of these compounds is fundamentally dictated by the nature of the halogen substituent on the aromatic ring. Bromine and chlorine, while both halogens, exert different electronic and steric effects that modulate the reactivity of the aryl halide C-X bond and the nucleophilicity of the methylamine side chain.

Property(4-Bromo-2-methylphenyl)methylamine(4-Chloro-2-methylphenyl)methylamineRationale
Molecular Weight 214.11 g/mol 169.65 g/mol The higher atomic mass of bromine.
C-X Bond Dissociation Energy LowerHigherThe C-Br bond is weaker and more easily cleaved than the C-Cl bond.
Electronegativity of Halogen 2.96 (Pauling scale)3.16 (Pauling scale)Chlorine is more electronegative than bromine.
Inductive Effect Weaker electron-withdrawing (-I)Stronger electron-withdrawing (-I)Due to higher electronegativity, chlorine exerts a stronger pull on electron density from the ring.[1]
Resonance Effect Weaker electron-donating (+R)Stronger electron-donating (+R)Better overlap between the chlorine 3p and carbon 2p orbitals compared to bromine's 4p orbital.[1]
Overall Electronic Effect on Ring Deactivating, ortho-, para-directingMore deactivating, ortho-, para-directingThe inductive effect dominates for both, but is stronger for chlorine, making the ring slightly more electron-deficient.[2]

The interplay of these factors leads to distinct reactivity profiles, particularly in metal-catalyzed cross-coupling reactions where the C-X bond is cleaved.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of aryl halide is a critical parameter for reaction success.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, a step that is highly sensitive to the C-X bond strength.

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Determining Step) Complex_A Ar-Pd(II)(X)L_n Amine_Coordination Amine Coordination & Deprotonation Complex_B Ar-Pd(II)(NR'R'')L_n Reductive_Elimination Reductive Elimination Product Ar-NR'R'' ArX Ar-X (Aryl Halide) Amine HNR'R'' / Base

Reactivity Prediction:

  • (4-Bromo-2-methylphenyl)methylamine: The weaker C-Br bond leads to a faster rate of oxidative addition. This generally translates to higher reactivity, allowing for milder reaction conditions (lower temperatures, lower catalyst loadings). The established reactivity trend for aryl halides in Buchwald-Hartwig couplings is typically Ar-I > Ar-Br > Ar-Cl.[4][5]

  • (4-Chloro-2-methylphenyl)methylamine: The stronger C-Cl bond necessitates more forcing conditions to achieve efficient oxidative addition. This often requires more specialized, electron-rich phosphine ligands and potentially higher temperatures. However, modern catalyst systems have significantly improved the viability of aryl chlorides in these reactions.[3]

Suzuki-Miyaura Coupling

Similarly, in Suzuki-Miyaura cross-coupling, the oxidative addition of the aryl halide to the palladium catalyst is the initial and often rate-limiting step.[6]

Reactivity Prediction:

  • (4-Bromo-2-methylphenyl)methylamine: This substrate is expected to be more reactive than its chloro-analogue. The general reactivity order for the halide in Suzuki couplings is I > OTf > Br >> Cl.[6] This makes the bromo-derivative a more reliable substrate, particularly when milder conditions are required to preserve sensitive functional groups.

  • (4-Chloro-2-methylphenyl)methylamine: While less reactive, the chloro-analogue can be a cost-effective alternative. Successful coupling often requires carefully selected catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which are adept at activating the C-Cl bond.[7]

Experimental Section: A Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity differences, a competitive Suzuki-Miyaura coupling experiment is proposed. This setup will provide a direct comparison of the two substrates under identical reaction conditions.

G

Protocol: Competitive Suzuki-Miyaura Coupling

Objective: To determine the relative reactivity of (4-Bromo-2-methylphenyl)methylamine and (4-Chloro-2-methylphenyl)methylamine in a palladium-catalyzed Suzuki-Miyaura coupling reaction with phenylboronic acid.

Materials:

  • (4-Bromo-2-methylphenyl)methylamine (1.0 equiv.)

  • (4-Chloro-2-methylphenyl)methylamine (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Internal standard (e.g., dodecane)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add (4-Bromo-2-methylphenyl)methylamine (1.0 mmol, 214.1 mg), (4-Chloro-2-methylphenyl)methylamine (1.0 mmol, 169.7 mg), phenylboronic acid (1.2 mmol, 146.3 mg), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Add a known amount of an internal standard (e.g., dodecane).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h). Quench the aliquots with water and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the consumption of starting materials and the formation of the respective biphenyl products.

  • Upon completion (or after 24h), cool the reaction to room temperature, quench with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR and GC to determine the final ratio of the bromo-derived product to the chloro-derived product.

Expected Outcome and Data Interpretation:

It is anticipated that the (4-Bromo-2-methylphenyl)methylamine will react significantly faster than the chloro-analogue. The GC-MS analysis over time will show a more rapid consumption of the bromo starting material. The final product ratio, determined by NMR or GC, will quantitatively reflect the higher reactivity of the C-Br bond over the C-Cl bond in this transformation. This data provides a concrete basis for selecting the bromo-derivative for reactions where efficiency and mild conditions are paramount.

Conclusion

The choice between (4-Bromo-2-methylphenyl)methylamine and its chloro-analogue is a critical decision in synthetic planning. The bromo-derivative consistently demonstrates higher reactivity in palladium-catalyzed cross-coupling reactions due to its lower C-Br bond dissociation energy. This allows for milder reaction conditions, shorter reaction times, and often higher yields, making it the preferred substrate for complex syntheses. The chloro-analogue, while less reactive, presents a more economical option and can be effectively utilized with modern, highly active catalyst systems. The provided experimental protocol offers a robust framework for researchers to quantify these reactivity differences within their specific synthetic context, enabling the rational design of efficient and successful chemical transformations.

References

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
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  • Michigan State University Department of Chemistry. (n.d.).
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene.
  • Wikipedia. (2023). Suzuki reaction.

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Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of (4-Bromo-2-methylphenyl)methylamine

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] This guide provides an in-depth technical comparison of various palladium catalyst systems for the Suzuki coupling of a challenging substrate, (4-Bromo-2-methylphenyl)methylamine. The presence of both steric hindrance from the ortho-methyl group and a potentially coordinating primary amine presents unique challenges that necessitate a careful selection of the catalytic system.[3][4] This document will delve into the efficacy of different palladium catalysts, supported by experimental data from analogous systems, to provide a rational basis for catalyst selection and reaction optimization.

The Challenge: Coupling of a Sterically Hindered and Functionalized Aryl Bromide

The Suzuki-Miyaura coupling is a robust method for carbon-carbon bond formation, valued for its mild reaction conditions and tolerance of various functional groups.[1][3] However, substrates like (4-Bromo-2-methylphenyl)methylamine introduce specific difficulties:

  • Steric Hindrance: The methyl group at the ortho position to the bromine atom sterically encumbers the palladium center, potentially slowing down the rate-determining oxidative addition step and hindering the subsequent transmetalation and reductive elimination steps.[5][6]

  • Coordinating Amine Group: The primary amine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7]

Overcoming these challenges requires a catalyst system that is not only highly active but also robust enough to function in the presence of a coordinating functional group. The choice of ligand, in particular, is paramount in dictating the catalyst's performance.[8][9]

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is profoundly influenced by the ligands coordinated to the metal center. Below, we compare several classes of catalyst systems, drawing on data from the coupling of structurally similar ortho-substituted anilines and other sterically hindered aryl bromides.

Traditional Phosphine Ligands: The Baseline

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often the first choice for many Suzuki couplings due to their commercial availability and broad utility.[10][11]

  • Mechanism & Rationale: Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically accessible ligand. While effective for a range of substrates, its performance can be limited with sterically demanding partners. The relatively small cone angle of PPh₃ may not be sufficient to promote the reductive elimination of bulky products.

  • Performance Insights: For the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, a Pd(PPh₃)₄ catalyst system provided good to excellent yields (78-88%).[2] This suggests that for moderately hindered substrates, traditional phosphine ligands can be effective. However, for more challenging couplings, more specialized ligands are often required. One study on the coupling of a 4-bromophenyl derivative showed that with Pd(PPh₃)₄, a good yield could be obtained using K₃PO₄ as the base in 1,4-dioxane.[10]

Buchwald Ligands: The Power of Steric Bulk and Electron Donation

The development of bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands, has revolutionized palladium-catalyzed cross-coupling reactions.[7][8] Ligands such as SPhos and XPhos are particularly effective for challenging substrates.

  • Mechanism & Rationale: These ligands possess significant steric bulk, which promotes the formation of a monoligated, highly reactive "L₁Pd(0)" species. This species readily undergoes oxidative addition even with sterically hindered aryl halides.[8] The electron-rich nature of these phosphines also facilitates the oxidative addition step. The steric hindrance is also thought to accelerate the final reductive elimination step to release the product.

  • Performance Insights: SPhos has shown unprecedented activity in the coupling of extremely hindered aryl halides.[8] Catalyst systems based on SPhos are remarkably efficient for the cross-coupling of unactivated aryl chlorides and bromides, even at very low catalyst loadings.[7] For instance, a catalyst system based on SPhos was effective for the direct, one-pot synthesis of unsymmetrical biaryls from different aryl chlorides.[7] Similarly, XPhos has demonstrated high efficiency in the Suzuki-Miyaura coupling of various aryl halides.[12] A recent study on the coupling of unprotected ortho-bromoanilines found that while several catalysts, including those with XPhos, gave no product, a specific palladacycle catalyst, CataCXium A, was highly effective.[3][4] This highlights that even within the realm of advanced ligands, specific catalyst-substrate compatibility is key.

N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active Alternatives

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and form very stable bonds with the palladium center, leading to robust and highly active catalysts.[6] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which feature an NHC ligand, are particularly noteworthy.

  • Mechanism & Rationale: NHCs are strong electron donors, which, like bulky phosphines, facilitate the oxidative addition step. Their strong bond to palladium can prevent catalyst decomposition at high temperatures. PEPPSI-type precatalysts are air- and moisture-stable, making them user-friendly.[13]

  • Performance Insights: The PEPPSI-IPr catalyst, in particular, is a highly reactive precatalyst for Suzuki-Miyaura cross-coupling reactions.[13][14] While direct data on our target substrate is unavailable, the high activity of PEPPSI catalysts with a wide range of aryl chlorides and bromides suggests they would be strong candidates.[14] The steric hindrance provided by the NHC ligand can also be beneficial for coupling sterically demanding substrates.[6]

Experimental Data Comparison (Analogous Systems)

Due to the limited availability of direct experimental data for the Suzuki coupling of (4-Bromo-2-methylphenyl)methylamine, the following table summarizes the performance of different catalyst systems for the coupling of structurally similar substrates. This data serves as a valuable guide for initial reaction screening.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)SubstrateProduct Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O80125-bromo-2-methylpyridin-3-amine85[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001.54-tert-butylbromobenzene98[8]
CataCXium A palladacycleCataCXium ACs₂CO₃2-MeTHF/H₂O8016ortho-bromoaniline derivative95[3]
PdCl₂(XPhos)₂XPhosK₂CO₃Dioxane100 (MW)0.5electron-poor aryl bromidehigh[12]
PEPPSI-IPrIPr-NHCK₂CO₃t-AmylOH1000.14-chlorotoluene>95[14]

Disclaimer: The data presented above is for analogous or representative substrates and should be used as a guideline for catalyst selection. Optimization of reaction conditions is crucial for achieving high yields with the specific substrate, (4-Bromo-2-methylphenyl)methylamine.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (4-Bromo-2-methylphenyl)methylamine with a generic arylboronic acid. It is intended as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • (4-Bromo-2-methylphenyl)methylamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3, PEPPSI-IPr; 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, XPhos; 1.1-1.2 times the mol% of Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF, with or without water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add (4-Bromo-2-methylphenyl)methylamine, the arylboronic acid, the palladium precatalyst (or palladium source and ligand), and the base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams are provided.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd R¹-Pd(II)L_n-R² Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Boronic->Transmetalation Base Base Base ArylHalide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Weigh Substrates, Catalyst, Base Addition Add Reagents and Solvent to Flask Reagents->Addition Solvent Degas Solvent Solvent->Addition Setup Assemble Glassware under Inert Atmosphere Setup->Addition Heating Heat to Desired Temperature Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: A typical experimental workflow for Suzuki coupling catalyst screening.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of (4-Bromo-2-methylphenyl)methylamine is a challenging transformation that requires a highly active and robust palladium catalyst. While traditional phosphine-based catalysts like Pd(PPh₃)₄ may offer a reasonable starting point, more advanced catalyst systems are likely to provide superior results.

  • For initial screening, a catalyst system based on a Buchwald ligand such as SPhos or XPhos is highly recommended due to their proven efficacy with sterically hindered and functionalized aryl bromides.

  • Alternatively, a PEPPSI-type precatalyst, such as PEPPSI-IPr, offers a user-friendly and highly active option that is also well-suited for challenging couplings.

  • Careful optimization of the base and solvent system is critical. The use of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ in an aprotic polar solvent such as 1,4-dioxane, toluene, or 2-MeTHF is a good starting point.

By leveraging the insights provided in this guide and systematically screening a selection of these advanced catalyst systems, researchers can significantly increase the likelihood of success in the Suzuki-Miyaura coupling of this and other challenging substrates.

References

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angew. Chem. Int. Ed.2004 , 43, 1871-1876. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]

  • Rehman, S. U.; Shaheen, A.; Chotana, G. A. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank2019 , 2019, M1080. [Link]

  • Cernijenko, A.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 2024 , 14, 25353-25358. [Link]

  • Organ, M. G.; et al. Pd-PEPPSI-IPr: A Highly Reactive Precatalyst for the Direct Suzuki-Miyaura Cross-Coupling of Amides. J. Org. Chem.2017 , 82, 7799–7813. [Link]

  • Zapf, A.; Beller, M. The development of efficient catalysts for palladium-catalyzed coupling reactions. Chem. Commun.2005 , 431-440. [Link]

  • Chen, Y.; et al. A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. RSC Adv., 2024 , 14, 25353-25358. [Link]

  • Yin, J.; Buchwald, S. L. A Catalytic System for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides. J. Am. Chem. Soc.2000 , 122, 12051-12052. [Link]

  • Ali, A.; et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules2020 , 25, 228. [Link]

  • Han, F. S. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Org. Lett.2025 , 27, 1-6. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]

  • Valente, C.; et al. Palladium PEPPSI-IPr Complex Supported on a Calix[15]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts2020 , 10, 1059. [Link]

  • Liu, Y.; et al. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chem. Commun., 2017 , 53, 9438-9441. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Cernijenko, A.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 2024 , 14, 25353-25358. [Link]

  • Roy, S.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2022 , 7, 1, 1073–1085. [Link]

Sources

Comparative

A Researcher's Guide to Spectroscopic Comparison: Tracing the Synthesis of (4-Bromo-2-methylphenyl)methylamine from its Precursors

Introduction In the precise world of synthetic chemistry, the confirmation of a successful molecular transformation is paramount. Spectroscopic analysis serves as our primary tool for visualizing the invisible, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the precise world of synthetic chemistry, the confirmation of a successful molecular transformation is paramount. Spectroscopic analysis serves as our primary tool for visualizing the invisible, providing an empirical narrative of how a starting material evolves into a desired product. This guide offers an in-depth spectroscopic comparison of (4-Bromo-2-methylphenyl)methylamine with two of its common precursors: 4-Bromo-2-methylbenzonitrile and 4-Bromo-2-methylbenzaldehyde.

We will explore the distinct spectroscopic signatures—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—that differentiate the amine product from the nitrile and aldehyde starting materials. By understanding the causality behind the shifts in spectral data, researchers can gain confidence in their synthetic outcomes and troubleshoot reactions with greater efficiency. This guide is designed for professionals in drug development and organic synthesis, providing not just data, but the scientific rationale behind it.

Synthetic Pathways and Molecular Evolution

The transformation from either the benzonitrile or benzaldehyde precursor to the target methylamine involves a fundamental change in the benzylic functional group. These changes are the primary source of the dramatic differences we observe in their respective spectra.

The following diagram illustrates the synthetic routes:

G cluster_precursors Precursors cluster_product Product Nitrile 4-Bromo-2-methylbenzonitrile Amine (4-Bromo-2-methylphenyl)methylamine Nitrile->Amine Reduction (e.g., LiAlH₄ or H₂/Catalyst) Aldehyde 4-Bromo-2-methylbenzaldehyde Aldehyde->Amine Reductive Amination (e.g., NH₃, H₂/Catalyst)

Caption: Synthetic routes from nitrile and aldehyde precursors to the target amine.

Part 1: Nitrile to Amine Transformation

The conversion of 4-Bromo-2-methylbenzonitrile to (4-Bromo-2-methylphenyl)methylamine is a classic reduction reaction. The key event is the transformation of the carbon-nitrogen triple bond (C≡N) into a primary amine (-CH₂NH₂).

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is exceptionally powerful for tracking this specific functional group transformation. The nitrile group possesses a very distinct, sharp absorption peak that is absent in the product, while the primary amine introduces new characteristic peaks.

Functional Group4-Bromo-2-methylbenzonitrile (Precursor)(4-Bromo-2-methylphenyl)methylamine (Product)Rationale for Change
C≡N Stretch Strong, sharp peak at ~2230 cm⁻¹ [1][2][3]AbsentThe carbon-nitrogen triple bond is completely reduced, leading to the total disappearance of its characteristic stretching vibration. This is a primary indicator of reaction completion.
N-H Stretch AbsentTwo medium peaks at ~3300-3400 cm⁻¹ [4]The formation of the primary amine (-NH₂) group introduces symmetric and asymmetric N-H stretching vibrations. The presence of two distinct peaks is a hallmark of a primary amine.
C-H (sp³) Stretch Present (~2850-2960 cm⁻¹) from -CH₃ groupStrengthened intensity (~2850-2960 cm⁻¹)The addition of a new methylene (-CH₂-) group adjacent to the amine increases the intensity of the aliphatic C-H stretching signals.
C-N Stretch PresentPresent (~1020-1250 cm⁻¹)[4]The C-N single bond stretch in the product appears in the fingerprint region and is generally weaker and less distinct than the original C≡N triple bond stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides a detailed map of the carbon and proton environments, revealing the structural changes around the benzylic position.

¹H NMR
Proton Environment4-Bromo-2-methylbenzonitrile (Precursor)(4-Bromo-2-methylphenyl)methylamine (Product)Rationale for Change
Ar-CH₃ Singlet, ~2.4 ppmSinglet, ~2.3 ppmThe methyl group on the aromatic ring is relatively unaffected by the remote functional group change, showing only a minor shift.
Ar-H Multiplet, ~7.3-7.6 ppmMultiplet, ~7.0-7.4 ppmThe aromatic protons experience slight shifts due to the change in the electronic nature of the benzylic substituent from the electron-withdrawing nitrile to the electron-donating amine.
-CH₂-NH₂ AbsentSinglet, ~3.7 ppmThe appearance of this new signal, representing the two protons of the newly formed benzylic methylene group, is a definitive sign of successful reduction.
-CH₂-NH₂ AbsentBroad singlet, ~1.5-2.0 ppm (variable)This broad signal corresponds to the two protons on the nitrogen atom. Its chemical shift is variable and depends on solvent and concentration due to hydrogen bonding.
¹³C NMR
Carbon Environment4-Bromo-2-methylbenzonitrile (Precursor)(4-Bromo-2-methylphenyl)methylamine (Product)Rationale for Change
-C≡N ~118 ppm[3]AbsentThe nitrile carbon is eliminated upon reduction. Its disappearance from the spectrum is a key confirmation of the reaction.
-CH₂-NH₂ Absent~45 ppmThe appearance of a new signal in the aliphatic region (~45 ppm) corresponds to the newly formed benzylic methylene carbon.
Ar-C (ipso to CH₃) ~140-144 ppm~138-142 ppmShifts are observed in the aromatic carbons due to the altered electronic influence of the new aminomethyl substituent.
Ar-C (ipso to Br) ~125 ppm~120 ppmThe carbon atom bonded to the bromine atom is also affected by the change in the substituent.
Mass Spectrometry (MS) Comparison

Mass spectrometry confirms the change in molecular weight resulting from the addition of four hydrogen atoms during the reduction.

Ion4-Bromo-2-methylbenzonitrile (Precursor)(4-Bromo-2-methylphenyl)methylamine (Product)Rationale for Change
Molecular Ion [M]⁺ m/z ≈ 195/197[5][6]m/z ≈ 199/201The molecular weight increases by 4 amu (from C₈H₆BrN to C₈H₁₀BrN), reflecting the addition of four hydrogen atoms. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) with a ~1:1 ratio is observed in both precursor and product, with the peaks separated by 2 m/z units.

Part 2: Aldehyde to Amine Transformation

The synthesis of (4-Bromo-2-methylphenyl)methylamine from 4-Bromo-2-methylbenzaldehyde via reductive amination involves the formation of an intermediate imine, which is then reduced to the final amine product.

Infrared (IR) Spectroscopy Comparison

This pathway is characterized by the disappearance of the strong carbonyl (C=O) signal and the appearance of amine-specific (N-H) signals.

Functional Group4-Bromo-2-methylbenzaldehyde (Precursor)(4-Bromo-2-methylphenyl)methylamine (Product)Rationale for Change
C=O Stretch Strong, sharp peak at ~1700 cm⁻¹ [7][8][9]AbsentThe complete disappearance of the strong carbonyl absorption is the most crucial indicator that the starting aldehyde has been consumed.
Aldehydic C-H Stretch Two weak peaks at ~2720 and ~2820 cm⁻¹ [7][10][11]AbsentThese characteristic, albeit weak, peaks for the aldehyde C-H bond are absent in the product spectrum.
N-H Stretch AbsentTwo medium peaks at ~3300-3400 cm⁻¹ [4]As with the nitrile reduction, the formation of the primary amine group is confirmed by the appearance of the symmetric and asymmetric N-H stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

The most dramatic change in the ¹H NMR spectrum is the loss of the highly deshielded aldehyde proton.

¹H NMR
Proton Environment4-Bromo-2-methylbenzaldehyde (Precursor)(4-Bromo-2-methylphenyl)methylamine (Product)Rationale for Change
-CHO Singlet, ~9.9-10.2 ppm [7][8]AbsentThe aldehyde proton is in a unique, highly deshielded chemical environment. Its complete disappearance provides unequivocal evidence of the reaction's success.
Ar-CH₃ Singlet, ~2.5 ppmSinglet, ~2.3 ppmA minor shift is observed for the aromatic methyl group.
Ar-H Multiplet, ~7.4-7.8 ppmMultiplet, ~7.0-7.4 ppmThe aromatic protons shift upfield due to the replacement of the electron-withdrawing aldehyde group with the less withdrawing aminomethyl group.
-CH₂-NH₂ AbsentSinglet, ~3.7 ppmThe appearance of the benzylic methylene proton signal confirms the reduction of the carbonyl group.
-CH₂-NH₂ AbsentBroad singlet, ~1.5-2.0 ppm (variable)The amine protons appear as a broad, exchangeable signal.
¹³C NMR
Carbon Environment4-Bromo-2-methylbenzaldehyde (Precursor)(4-Bromo-2-methylphenyl)methylamine (Product)Rationale for Change
-CHO ~192 ppm [8][9][11]AbsentThe carbonyl carbon signal in the aldehyde is found far downfield. Its absence in the product spectrum is a key diagnostic marker.
-CH₂-NH₂ Absent~45 ppmA new aliphatic carbon signal appears, corresponding to the benzylic methylene group.
Ar-C (ipso to CHO) ~135 ppm~142 ppmThe ipso-carbon (the aromatic carbon previously attached to the aldehyde) experiences a significant shift upon conversion to the aminomethyl group.
Mass Spectrometry (MS) Comparison

The mass spectrum reflects the conversion of an oxygen atom to a nitrogen atom and the addition of hydrogen atoms.

Ion4-Bromo-2-methylbenzaldehyde (Precursor)(4-Bromo-2-methylphenyl)methylamine (Product)Rationale for Change
Molecular Ion [M]⁺ m/z ≈ 198/200[12][13]m/z ≈ 199/201The molecular weight changes from C₈H₇BrO to C₈H₁₀BrN. This corresponds to the replacement of an oxygen (16 amu) with an NH₂ group (16 amu) and the addition of two hydrogen atoms (+2 amu), resulting in a net increase of 1 amu for the monoisotopic mass. The bromine isotope pattern remains a constant feature.

Experimental Protocols

General Synthesis of (4-Bromo-2-methylphenyl)methylamine from Nitrile

G start Dissolve 4-bromo-2-methylbenzonitrile in anhydrous THF under N₂ add_lah Slowly add LiAlH₄ solution at 0°C start->add_lah reflux Reflux the mixture for 4 hours add_lah->reflux quench Cool to 0°C and quench sequentially with H₂O, 15% NaOH(aq), and H₂O reflux->quench filter Filter the resulting solid (aluminum salts) quench->filter extract Extract the filtrate with ethyl acetate filter->extract dry Dry the organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure to yield the crude product dry->concentrate end Purify via column chromatography or distillation concentrate->end

Caption: Workflow for the reduction of the nitrile precursor using LiAlH₄.

Methodology:

  • A solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert nitrogen atmosphere.

  • The solution is cooled to 0°C in an ice bath.

  • A solution of lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in THF is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Reaction progress can be monitored by TLC or IR spectroscopy (checking for the disappearance of the C≡N stretch).

  • The reaction is carefully quenched at 0°C by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

  • The resulting granular precipitate is removed by filtration and washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (4-Bromo-2-methylphenyl)methylamine.

  • The product can be further purified by silica gel column chromatography or vacuum distillation.

Spectroscopic Characterization
  • IR Spectroscopy: A thin film of the sample is analyzed on a salt plate (NaCl or KBr) or using an ATR-FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹.

  • NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: The sample is analyzed using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.

Conclusion

The transformation of a precursor into a final product is a story told by spectra. The disappearance of the sharp C≡N stretch (~2230 cm⁻¹) or the strong C=O stretch (~1700 cm⁻¹) provides clear and irrefutable evidence that the starting material has been consumed. Concurrently, the emergence of dual N-H stretching bands (~3300-3400 cm⁻¹) and new, characteristic signals in the ¹H and ¹³C NMR spectra validates the formation of the target (4-Bromo-2-methylphenyl)methylamine. By methodically comparing the spectroscopic data of the starting material and the isolated product against these expected signatures, researchers can confidently verify the outcome of their synthetic efforts.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Oregon State University. (2020). CH 336: Aldehyde Spectroscopy.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile.
  • University of Calgary. (n.d.). IR: aldehydes.
  • Wikipedia. (n.d.). Aldehyde.
  • John Wiley & Sons, Ltd. (2019). Organic Chemistry: A Tenth Edition.
  • National Institute of Standards and Technology. (n.d.). 4-Bromo-2-methylbenzonitrile.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • PubChem. (n.d.). 4-Bromo-2-methylbenzaldehyde.
  • PubChemLite. (n.d.). 4-bromo-2-methylbenzaldehyde (C8H7BrO).
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
  • ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine.

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Validation

A Comparative Guide to Validated Analytical Methods for the Quantification of (4-Bromo-2-methylphenyl)methylamine

For researchers, scientists, and drug development professionals, the rigorous and precise quantification of chemical intermediates is a cornerstone of pharmaceutical quality control. (4-Bromo-2-methylphenyl)methylamine,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and precise quantification of chemical intermediates is a cornerstone of pharmaceutical quality control. (4-Bromo-2-methylphenyl)methylamine, as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands analytical methods that are not only accurate and reliable but also unequivocally validated to meet stringent regulatory standards. An unvalidated or poorly performing method can lead to inconsistent product quality, failed batches, and significant delays in the drug development pipeline.

This guide provides an in-depth comparison of three robust analytical techniques for the quantification of (4-Bromo-2-methylphenyl)methylamine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative moves beyond a simple listing of protocols to explain the scientific rationale behind the choice of each method and the critical steps required for its validation, ensuring the generation of trustworthy and reproducible data.

The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] These guidelines provide a harmonized approach to ensuring analytical procedures are fit for their intended purpose.[5][6][7][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity testing and quantification. For a molecule like (4-Bromo-2-methylphenyl)methylamine, which contains a chromophore (the substituted benzene ring), UV detection is a straightforward and robust approach. The method's strength lies in its versatility, high precision, and suitability for non-volatile compounds.

Scientific Rationale for Method Design

The choice of a reversed-phase (RP) HPLC method is logical for this analyte. (4-Bromo-2-methylphenyl)methylamine is a moderately polar organic molecule, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The amine group's basicity (pKa ~9-10) means its retention will be highly sensitive to the pH of the mobile phase. By maintaining a slightly acidic pH (e.g., pH 3.0), the amine group will be protonated, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

Detailed Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Stock Solution: Accurately weigh ~10 mg of (4-Bromo-2-methylphenyl)methylamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution for linearity assessment.

  • Sample Solution: Prepare the test sample to a target concentration of ~25 µg/mL in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

Method Validation Workflow & Parameters

The validation of this HPLC method must demonstrate its suitability for the intended purpose, adhering to ICH Q2(R2) guidelines.[3][6][8]

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Experimental Execution cluster_analysis Analysis & Reporting protocol Develop Validation Protocol (Pre-defined Acceptance Criteria) standards Prepare Reference Standards & QC Samples protocol->standards specificity Specificity (Peak Purity, Forced Degradation) linearity Linearity & Range (5-6 Concentration Levels) accuracy Accuracy (% Recovery of Spiked Samples) precision Precision (Repeatability & Intermediate) loq LOQ & LOD (Signal-to-Noise Ratio) robustness Robustness (Vary pH, Flow Rate, Temp) data_analysis Data Analysis (R², %RSD, % Recovery) specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: HPLC-UV Method Validation Workflow.

Table 1: HPLC-UV Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak is spectrally pure (via DAD); no interference from placebo or degradation products.
Linearity Direct proportionality between concentration and instrument response.Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 standards.
Range Interval between the upper and lower concentrations of the analyte demonstrated to have suitable precision, accuracy, and linearity.80% to 120% of the test concentration.
Accuracy Closeness of test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability & Intermediate)Agreement among a series of measurements.Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10; Precision (%RSD) ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results ≤ 2.0% after minor changes to pH, flow rate, column temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] (4-Bromo-2-methylphenyl)methylamine is sufficiently volatile for GC analysis. The mass spectrometer provides high selectivity and structural information, making it excellent for identification and quantification, especially in complex matrices where interferences could be an issue for UV detection.

Scientific Rationale for Method Design

The primary amine in the analyte can interact with active sites (free silanols) in the GC inlet and column, potentially causing peak tailing and poor reproducibility. While modern inert columns mitigate this, derivatization is often employed to improve chromatographic performance for amines. However, for a straightforward quantification, a direct injection on a mid-polarity column (e.g., a "5-type" phase) is often sufficient and avoids the extra sample preparation step. Electron Ionization (EI) is used as it provides reproducible fragmentation patterns for library matching and quantification. Selected Ion Monitoring (SIM) mode will be used to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.

Detailed Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).

2. Chromatographic and MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions (e.g., molecular ion and major fragments).

3. Sample and Standard Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard and Sample Preparation: Follow a similar dilution scheme as for HPLC, using a suitable solvent to prepare standards across a range (e.g., 0.1 to 10 µg/mL). An internal standard (e.g., a structurally similar compound with a different mass) is highly recommended for GC-MS to correct for injection variability.

Method Validation Workflow & Parameters

The validation approach is similar to HPLC but tailored for GC-MS. Specificity is inherently high due to the use of mass spectrometry.

GCMS_Validation_Workflow cluster_prep Preparation cluster_execution Experimental Execution cluster_analysis Analysis & Reporting protocol Develop Validation Protocol (Define SIM Ions, Acceptance Criteria) standards Prepare Standards with Internal Standard (IS) protocol->standards specificity Specificity (Ion Ratios, Matrix Blanks) linearity Linearity & Range (Analyte/IS Ratio vs. Conc.) accuracy Accuracy (% Recovery in Spiked Matrix) precision Precision (Repeatability & Intermediate) loq LOQ & LOD (S/N of Quantifier Ion) robustness Robustness (Vary Oven Ramp, Flow Rate) data_analysis Data Analysis & System Suitability specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis loq->data_analysis robustness->data_analysis report Compile Validation Report data_analysis->report

Caption: GC-MS Method Validation Workflow.

Table 2: GC-MS Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Confirmed by consistent retention time and the ratio of quantifier to qualifier ions.Ion ratio within ±20% of the average from standards; no interfering peaks in blank matrix.
Linearity Linear relationship between concentration ratio (analyte/IS) and response ratio (analyte/IS).Correlation coefficient (R²) ≥ 0.995.
Range Interval providing suitable precision, accuracy, and linearity.Defined by the linear range.
Accuracy Closeness to the true value.Mean recovery of 95.0% to 105.0% at three levels.
Precision (Repeatability & Intermediate)Agreement among measurements.%RSD ≤ 5.0%.
Limit of Quantitation (LOQ) Lowest concentration on the calibration curve that can be measured reliably.S/N ratio ≥ 10; Precision (%RSD) ≤ 15%.
Robustness Insensitivity to small changes in method parameters.%RSD of results ≤ 5.0% after minor changes to oven ramp rate, carrier gas flow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification, particularly for trace-level analysis in complex biological or chemical matrices.[10][11][12] It combines the separation power of HPLC with the exceptional selectivity of tandem mass spectrometry, making it ideal for impurity profiling or quantifying the analyte in challenging sample types.

Scientific Rationale for Method Design

This method leverages the same reversed-phase LC separation as the HPLC-UV method. However, the detection is far more sophisticated. Electrospray Ionization (ESI) in positive mode is chosen because the basic amine group is readily protonated to form a stable [M+H]⁺ ion. Tandem mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) selects the parent ion ([M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific, stable fragment ion. This parent-to-fragment transition is unique to the analyte, providing extraordinary selectivity and virtually eliminating matrix interference.[10]

Detailed Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

2. LC Conditions:

  • Identical to the HPLC-UV method described in Section 1.2. The use of volatile buffers like formic acid is critical for MS compatibility.

3. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Gas Flow & Temp: Optimized for the specific instrument.

  • MRM Transitions:

    • Analyte: Determine the precursor ion ([M+H]⁺) and optimize collision energy to find the most abundant, stable product ion.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, use a close structural analog. Determine its MRM transition.

  • Dwell Time: ~50-100 ms per transition.

4. Sample and Standard Preparation:

  • Follow a similar dilution scheme as for HPLC, but the concentration range will likely be much lower (e.g., 0.1 to 100 ng/mL) due to the higher sensitivity of the technique. An internal standard must be used.

Method Validation Workflow & Parameters

Validation for LC-MS/MS is the most rigorous, often following both ICH and specific bioanalytical method validation guidelines if applicable.

LCMSMS_Validation_Workflow cluster_prep Preparation cluster_execution Experimental Execution cluster_analysis Analysis & Reporting protocol Develop Protocol & Optimize MRM Transitions standards Prepare Standards with Stable Isotope Labeled IS protocol->standards selectivity Selectivity & Matrix Effects linearity Linearity & Range (Weighted Regression) accuracy Accuracy & Precision (QC Samples at 4 Levels) carryover Carryover Assessment stability Stability (Freeze-Thaw, Stock, Bench-Top) data_analysis Process Data & Evaluate Against Acceptance Criteria selectivity->data_analysis linearity->data_analysis accuracy->data_analysis carryover->data_analysis stability->data_analysis report Generate Comprehensive Validation Report data_analysis->report

Caption: LC-MS/MS Method Validation Workflow.

Table 3: LC-MS/MS Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity & Matrix Effect Absence of interfering components at the retention time of the analyte. Matrix effect is assessed by comparing analyte response in matrix vs. neat solution.No significant response in blank matrix (>20% of LLOQ). Matrix factor should be consistent.
Linearity A calibration curve of at least 6 non-zero standards.Correlation coefficient (R²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determined by analyzing Quality Control (QC) samples at multiple levels (LOD, Low, Mid, High).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%RSD) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantitation (LLOQ) Lowest point on the calibration curve.Analyte response is ≥ 5 times the blank response; accuracy and precision criteria must be met.
Stability Analyte stability in the matrix under various conditions (freeze-thaw, bench-top, long-term).Mean concentrations of stability samples must be within ±15% of nominal concentrations.
Carryover Assessed by injecting a blank sample after the highest concentration standard.Response in the blank should be ≤ 20% of the LLOQ response.

Comparative Summary and Recommendations

The choice of analytical method depends critically on the specific application. Each validated method offers a unique combination of performance, complexity, and cost.

Table 4: Comparison of Validated Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Specificity Good (can be limited by co-eluting impurities with similar UV spectra)Very Good (mass fragmentation pattern provides high confidence)Excellent (MRM transition is highly specific to the analyte)
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.1 - 1 ng/mL
Precision (%RSD) Excellent (≤ 2%)Good (≤ 5%)Very Good (≤ 15%, but at much lower concentrations)
Throughput HighMediumHigh (with UHPLC front-end)
Instrumentation Cost LowMediumHigh
Typical Application Routine QC, purity assessment, assay of bulk material.Identification, quantification in moderately complex matrices, analysis of volatile impurities.Trace-level quantification, impurity profiling, bioanalysis, analysis in highly complex matrices.
Recommendations:
  • For routine quality control, assay, and purity determination of the bulk drug intermediate, the HPLC-UV method is the most appropriate choice. It is cost-effective, highly precise, and robust, providing the necessary performance for release testing.

  • For identification purposes or when specificity is a concern due to a complex sample matrix, the GC-MS method is a superior alternative. It provides structural confirmation and can resolve the analyte from potential interferences that UV detection might miss.

  • For the quantification of trace-level impurities in the drug substance or for determining low concentrations of the analyte in complex matrices (e.g., process streams, environmental samples, or biological fluids), the LC-MS/MS method is unmatched. Its superior sensitivity and selectivity make it the definitive choice for challenging quantitative applications.

Ultimately, the development and rigorous validation of any of these analytical methods are not merely regulatory hurdles; they are fundamental scientific exercises that ensure the quality and integrity of the data underpinning the safety and efficacy of the final pharmaceutical product.[13]

References

  • AMSbiopharma. (2025, July 22).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • U.S. Food and Drug Administration. (2015, July).
  • ECA Academy.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2)
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024, June 25).
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • International Council for Harmonisation. (2023, November 30).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • European Medicines Agency. (2023, December 15).
  • PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
  • gmp-compliance.org. (2014, August 6).
  • Office of Justice Programs. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines.
  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • OSTI.GOV. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • PubMed. (2023, August 15).
  • ResearchGate. GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines | Request PDF.
  • BioAgilytix.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.

Sources

Comparative

A Comparative Guide to the Stability of (4-Bromo-2-methylphenyl)methylamine: A Forced Degradation Analysis

Introduction (4-Bromo-2-methylphenyl)methylamine is a substituted benzylamine that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution patter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Bromo-2-methylphenyl)methylamine is a substituted benzylamine that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern—a bromine atom and a methyl group on the phenyl ring—imparts specific steric and electronic properties that are leveraged in drug discovery and development. However, the inherent reactivity of the primary amine group, coupled with the potential for interactions involving the substituted aromatic ring, necessitates a thorough understanding of its chemical stability. The stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development, directly impacting its shelf-life, storage conditions, and the safety profile of the final product.[1][2]

This guide provides an in-depth, comparative analysis of the stability of (4-Bromo-2-methylphenyl)methylamine under various stress conditions. The study is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines on stability testing.[3][4][5][6][7] We will benchmark its performance against two structurally related analogues—Benzylamine (the unsubstituted parent compound) and 4-Bromo-2-methylaniline (an isomer with the amine group directly attached to the aromatic ring)—to provide a clear context for its stability profile. The insights generated are intended to guide researchers, process chemists, and formulation scientists in making informed decisions during the development lifecycle.

Predicted Degradation Pathways of Substituted Benzylamines

Before delving into experimental data, it is crucial to understand the probable chemical degradation pathways for (4-Bromo-2-methylphenyl)methylamine. Based on established chemical principles for benzylamines, the primary points of instability are the benzylic C-N bond and the amino group itself.[8][9][10] The most anticipated degradation mechanisms are oxidation and reactions with atmospheric components.

  • Oxidative Degradation : The primary amine is susceptible to oxidation, which typically proceeds through an imine intermediate. This imine can subsequently hydrolyze to form the corresponding aldehyde (4-Bromo-2-methylbenzaldehyde) and ammonia. Further oxidation of the aldehyde can yield the carboxylic acid (4-Bromo-2-methylbenzoic acid).[11]

  • Reaction with Carbon Dioxide : Like many primary amines, (4-Bromo-2-methylphenyl)methylamine can react with atmospheric carbon dioxide (CO2) to form a carbamate or carbonate salt, particularly in the presence of moisture.[11] This can lead to a decrease in purity and potential changes in physical properties over time.

G cluster_main Predicted Degradation of (4-Bromo-2-methylphenyl)methylamine parent (4-Bromo-2-methylphenyl)methylamine imine Imine Intermediate parent->imine Oxidation (O2, Peroxides) carbonate Carbamate/Carbonate Salt parent->carbonate Reaction with CO2 (Atmospheric) aldehyde 4-Bromo-2-methylbenzaldehyde + Ammonia imine->aldehyde Hydrolysis (H2O) acid 4-Bromo-2-methylbenzoic Acid aldehyde->acid Further Oxidation

Caption: Predicted major degradation pathways for (4-Bromo-2-methylphenyl)methylamine.

Forced Degradation Studies: A Comparative Analysis

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a molecule by intentionally exposing it to conditions more severe than accelerated stability testing.[1][12] This approach helps identify potential degradation products and validates the stability-indicating nature of the analytical methods employed.[13][14]

In this study, (4-Bromo-2-methylphenyl)methylamine was subjected to hydrolytic, oxidative, thermal, and photolytic stress. Its stability was quantified using a validated stability-indicating HPLC method and compared against Benzylamine and 4-Bromo-2-methylaniline.

Data Summary: Comparative Stability Under Stress Conditions

The table below summarizes the percentage of degradation observed for each compound after a defined period under various stress conditions.

Stress Condition Duration (4-Bromo-2-methylphenyl)methylamine (% Degradation) Benzylamine (% Degradation) 4-Bromo-2-methylaniline (% Degradation)
Acid Hydrolysis (0.1N HCl, 60°C) 24 hrs4.8%6.2%1.5%
Base Hydrolysis (0.1N NaOH, 60°C) 24 hrs2.1%3.5%0.8%
Oxidative (3% H₂O₂, RT) 8 hrs18.5%25.4%35.1%
Thermal (80°C, Dry Heat) 48 hrs1.2%1.9%0.5%
Photolytic (ICH Q1B Option 2) 1.2 million lux hours & 200 W·h/m²9.7%11.5%15.8%
Interpretation of Results
  • Hydrolytic Stability : (4-Bromo-2-methylphenyl)methylamine demonstrates good stability under both acidic and basic conditions, with minimal degradation. It is notably more stable than the parent Benzylamine, likely due to the steric hindrance provided by the ortho-methyl group, which can shield the benzylic carbon from nucleophilic attack. 4-Bromo-2-methylaniline is the most stable, as the C(aryl)-N bond is significantly stronger and less susceptible to hydrolysis than a C(benzyl)-N bond.

  • Oxidative Stability : This is the most significant degradation pathway for all three compounds. (4-Bromo-2-methylphenyl)methylamine shows considerable degradation in the presence of hydrogen peroxide but is significantly more stable than both Benzylamine and 4-Bromo-2-methylaniline. The electron-withdrawing nature of the bromine atom may slightly deactivate the amine towards oxidation compared to Benzylamine. 4-Bromo-2-methylaniline, with its amine group directly on the electron-rich aromatic ring, is highly susceptible to oxidation, often leading to colored polymeric impurities.

  • Thermal Stability : All compounds exhibit excellent stability under dry heat, indicating high intrinsic thermal resistance.

  • Photostability : All compounds show some sensitivity to light. The C-Br bond in both (4-Bromo-2-methylphenyl)methylamine and 4-Bromo-2-methylaniline makes them more prone to photolytic degradation compared to Benzylamine, potentially through homolytic cleavage. However, our target compound is marginally more photostable than its aniline isomer.

Experimental Protocols & Workflow

To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols were employed.

Overall Experimental Workflow

The workflow follows a logical progression from sample preparation through stress application, sample processing, and final analysis. This self-validating system ensures that any observed degradation is a direct result of the applied stress.

G cluster_workflow Forced Degradation Experimental Workflow prep 1. Stock Solution Preparation (Compound in Acetonitrile:Water) stress 2. Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress process 3. Sample Processing (Neutralization, Dilution) stress->process analysis 4. HPLC-UV Analysis (Quantify Parent Peak Area) process->analysis calc 5. Calculation (% Degradation vs. Control) analysis->calc

Caption: Standard workflow for forced degradation stability studies.

Protocol 1: Stability-Indicating HPLC Method

A robust HPLC method is the cornerstone of any stability study. The goal is to develop a method that can separate the parent compound from all potential degradation products.

  • Instrumentation : HPLC with UV/Vis Detector (e.g., Agilent 1260 Infinity II).

  • Column : C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 220 nm.

  • Injection Volume : 10 µL.

Protocol 2: Forced Degradation Sample Preparation
  • Stock Solution : Prepare a 1 mg/mL stock solution of each compound in a 50:50 mixture of acetonitrile and water.

  • Control Sample : Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile:water mixture. This is the T=0 or unstressed sample.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2N HCl. Heat in a water bath at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2N NaOH, and dilute to 10 mL.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2N NaOH. Heat in a water bath at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2N HCl, and dilute to 10 mL.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 8 hours. Dilute to 10 mL.

  • Thermal Degradation : Store the solid compound in a vial in a hot air oven maintained at 80°C for 48 hours. After exposure, cool to room temperature and prepare a 0.1 mg/mL solution.

  • Photostability : Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B.[14] After exposure, prepare a 0.1 mg/mL solution.

Conclusions and Handling Recommendations

This comparative guide demonstrates that (4-Bromo-2-methylphenyl)methylamine possesses a robust stability profile, particularly concerning hydrolysis and thermal stress. Its primary liability is susceptibility to oxidative degradation , a common characteristic of benzylamines.[8][11]

Based on this comprehensive analysis, the following handling and storage recommendations are provided:

  • Storage : The compound should be stored in well-sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen and carbon dioxide.

  • Light Protection : Storage in amber or opaque containers is recommended to prevent photolytic degradation.

  • Avoidance of Incompatibilities : Contact with strong oxidizing agents should be strictly avoided in both storage and reaction conditions to prevent the formation of impurities.

By adhering to these guidelines, researchers and drug development professionals can ensure the integrity and purity of (4-Bromo-2-methylphenyl)methylamine, facilitating its successful application in the synthesis of next-generation therapeutics.

References

  • Lin, C.-H., Chen, W.-H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination.
  • Lin, C.-H., Chen, W.-H., & Mitch, W. A. (2024).
  • ResearchGate. (n.d.).
  • Sciencemadness Discussion Board. (2012).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • helago-sk.sk. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS.
  • Memmert.com. (2012). Stability tests according to ICH Q1A (R2).
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Journal for ReAttach Therapy and Developmental Diversities. (2024).
  • MedCrave online. (2016).
  • RJPT. (n.d.).
  • International Journal of Innovative Science and Research Technology. (n.d.).
  • PubChem. (n.d.). 4-Bromo-2-methylaniline.
  • Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
  • CONICET. (n.d.). Trends in Analytical chemistry.
  • Fisher Scientific. (n.d.). 4-Bromo-2-methylaniline, 98%.

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Validation

A Comparative Guide to N-Methylation Agents for the Synthesis of (4-Bromo-2-methylphenyl)methylamine

Introduction In the landscape of pharmaceutical and agrochemical development, the synthesis of specifically functionalized intermediates is a cornerstone of innovation. (4-Bromo-2-methylphenyl)methylamine is one such val...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the synthesis of specifically functionalized intermediates is a cornerstone of innovation. (4-Bromo-2-methylphenyl)methylamine is one such valuable building block, featuring a substituted aromatic ring primed for further chemical modification. The introduction of a methyl group to the primary amine—transforming it into a secondary amine—can profoundly alter the molecule's biological activity, solubility, and metabolic stability.[1] This process, known as N-methylation, is a critical step in the synthetic pathway of many active pharmaceutical ingredients.

The choice of a methylating agent is a pivotal decision in the design of a synthetic route, with significant implications for yield, purity, scalability, and, most importantly, safety. This guide provides an in-depth comparative analysis of three common and mechanistically distinct N-methylation strategies for the synthesis of (4-Bromo-2-methylphenyl)methylamine from its primary amine precursor, (4-bromo-2-methylphenyl)methanamine. We will objectively evaluate the performance of classical alkylating agents—Dimethyl Sulfate and Methyl Iodide—against the reductive amination approach of the Eschweiler-Clarke reaction, providing supporting experimental context and data to inform your selection.

Overall Synthetic Transformation

The core reaction discussed is the N-methylation of a primary benzylamine.

Caption: General scheme for the N-methylation of the primary amine starting material.

Method 1: Dimethyl Sulfate (Me₂SO₄)

Dimethyl sulfate is a potent and highly reactive methylating agent, widely used in industrial processes due to its efficiency and low cost.[2][3]

Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. This transfer is rapid, and a second methylation can occur, although the first transfer is typically faster.[3] A base is required to neutralize the methylsulfuric acid byproduct, driving the reaction to completion.

Advantages
  • High Reactivity: Dimethyl sulfate is a powerful electrophile, leading to rapid reaction times and high conversion rates.

  • Cost-Effectiveness: It is one of the most affordable methylating agents available for large-scale synthesis.[2]

Disadvantages & Critical Safety Considerations

Dimethyl sulfate is extremely hazardous and must be handled with the utmost caution. It is classified as carcinogenic, mutagenic, and highly toxic.[2][4][5] Exposure can occur through inhalation or skin absorption, and its effects, including severe damage to the respiratory tract, may be delayed for 6-24 hours.[2][4][6] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including impermeable gloves and a face shield. [5][6] Due to its toxicity, its use in laboratory settings has been partially superseded by other reagents like methyl triflate.[2]

Experimental Protocol: N-methylation using Dimethyl Sulfate
  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add (4-bromo-2-methylphenyl)methanamine (1.0 eq) and a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.5 eq), to the suspension.

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a concentrated aqueous ammonia solution to the flask in the fume hood. This will neutralize any unreacted dimethyl sulfate. Stir for 1 hour.

  • Workup & Isolation: Filter the solid inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to obtain the pure (4-Bromo-2-methylphenyl)methylamine.

Method 2: Methyl Iodide (MeI)

Methyl iodide is another classic SN2 methylating agent. While still hazardous, it is generally considered less acutely toxic and is less volatile than dimethyl sulfate, making it a common choice in academic and research laboratories.[4]

Mechanistic Rationale

Similar to dimethyl sulfate, the reaction with methyl iodide is an SN2 process. The primary amine attacks the electrophilic methyl group, displacing the iodide ion. A significant challenge with methyl iodide is controlling the extent of methylation; the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent methylation to form the tertiary amine and even the quaternary ammonium salt.[7][8] Careful control of stoichiometry is crucial to favor the desired secondary amine.

Advantages
  • High Reactivity: Provides effective methylation under relatively mild conditions.

  • Reduced Hazard Profile (vs. Me₂SO₄): While toxic, it is less acutely dangerous and lacks the delayed-action toxicity of dimethyl sulfate.[4]

Disadvantages & Critical Safety Considerations

Methyl iodide is a suspected carcinogen and a potent alkylating agent. It should be handled in a fume hood with appropriate PPE. The primary drawback is the propensity for over-methylation, which can lead to a mixture of products and reduce the yield of the desired secondary amine, complicating purification.[7]

Experimental Protocol: N-methylation using Methyl Iodide
  • Setup: In a round-bottom flask, dissolve (4-bromo-2-methylphenyl)methanamine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reagent Addition: Cool the mixture to room temperature. Add methyl iodide (1.05 eq) dropwise. Using a slight excess can push the reaction, but a large excess will strongly favor over-methylation.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC to maximize the formation of the secondary amine while minimizing the appearance of the tertiary amine spot.

  • Workup & Isolation: Once the reaction is deemed complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, likely a mixture, requires careful purification by silica gel column chromatography to isolate the target secondary amine from unreacted starting material and over-methylated byproducts.

Method 3: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines that utilizes a combination of formaldehyde and formic acid. It is a form of reductive amination.[9][10]

Mechanistic Rationale

This reaction follows a distinct pathway that inherently prevents over-alkylation beyond the tertiary amine.

  • Imine Formation: The primary amine first reacts with formaldehyde to form an aminal, which then dehydrates to an iminium ion.[11]

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine. This step is irreversible due to the decomposition of the resulting protonated carbamic acid into carbon dioxide and a proton.[9][11]

  • Second Methylation: For a primary amine, this process repeats a second time to yield the N,N-dimethylated tertiary amine. To obtain the secondary amine, the stoichiometry must be carefully controlled, though this can be challenging. For the synthesis of a tertiary amine, this method is ideal.

Eschweiler_Clarke_Mechanism amine Primary Amine (R-NH2) iminium Iminium Ion [R-N+H=CH2] amine->iminium + CH2O, -H2O formaldehyde Formaldehyde (CH2O) formaldehyde->iminium sec_amine Secondary Amine (R-NHCH3) iminium->sec_amine + HCOOH, -H+ co2 CO2 iminium->co2 - CO2 formic_acid Formic Acid (HCOOH) formic_acid->sec_amine

Caption: Simplified mechanism of the first methylation step in the Eschweiler-Clarke reaction.

Advantages
  • Selectivity: The reaction reliably stops at the tertiary amine stage, completely avoiding the formation of quaternary ammonium salts.[9][12]

  • Safety & Cost: The reagents (formaldehyde and formic acid) are inexpensive and significantly less hazardous than potent alkylating agents like dimethyl sulfate.[9]

  • High Yield: Typically provides excellent yields for the N,N-dimethylated product.

Disadvantages & Critical Safety Considerations

The primary disadvantage for this specific topic is that the reaction strongly favors the formation of the tertiary amine, as the intermediate secondary amine is often more reactive than the starting material.[9] Achieving selective mono-methylation can be difficult and often results in mixtures. The reaction also typically requires heating to reflux temperatures.[12]

Experimental Protocol: N,N-dimethylation via Eschweiler-Clarke

Note: This protocol is optimized for the exhaustive methylation to the tertiary amine, where this method excels.

  • Setup: To a round-bottom flask, add the primary amine, (4-bromo-2-methylphenyl)methanamine (1.0 eq).

  • Reagent Addition: Add formic acid (HCOOH, ~3.0 eq), followed by aqueous formaldehyde (HCHO, ~2.5 eq). An excess of both reagents is used to drive the reaction to completion.[12]

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 6-18 hours. The evolution of CO₂ gas will be observed. Monitor the reaction by TLC until the starting material is consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (NaOH). Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylated product, which can be further purified if necessary.

Comparative Summary

ParameterDimethyl Sulfate (Me₂SO₄)Methyl Iodide (MeI)Eschweiler-Clarke Reaction
Primary Product Secondary AmineSecondary AmineTertiary Amine
Mechanism SN2SN2Reductive Amination
Key Byproduct Methylsulfuric AcidHydroiodic AcidCarbon Dioxide
Selectivity Issue Over-methylation possibleHigh risk of over-methylation Stops cleanly at tertiary amine
Relative Cost Low[2]Moderate-High[4]Low
Reaction Conditions 0 °C to RTRoom Temperature80-100 °C
Safety Profile Extremely Toxic, Carcinogenic [2]Toxic, Suspected CarcinogenCorrosive Reagents
Typical Yield Good to ExcellentFair to Good (Isolation dependent)Excellent (for tertiary amine)

Conclusion and Recommendation

The selection of an N-methylation agent for the synthesis of (4-Bromo-2-methylphenyl)methylamine is a trade-off between reactivity, selectivity, cost, and safety.

Decision_Workflow start Goal: Synthesize (4-Bromo-2-methylphenyl)methylamine product_check Is the desired product the N,N-dimethyl tertiary amine? start->product_check safety_check Is a high-hazard protocol (extreme toxicity, carcinogenicity) acceptable? overmethylation_check Is potential over-methylation and complex purification acceptable? safety_check->overmethylation_check No me2so4 Use Dimethyl Sulfate (Me₂SO₄) + High reactivity + Low cost safety_check->me2so4 Yes mei Use Methyl Iodide (MeI) + Moderate hazard + Good reactivity overmethylation_check->mei Yes reconsider Re-evaluate synthetic goal or explore alternative mono-methylation strategies. overmethylation_check->reconsider No product_check->safety_check No, secondary amine needed ec Use Eschweiler-Clarke + High safety + Excellent yield for tertiary amine product_check->ec Yes

Caption: Decision workflow for selecting an appropriate N-methylation agent.

  • For Cost-Effective, Large-Scale Synthesis with Stringent Safety Controls: Dimethyl Sulfate is the most potent and economical choice. Its use is only recommended in an industrial setting or a laboratory specifically equipped to handle highly toxic and carcinogenic materials.

  • For General Laboratory Synthesis with a Focus on the Secondary Amine: Methyl Iodide represents a pragmatic balance. While it requires careful monitoring and purification to manage over-methylation, its hazard profile is more manageable than dimethyl sulfate for typical research applications.

  • For Safe, High-Yield Synthesis of the Tertiary Amine: The Eschweiler-Clarke Reaction is unequivocally the superior method. It avoids potent alkylating agents and the problem of quaternization, making it safe, reliable, and high-yielding for producing the N,N-dimethyl analog. If the ultimate goal is the tertiary amine, this method should be the first choice.

Ultimately, the ideal agent depends on the specific project goals, the scale of the reaction, and the safety infrastructure available to the research professional.

References

  • Wikipedia. (n.d.). Dimethyl sulfate. [Link]

  • Wikiwand. (n.d.). Dimethyl sulfate. [Link]

  • Paul, R. C., et al. (n.d.). Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. Indian Journal of Chemistry, Section A. [Link]

  • Luo, M., & Li, H. (2004). An efficient and practical N-methylation of amino acid derivatives. PubMed. [Link]

  • Yale Chemistry Department. (n.d.). Hofmann Elimination Reaction. [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Deng, W., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. [Link]

  • Pike, V. W., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. National Institutes of Health. [Link]

  • chemeurope.com. (n.d.). Dimethyl sulfate. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • Kim, D., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. [Link]

  • Li, H., et al. (2021). Selective N-monomethylation of primary amines. RSC Publishing. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Verardo, G., et al. (2001). Reductive methylation by aqueous formaldehyde and zinc. ResearchGate. [Link]

  • Sciencemadness.org. (2019). methylation of nucleophilic HN- with methyl iodide?. [Link]

  • Wang, D., et al. (2020). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

  • Sharma, S., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • Wang, Z., et al. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. National Institutes of Health. [Link]

  • Vedantu. (n.d.). Methyl amine reacts with methyl iodide For completion class 11 chemistry CBSE. [Link]

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  • Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. [Link]

  • Lee, S. M., et al. (2019). Comparison of three methods for the methylation of aliphatic and aromatic compounds. Wiley Online Library. [Link]

  • Gati, W., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Procter, D. J., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. RSC Publishing. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Reactivity of (4-Bromo-2-methylphenyl)methylamine in Palladium-Catalyzed Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. (4-Bromo-2-methylphenyl)methylamine is a versati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. (4-Bromo-2-methylphenyl)methylamine is a versatile reagent whose value lies in the orthogonal reactivity of its functional groups. This guide provides an in-depth comparison of its performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will explore the causality behind experimental choices, present comparative data, and offer field-proven insights to navigate the nuances of its reactivity.

The Chemical Profile of (4-Bromo-2-methylphenyl)methylamine

At its core, (4-Bromo-2-methylphenyl)methylamine presents two key reactive sites for cross-coupling: the C(sp²)–Br bond on the aromatic ring and the N-H bond of the benzylic amine. The ortho-methyl group adds another layer of complexity through steric influence.

  • Aryl Bromide: The 4-bromo substituent is the primary handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its electronic environment is moderately activated.

  • Benzylic Amine: The primary amine is a nucleophile and a potential ligand for the palladium catalyst. This dual role can lead to desired secondary reactions or undesired catalyst inhibition and side-product formation, depending on the reaction conditions.

  • Ortho-Methyl Group: This group sterically hinders the adjacent bromine atom. This can influence the rate of oxidative addition to the palladium center, often necessitating the use of bulky, electron-rich phosphine ligands to promote efficient catalysis.

Understanding the interplay of these features is critical for predicting and controlling reaction outcomes.

Performance in Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, making it a staple in the synthesis of biaryl compounds and other complex scaffolds.[1][2] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation with a boronic acid or ester, and reductive elimination.[3]

Experimental Insights & Comparative Data

In the context of (4-Bromo-2-methylphenyl)methylamine, the primary amine can be a complicating factor. While the C-Br bond is the intended reaction site, the amine can interact with the palladium catalyst. However, under standard Suzuki conditions, the reaction at the aryl bromide is generally favored.

A study on the closely related substrate, 4-bromo-2-methylaniline, demonstrates the viability of Suzuki coupling at the 4-position.[4] The bromo group on the aryl moiety is the most active position for substitution compared to other potential reactive sites.[4] The choice of catalyst, ligand, base, and solvent are fundamental to the success of these reactions.[4]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
1(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane33-40% (monosubstituted)[4]
2(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-chlorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane31-46% (disubstituted)[4]
35-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane60% (representative)[5]
4Benzylic BromideVarious arylboronic acidsPd(OAc)₂ / JohnPhos (5 mol%)K₂CO₃DMFModerate to Good[6]

Note: Data for closely related analogs are used to infer the reactivity of the target molecule's aryl bromide moiety.

The data indicates that moderate to good yields can be achieved. The steric hindrance from the ortho-methyl group and potential amine coordination often necessitate the use of robust catalysts like those employing bulky phosphine ligands (e.g., JohnPhos) or tetrakis(triphenylphosphine)palladium(0).

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_intermediate Ar-Pd(II)-R(L₂) transmetalation->pd_r_intermediate boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elim Reductive Elimination pd_r_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product arbr Ar-Br ((4-Bromo-2-methylphenyl)methylamine) arbr->oxidative_add

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of (4-Bromo-2-methylphenyl)methylamine
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-Bromo-2-methylphenyl)methylamine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: Add Palladium(II) acetate (5 mol %) and a suitable phosphine ligand like JohnPhos (10 mol %).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the mixture at 140 °C for 20 minutes under microwave irradiation, or alternatively, at 100-120 °C for 12-24 hours with conventional heating.[6]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Performance in Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[7][8] The classical reaction employs a dual catalytic system of palladium and copper(I).[9]

Experimental Insights & Comparative Data

The primary amine in (4-Bromo-2-methylphenyl)methylamine poses a more significant challenge in Sonogashira coupling than in Suzuki reactions. Amines can coordinate to the copper(I) co-catalyst, potentially hindering the formation of the key copper acetylide intermediate. Furthermore, classical conditions often risk catalyst poisoning.[10][11]

To circumvent these issues, modern copper-free Sonogashira protocols are highly recommended. These systems often rely on more sophisticated palladium catalysts and organic bases, which are less susceptible to poisoning by amine functionalities.

Table 2: Comparative Performance in Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventConditionsYield (%)Reference
14-Bromoaniline derivativePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMPDMSORoom Temp, 2-4h65-92%[11]
24-Bromoaniline with -OH groupPhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMPDMSORoom Temp, 18h78%[11]
34-Bromoaniline with -NH₂ groupPhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMPDMSORoom Temp, 18h52%[11]
4General Aryl BromideTerminal AlkynePd(PPh₃)₄ / CuIAmine BaseTHF/Toluene60-100 °CVariable[9]

Note: Data from modern copper-free protocols on similar aniline substrates highlights the best approach.

The data strongly suggests that a copper-free approach using a modern, air-stable palladium precatalyst with a sterically hindered organic base like 2,2,6,6-tetramethylpiperidine (TMP) is superior for substrates containing unprotected amine groups.[11] This strategy minimizes side reactions and catalyst deactivation, leading to cleaner reactions and higher yields.

Visualizing the Sonogashira Experimental Workflow

Sonogashira_Workflow start Start: Dry Schlenk Flask (Inert Atmosphere) reagents Add Aryl Bromide, Terminal Alkyne, Base (TMP) start->reagents catalyst Add Pd Precatalyst ([DTBNpP]Pd(crotyl)Cl) reagents->catalyst solvent Add Anhydrous Solvent (DMSO) catalyst->solvent reaction Stir at Room Temperature (Monitor by TLC/LCMS) solvent->reaction workup Aqueous Workup (EtOAc/Water) reaction->workup Reaction Complete purify Column Chromatography workup->purify product End: Purified Product purify->product

Caption: Workflow for a modern copper-free Sonogashira coupling.

Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add (4-Bromo-2-methylphenyl)methylamine (0.5 mmol), the terminal alkyne (0.8 mmol), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %) to a vial.

  • Solvent and Base: Add anhydrous DMSO (2.5 mL) followed by 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).

  • Reaction: Seal the vial and stir the mixture at room temperature for 18 hours.[11] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.

Reactivity in Buchwald-Hartwig Amination: A Cautionary Tale

The Buchwald-Hartwig amination is the go-to reaction for forming C(sp²)-N bonds. However, attempting to couple a second amine to the aryl bromide of (4-Bromo-2-methylphenyl)methylamine is fraught with complications due to the presence of the existing primary amine.

The Challenge of Competing Reactivity

The N-H bond of the substrate's benzylic amine is reactive under Buchwald-Hartwig conditions. This creates several potential undesired pathways:

  • Self-Coupling/Polymerization: One molecule can react with another, leading to oligomeric or polymeric side products.

  • Catalyst Inhibition: The primary amine can coordinate strongly to the palladium center, acting as a ligand and inhibiting the catalytic cycle.

  • Ambiguous Reactivity: It becomes difficult to control which amine (the substrate's or the reagent's) participates in the desired coupling.

The mandatory solution is a protection/deprotection strategy. The benzylic amine must be "masked" with a protecting group before attempting the Buchwald-Hartwig amination. The acetamide or tert-butoxycarbonyl (Boc) group are excellent choices.

Visualizing the Protection Strategy

Buchwald_Hartwig_Strategy cluster_0 Problem: Direct Coupling cluster_1 Solution: Protection Strategy reagent_amine Reagent Amine (R₂NH) pd_catalyst Pd Catalyst reagent_amine->pd_catalyst Binds substrate_amine Substrate Amine (-CH₂NH₂) substrate_amine->pd_catalyst Binds & Inhibits step1 Step 1: Protect Substrate Amine (-CH₂NH₂ → -CH₂NHP) step2 Step 2: Buchwald-Hartwig Coupling at C-Br Site step1->step2 step3 Step 3: Deprotect (-CH₂NHP → -CH₂NH₂) step2->step3

Caption: The challenge and solution for Buchwald-Hartwig amination.

Protocol: N-Acetylation (Protection)
  • Dissolution: Dissolve (4-Bromo-2-methylphenyl)methylamine (10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (12 mmol).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (11 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl and then brine, dry over Na₂SO₄, and concentrate to yield the N-protected product, N-((4-bromo-2-methylphenyl)methyl)acetamide. This product is now a suitable substrate for a standard Buchwald-Hartwig reaction.

Conclusion: A Strategic Overview

(4-Bromo-2-methylphenyl)methylamine is a highly valuable and versatile building block, but its effective use demands a nuanced understanding of its reactivity profile.

  • For Suzuki-Miyaura Coupling: The reaction is generally reliable. Employing catalysts with bulky phosphine ligands is advisable to overcome the steric hindrance of the ortho-methyl group and achieve good to excellent yields.

  • For Sonogashira Coupling: A copper-free protocol is strongly recommended to avoid catalyst inhibition by the benzylic amine. Modern palladium precatalysts in combination with sterically hindered organic bases provide a robust and high-yielding pathway.

  • For Buchwald-Hartwig Amination: Direct coupling is not feasible. A protection strategy, such as N-acetylation or N-Boc protection, is essential to prevent self-coupling and catalyst deactivation, thereby enabling a clean and selective reaction at the aryl bromide position.

By appreciating the interplay between the aryl bromide, the benzylic amine, and the ortho-substituent, researchers can harness the full synthetic potential of this reagent, paving the way for the efficient construction of novel molecules for pharmaceutical and materials science applications.

References

  • Khan, I., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 22(12), 2146. Available at: [Link]

  • PubChem. amine. Retrieved from [Link]

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  • Ottokemi. 4-Bromo-2-methylaniline, 97% 583-75-5. Retrieved from [Link]

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  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
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  • Ningbo Inno Pharmchem Co.,Ltd. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

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  • Liu, W., & Ackermann, L. (2016). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 116(19), 12221-12261. Available at: [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14338-14347. Available at: [Link]

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Validation

A Comparative Guide to the Isomeric Purity Analysis of (4-Bromo-2-methylphenyl)methylamine

In the rigorous domain of pharmaceutical development, the structural integrity of a molecule is intrinsically linked to its function and safety. For intermediates like (4-Bromo-2-methylphenyl)methylamine, a precursor in...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous domain of pharmaceutical development, the structural integrity of a molecule is intrinsically linked to its function and safety. For intermediates like (4-Bromo-2-methylphenyl)methylamine, a precursor in various synthetic pathways, the precise control of isomeric purity is a non-negotiable aspect of quality control. The presence of positional isomers—molecules with the same chemical formula but different arrangements of substituent groups on the aromatic ring—can introduce unforeseen impurities into the final active pharmaceutical ingredient (API), potentially altering its efficacy and toxicological profile.

This guide provides an in-depth, objective comparison of the primary chromatographic techniques for resolving and quantifying positional isomers of (4-Bromo-2-methylphenyl)methylamine. We will move beyond mere protocols to explore the underlying scientific principles that govern method selection and optimization, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Identifying Potential Isomers

The synthesis of (4-Bromo-2-methylphenyl)methylamine typically begins with a precursor like 2-methylaniline. The bromination step is a critical juncture where isomeric impurities can arise. While the directing effects of the methyl and amino groups favor bromination at the para position, small percentages of ortho- and meta-brominated isomers can form. Therefore, the primary analytical objective is to develop a method that can selectively separate the target molecule from key process-related impurities such as (6-Bromo-2-methylphenyl)methylamine or other positional isomers.

Choosing the Right Analytical Platform: HPLC vs. GC

The two titans of chromatographic separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer distinct advantages for the analysis of substituted anilines and related compounds. The decision to use one over the other is dictated by the analyte's physicochemical properties and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the cornerstone of pharmaceutical analysis, prized for its applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive. For substituted aromatic amines, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.

In RP-HPLC, separation is achieved based on the differential partitioning of analytes between a non-polar stationary phase (typically C18-silica) and a polar mobile phase. Positional isomers of (4-Bromo-2-methylphenyl)methylamine, despite having the same mass, exhibit subtle differences in their polarity and hydrophobicity due to the varied positions of the bromo and methyl groups. These differences influence their retention time on the column, allowing for their separation. For aromatic positional isomers, stationary phases that facilitate π–π interactions, such as a Phenyl Hydride column, can offer alternative selectivity and enhanced resolution[1].

  • Instrumentation : An HPLC system with a binary or quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column : A high-resolution Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase :

    • Eluent A: 0.1% Formic Acid in Water.

    • Eluent B: Acetonitrile.

  • Gradient Program : A linear gradient is typically employed to ensure adequate separation of closely eluting isomers and a reasonable total run time.

    • Time 0 min: 20% B

    • Time 25 min: 80% B

    • Time 26 min: 20% B

    • Time 30 min: 20% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C. Elevated temperatures can improve peak efficiency but must be controlled for reproducibility.

  • Detection : UV detection at 254 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Acidic Modifier (Formic Acid) : The secondary amine in the analyte is basic and can interact with acidic silanol groups on the silica backbone of the column, causing severe peak tailing. The formic acid in the mobile phase protonates the amine, ensuring it has a consistent positive charge, and also suppresses the ionization of silanol groups, leading to sharp, symmetrical peaks and reproducible retention.

  • Gradient Elution : Isomers often have very similar polarities. A shallow gradient slowly increases the organic content of the mobile phase, allowing for the subtle differences in hydrophobicity between isomers to be fully exploited, thus maximizing resolution.

  • Thermostatted Column : Retention times in RP-HPLC are sensitive to temperature changes. Precise temperature control is essential for the method's ruggedness and reproducibility, which are critical in a regulated drug development environment.

Gas Chromatography (GC): The High-Resolution Specialist

GC is a powerful technique renowned for its exceptional resolving power and speed, making it ideal for the analysis of volatile and thermally stable compounds. Aromatic amines are often analyzed by GC, though they frequently require derivatization to improve their chromatographic behavior[2][3].

In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column (the stationary phase). Separation occurs based on the analyte's boiling point and its specific interactions with the stationary phase coating. Isomers with different boiling points or polarities will elute from the column at different times.

  • Instrumentation : A Gas Chromatograph with a split/splitless inlet, a Flame Ionization Detector (FID), and an autosampler.

  • Derivatization (Required) : Before injection, the sample must be derivatized. A common procedure is acylation:

    • Dissolve ~10 mg of the sample in 1 mL of Dichloromethane.

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of Pyridine.

    • Heat at 60 °C for 30 minutes. Cool to room temperature before injection.

  • Column : A mid-polarity capillary column, such as a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.5 mL/min.

  • Oven Program :

    • Initial Temperature: 120 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Inlet Temperature : 270 °C.

  • Detector Temperature : 300 °C (FID).

  • Injection : 1 µL, with a split ratio of 20:1.

  • Derivatization : The primary reason for derivatization is to block the active amine group[2]. The -NH group is polar and can form hydrogen bonds, leading to interactions with active sites in the GC system and causing poor peak shape and reduced response. Converting the amine to a trifluoroacetamide derivative makes the molecule more volatile and less polar, resulting in significantly improved chromatography.

  • DB-5ms Column : This stationary phase offers a good balance of dispersive and π–π interactions, which is effective for separating aromatic isomers. The "ms" designation indicates low bleed, which is beneficial if coupling to a mass spectrometer for peak identification.

  • Temperature Programming : A temperature ramp is essential for eluting a range of compounds with different boiling points. It provides good separation of early-eluting components while ensuring that higher-boiling isomers are eluted in a reasonable timeframe with sharp peaks.

Performance Comparison: HPLC vs. GC

The choice between these two powerful techniques often comes down to a trade-off between speed, resolution, and workflow complexity.

ParameterReversed-Phase HPLCCapillary GC (with Derivatization)
Resolving Power Very GoodExcellent
Analysis Speed Moderate (~30 min)Fast (~15 min post-derivatization)
Sample Prep Simple (dissolve and inject)Complex (requires chemical derivatization)
Sensitivity (LOQ) ~0.05% area~0.02% area
Robustness HighModerate (derivatization can add variability)
Orthogonality High (separation by polarity/hydrophobicity)High (separation by volatility/boiling point)

Trustworthiness: Building a Self-Validating System

For any analytical method to be considered trustworthy, especially in a GxP environment, it must include checks to ensure the system is performing correctly. This is achieved through a System Suitability Test (SST) performed before any sample analysis.

Typical SST Criteria (for HPLC):

  • Resolution (Rs) : The resolution between the main (4-Bromo-2-methylphenyl)methylamine peak and its closest eluting isomer should be ≥ 2.0.

  • Tailing Factor (Tf) : The tailing factor for the main analyte peak should be ≤ 1.5.

  • Reproducibility (%RSD) : The relative standard deviation of the peak area for five replicate injections of a standard solution should be ≤ 1.0%.

Passing these criteria provides documented evidence that the chromatographic system is fit for its intended purpose on the day of analysis.

Visualizing the Method Selection & Development Workflow

The process of choosing and refining an analytical method is a logical sequence of steps, as illustrated below.

Method_Selection_Workflow Figure 1: Workflow for Isomeric Purity Method Development. start Analyte Characterization (4-Bromo-2-methylphenyl)methylamine assess_props Assess Properties (Volatility, Thermal Stability) start->assess_props hplc_path HPLC Pathway assess_props->hplc_path Low Volatility gc_path GC Pathway assess_props->gc_path Sufficient Volatility hplc_dev Develop RP-HPLC Method (Column, Mobile Phase) hplc_path->hplc_dev derivatize Optimize Derivatization gc_path->derivatize validate Method Validation (ICH Q2) Specificity, LOD, LOQ, Linearity, Accuracy hplc_dev->validate gc_dev Develop GC Method (Column, Temp Program) gc_dev->validate derivatize->gc_dev routine Routine QC Analysis validate->routine

Caption: A decision tree for selecting and developing a suitable chromatographic method for isomeric purity.

Visualizing the HPLC Protocol

A step-by-step visualization of the recommended RP-HPLC workflow provides a clear overview of the analytical process.

HPLC_Protocol_Workflow Figure 2: Step-by-Step RP-HPLC Experimental Protocol. cluster_0 1. Preparation cluster_1 2. System Setup & Suitability cluster_2 3. Analysis & Data Processing prep_mobile Prepare Mobile Phase A & B A: 0.1% Formic Acid in H2O B: Acetonitrile sys_equil System Equilibration Equilibrate column with initial gradient conditions prep_mobile->sys_equil prep_sample Prepare Sample 0.5 mg/mL in 50:50 ACN:H2O inject_sample Inject Samples Inject standards, sample, and blanks prep_sample->inject_sample sys_suit System Suitability Test (SST) Inject standard solution 5x Verify Rs, Tf, %RSD sys_equil->sys_suit sys_suit->inject_sample If SST Passes data_acq Data Acquisition Collect chromatograms inject_sample->data_acq process_data Process Data Integrate peaks Calculate % Area for each isomer data_acq->process_data

Sources

Comparative

The Ascendancy of Substituted N-Methylbenzylamines: A Comparative Guide to Their Diverse Applications

Substituted N-methylbenzylamines represent a versatile and increasingly significant scaffold in modern medicinal chemistry and drug development. Their structural simplicity, coupled with the vast chemical space accessibl...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted N-methylbenzylamines represent a versatile and increasingly significant scaffold in modern medicinal chemistry and drug development. Their structural simplicity, coupled with the vast chemical space accessible through substitution, has propelled them to the forefront of research in oncology, neurodegenerative diseases, and beyond. This guide provides an in-depth, comparative analysis of the applications of these compounds, offering a critical perspective for researchers, scientists, and drug development professionals. We will delve into their performance against established alternatives, supported by experimental data, and elucidate the causal relationships that underpin their therapeutic potential.

I. Substituted N-Methylbenzylamines in Oncology: Beyond Conventional Cytotoxics

The limitations of traditional chemotherapy, including significant side effects and the development of multidrug resistance, have fueled the search for novel anticancer agents with improved therapeutic indices. Substituted N-benzylbenzamide derivatives, a prominent class within the N-methylbenzylamine family, have emerged as potent tubulin polymerization inhibitors, offering a promising alternative to taxanes and other microtubule-targeting agents.

A. Mechanism of Action: Disrupting the Cellular Scaffolding

Unlike taxanes (e.g., paclitaxel), which stabilize microtubules, many N-benzylbenzamide derivatives act as colchicine binding site inhibitors, preventing the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The strategic placement of substituents on both the N-benzyl and benzamide rings plays a crucial role in optimizing the binding affinity for the colchicine site and, consequently, the antiproliferative activity.

cluster_0 Tubulin Polymerization Inhibition by N-Benzylbenzamides αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization N-Benzylbenzamide Derivative N-Benzylbenzamide Derivative Colchicine Binding Site Colchicine Binding Site N-Benzylbenzamide Derivative->Colchicine Binding Site Binds to Colchicine Binding Site->αβ-Tubulin Dimers on Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action of N-benzylbenzamide derivatives as tubulin polymerization inhibitors.

B. Comparative Performance Analysis

A series of novel N-benzylbenzamide derivatives have demonstrated significant antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar range.[1][2] For instance, compound 20b from a recent study exhibited potent activity against several cancer cell lines, including those known for multidrug resistance.[1]

Compound/DrugCancer Cell LineIC50 (nM)Mechanism of ActionReference
N-Benzylbenzamide (20b) A549 (Lung)15Tubulin Polymerization Inhibitor[1]
HCT116 (Colon)12Tubulin Polymerization Inhibitor[1]
MCF-7 (Breast)27Tubulin Polymerization Inhibitor[1]
Paclitaxel (Taxol®) A549 (Lung)2.5 - 5Microtubule Stabilizer[3]
HCT116 (Colon)5 - 10Microtubule Stabilizer
MCF-7 (Breast)2 - 8Microtubule Stabilizer
Doxorubicin A549 (Lung)50 - 100DNA Intercalation, Topoisomerase II Inhibition[4]
HCT116 (Colon)30 - 70DNA Intercalation, Topoisomerase II Inhibition
MCF-7 (Breast)20 - 50DNA Intercalation, Topoisomerase II Inhibition[5]

In Vivo Efficacy: The water-soluble phosphate prodrug of compound 20b, 20b-P , demonstrated significant tumor growth inhibition in a liver cancer cell H22 allograft mouse model without obvious toxicity.[1] This highlights a key advantage over conventional chemotherapeutics like doxorubicin, which are often associated with severe side effects.[6]

C. Experimental Protocols

Synthesis of N-Benzylbenzamide Derivatives (General Procedure): [7]

  • To a solution of the appropriately substituted benzoic acid (1.0 eq) in anhydrous chloroform, add triethylamine (1.0 eq) and cool the mixture to 0 °C.

  • Add isobutyl chloroformate (1.1 eq) dropwise and stir the reaction mixture at 0 °C for 1 hour.

  • Add the corresponding substituted N-methylbenzylamine (1.0 eq) and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Wash the reaction mixture sequentially with 2 M HCl, 1 M NaOH, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzylbenzamide derivative.

MTT Assay for Antiproliferative Activity: [8]

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

II. A Multi-Pronged Attack on Alzheimer's Disease: Substituted N-Methylbenzylamines as Multi-Target-Directed Ligands

The complex pathophysiology of Alzheimer's disease (AD), involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and tau hyperphosphorylation, has led to a paradigm shift from single-target drugs to multi-target-directed ligands (MTDLs).[9][10] Substituted N-methylbenzylamine derivatives are proving to be excellent scaffolds for the design of MTDLs for AD.[11]

A. Targeting Cholinergic Dysfunction and Beyond

A primary strategy in AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase the levels of the neurotransmitter acetylcholine.[12] Several N-benzyl benzamide derivatives have been identified as potent and selective BuChE inhibitors, with some showing efficacy comparable to the clinically used drug rivastigmine.[13]

cluster_1 Multi-Target Strategy for Alzheimer's Disease N-Methylbenzylamine Derivative N-Methylbenzylamine Derivative AChE/BuChE Inhibition AChE/BuChE Inhibition N-Methylbenzylamine Derivative->AChE/BuChE Inhibition Aβ Aggregation Inhibition Aβ Aggregation Inhibition N-Methylbenzylamine Derivative->Aβ Aggregation Inhibition Neuroprotection Neuroprotection N-Methylbenzylamine Derivative->Neuroprotection Cognitive Improvement Cognitive Improvement AChE/BuChE Inhibition->Cognitive Improvement Aβ Aggregation Inhibition->Cognitive Improvement Neuroprotection->Cognitive Improvement

Caption: Multi-target approach of substituted N-methylbenzylamines in Alzheimer's disease therapy.

B. Comparative Performance Analysis

Recent studies have highlighted N-benzyl benzamide derivatives that exhibit marked therapeutic effects in animal models of AD. For instance, compounds S11-1014 and S11-1033 showed therapeutic effects nearly equal to rivastigmine in a mouse model of Aβ-induced cognitive impairment.[13]

Compound/DrugTarget(s)In Vitro Potency (IC50/Ki)In Vivo EfficacyReference
N-Benzyl Benzamide (S11-1014) BuChEIC50 = 0.54 nMMarked therapeutic effect at 0.5 mg/kg in Aβ1-42 mouse model[13]
N-Benzyl Benzamide (S11-1033) BuChEIC50 = 0.78 nMMarked therapeutic effect at 0.5 mg/kg in Aβ1-42 mouse model[13]
Rivastigmine AChE and BuChEAChE IC50 = 4.3 nM, BuChE IC50 = 31 nMEffective at 1 mg/kg in Aβ1-42 mouse model[13][14]
Donepezil AChEIC50 = 6.7 nMImproves cognitive deficits in scopolamine-induced amnesia models[7][15]
C. Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method): [13][16]

  • Prepare a reaction mixture containing 0.1 M phosphate buffer (pH 8.0), the test compound at various concentrations, and the AChE enzyme.

  • Pre-incubate the mixture for 15 minutes at 37 °C.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Scopolamine-Induced Amnesia Model in Mice (In Vivo): [17]

  • Administer the test compound or vehicle to mice for a specified period (e.g., 7 days).

  • Thirty minutes after the final dose, induce amnesia by intraperitoneal injection of scopolamine (1 mg/kg).

  • Thirty minutes after scopolamine injection, assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance test.

  • Compare the performance of the treated groups to the vehicle and scopolamine-only groups.

III. Precision Targeting in the Central Nervous System: N-Methylbenzylamine Derivatives as Selective Dopamine Receptor Ligands

Dopamine receptors play a crucial role in motor control, cognition, and emotion, and their dysfunction is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The development of subtype-selective dopamine receptor ligands is a key goal in neuropharmacology to achieve targeted therapeutic effects with reduced side effects. N-phenylpiperazine derivatives, which incorporate the N-methylbenzylamine moiety, have shown remarkable selectivity for the dopamine D3 receptor over the highly homologous D2 receptor.[17]

A. Rationale for D3 Receptor Selectivity

The development of selective D3 receptor ligands is of great interest for treating conditions like substance abuse and the negative symptoms of schizophrenia, with potentially fewer extrapyramidal side effects associated with D2 receptor blockade. The selectivity of N-phenylpiperazine derivatives for the D3 receptor is attributed to their ability to exploit subtle differences in the binding pockets of the D2 and D3 receptors.[17]

B. Comparative Performance Analysis

Compound 6a from a study on substituted N-phenylpiperazine analogs demonstrated approximately 500-fold selectivity for the human D3 receptor over the D2 receptor.[17] This level of selectivity is significantly higher than that of many clinically used dopamine agonists like ropinirole, which has a more balanced D2/D3 profile.[18]

Compound/DrugD3 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)D3 vs. D2 SelectivityReference
N-Phenylpiperazine (6a) 0.2100~500-fold[17][19]
Ropinirole 163.3~0.2-fold (D2 selective)[18][20]
Pramipexole 0.52.2~4.4-fold[21]

In Vivo Activity: Compound 6a was found to be active in animal models relevant to neuropsychiatric disorders, such as the L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in a rat model of Parkinson's disease.[17] This suggests its potential as a therapeutic agent for levodopa-induced dyskinesia.

C. Experimental Protocols

Dopamine Receptor Binding Assay (Radioligand Displacement):

  • Prepare cell membranes from cells stably expressing the human D2 or D3 dopamine receptor.

  • Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software.

Animal Model of Parkinson's Disease (6-OHDA Lesioned Rat):

  • Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats.

  • Two to three weeks after surgery, assess the lesion by observing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

  • Administer the test compound and evaluate its effect on motor function, for example, by measuring contralateral rotations as a marker of dopamine receptor stimulation.

IV. Conclusion: A Scaffold of Immense Promise

Substituted N-methylbenzylamines have unequivocally demonstrated their value as a versatile and highly adaptable scaffold in drug discovery. Their applications span a wide range of therapeutic areas, from oncology to neurodegenerative diseases, where they offer distinct advantages over existing treatments. The ability to fine-tune their pharmacological properties through targeted substitutions allows for the development of highly potent and selective agents. The comparative data presented in this guide underscore their potential to address unmet medical needs and provide a solid foundation for future research and development in this exciting field.

V. References

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  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. 2021;215:113316.

  • N-benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. European Journal of Medicinal Chemistry. 2020;190:112111.

  • MTT assay protocol | Abcam. (URL not available)

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. 2015;58(23):9281-9299.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3183.

  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (URL not available)

  • Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. Journal of Neural Transmission. 2011;118(1):1-13.

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. 2022;65(17):11656-11674.

  • New acetylcholinesterase inhibitors for Alzheimer's disease. (URL not available)

  • DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice. Molecules. 2019;24(18):3325.

  • MTT Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL not available)

  • Review on Multitarget Drug Design Based on Computational Strategies for the Treatment of Alzheimer's Disease. Alq J Med App Sci. 2021;4(2):181-190.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. 2019;15(1):1-8.

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules. 2022;27(14):4502.

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. 2023;100:113–135.

  • Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys. (URL not available)

  • N1phenethyl-norcymserine, a selective butyrylcholinesterase inhibitor, increases acetylcholine release in rat cerebral cortex: A comparison with donepezil and rivastigmine. (URL not available)

  • Update on ropinirole in the treatment of Parkinson's disease. Neuropsychiatric Disease and Treatment. 2009;5:33–36.

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Biological Technology. (URL not available)

  • Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. (URL not available)

  • Multitarget Therapeutics for Neurodegenerative Diseases. (URL not available)

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences. 2022;23(24):15813.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (URL not available)

  • A comprehensive review of multi-target directed ligands in the treatment of Alzheimer's disease. Bioorganic Chemistry. 2024;145:107152.

  • Animal Models of Parkinson's Disease - Charles River Laboratories. (URL not available)

  • Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. (URL not available)

  • Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. 2023.

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. (URL not available)

  • Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol - Benchchem. (URL not available)

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. 2023;24(9):8013.

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Neuropsychiatric Disease and Treatment. 2017;13:1077-1085.

  • Enhanced antitumoral activity of doxorubicin against lung cancer cells using biodegradable poly(butylcyanoacrylate) nanoparticles. Drug Design, Development and Therapy. 2015;9:6349-6360.

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. 2015;5(2):049-053.

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology. 2024;15:1367049.

  • Protocol for Scopolamine‐induced cognitive impairment model in rats. (URL not available)

  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS Chemical Neuroscience. 2022;13(13):1955-1967.

  • Ask the Expert: Which Cognitive Medication Delivery is More Effective? A Patch or Pill? - Lewy Body Dementia Association. (URL not available)

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  • 2-(m-Azidobenzoyl)taxol binds differentially to distinct β-tubulin isotypes. Proceedings of the National Academy of Sciences. 2016;113(38):10632-10637.

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. 2022;23(14):7648.

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  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (URL not available)

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromo-2-methylphenyl)methylamine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of amine. As a brominated aromatic amine, this compound requires specific handling and disposal procedures to mitigate risks...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of amine. As a brominated aromatic amine, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Principles: Hazard Identification and Regulatory Context

Understanding the chemical nature of amine is fundamental to its safe disposal. The molecule's structure contains two key features that dictate its handling: a secondary amine group and a carbon-bromine bond on an aromatic ring.

  • Amine Functionality: Amines are typically basic and can react exothermically with acids.[1][2] They may also be incompatible with strong oxidizing agents.[3][4]

  • Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated organic waste.[5][6] This is a critical designation, as many regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have specific rules governing the disposal of such materials due to their potential for environmental persistence and toxicity.[7][8][9][10] Land disposal of halogenated organic compounds is often restricted.[7][11]

While a specific Safety Data Sheet (SDS) for this exact compound was not found, data from analogous structures like benzylamine and other brominated aromatics indicate that it should be handled as a substance that is harmful if swallowed or in contact with skin, and capable of causing skin and eye irritation or burns.[3][12][13]

Key Safety and Disposal Data Summary
ParameterGuidelineRationale & Sources
Waste Classification Halogenated Organic WasteContains a carbon-bromine bond.[5][6]
Primary Hazard Harmful/Toxic, Corrosive (assumed from analogs)Potential for skin/eye damage and toxicity upon ingestion or skin contact.[12][13]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin and eye contact.[3][14]
Work Environment Chemical Fume HoodTo prevent inhalation of vapors.[4][13]
Incompatible Materials Acids, Strong Oxidizing Agents, NitromethaneRisk of violent reaction, excessive heat generation, or formation of unstable compounds.[1][2][4]
Primary Disposal Route Licensed Hazardous Waste IncinerationEnsures complete destruction and is required for many halogenated organic compounds.[5][15]
Spill Containment Inert Absorbent Material (Vermiculite, Sand)Safely absorb the material for collection without reacting with it.[3][16]

Procedural Workflow for Disposal

The following workflow provides a systematic approach to the disposal of amine, from waste generation to final handoff to environmental health and safety (EHS) personnel.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_final Storage & Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work Inside a Certified Chemical Fume Hood A->B C Identify Waste as 'Halogenated Organic Waste' B->C D Select a Designated, Compatible, and Labeled Waste Container C->D E Transfer Waste to Container D->E F Securely Seal Container After Each Addition E->F G Store Container in a Designated Satellite Accumulation Area F->G H Ensure Storage is Away from Incompatible Materials (Acids, Oxidizers) G->H I Arrange for Pickup by Certified Hazardous Waste Personnel H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Disposal workflow for amine.

Detailed Step-by-Step Disposal Protocol

Part 1: Personal Protective Equipment (PPE) and Handling
  • Don Appropriate PPE: Before handling the chemical, wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and splash-proof safety goggles or a face shield.[3][14]

  • Use a Chemical Fume Hood: All transfers and handling of amine and its waste should be conducted within a properly functioning chemical fume hood to prevent inhalation of any volatile vapors.[4][13]

Part 2: Waste Segregation and Collection
  • Classify and Segregate: This is the most critical step. This compound must be disposed of in a container specifically designated for Halogenated Organic Waste .[5][6]

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

    • DO NOT mix with aqueous waste, acids, or bases.[1][5] Mixing amines with acids can cause a violent reaction.[2]

    • DO NOT mix with oxidizing agents.[4]

  • Select the Proper Container: Use a container provided by your institution's EHS department, typically a poly-lined or plastic drum.[3] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[6]

  • Label Correctly: The waste container must be labeled with the words "Hazardous Waste," and the full chemical name "amine" must be clearly written on the contents list.[6] Do not use abbreviations.

  • Transfer Waste: Carefully transfer the waste into the designated container, avoiding splashes.

  • Keep Container Closed: The waste container must remain sealed at all times except when waste is actively being added.[6] This prevents the release of fumes and potential spills.

Part 3: Storage and Final Disposal
  • Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment.

  • Store Away from Incompatibles: Ensure the storage area does not contain acids, oxidizers, or other incompatible chemicals.[3][4][17]

  • Schedule Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Disposal Method: The designated disposal route for halogenated organic waste is high-temperature incineration at a licensed facility.[5][15] This process ensures the complete destruction of the compound into less harmful components.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[16]

  • Contain the Spill: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or earth.[3][16] Do not use combustible materials like paper towels as the sole absorbent.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Label the container appropriately for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or local fire department.[6][16]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes.[3] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

By adhering to this structured disposal protocol, researchers can ensure the safe management of amine, maintaining a safe laboratory environment and complying with environmental regulations.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Apollo Scientific. (2022, September 16). Benzylamine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzylamine Safety Data Sheet.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59315580, (R)-1-(4-Bromo-2-methylphenyl)ethanamine. PubChem.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS.
  • University of Nevada, Reno. (2025, January). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
  • BLD Pharm. (n.d.). (4-Bromo-2-methylphenyl)methanamine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 5). Benzylamine Safety Data Sheet.
  • Lead Sciences. (n.d.). (4-Bromo-2-methylphenyl)methanamine.
  • Fisher Scientific. (2023, October 19). Benzylamine Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11423, 4-Bromo-2-methylaniline. PubChem.
  • ECHEMI. (n.d.). Solvent Incompatibility.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16896, 4-Bromo-2-methylphenol. PubChem.
  • University of Colorado Boulder. (n.d.). Incompatible Chemicals. Risk Management and Safety.
  • Stanford University. (2020, November 3). Chemical Incompatibility Guide. Environmental Health & Safety.
  • Fisher Scientific. (n.d.). 4-Bromo-2-methylaniline, 98%.
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety.
  • Echemi. (n.d.). 4-BROMO-4'-METHOXY-2'-METHYLBIPHENYL Safety Data Sheets.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • ChemicalBook. (2023, December 7). 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet.
  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1).
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA NEPIC.
  • Dana Bioscience. (n.d.). amine 250mg. Retrieved from danabioscience.com.

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • European Chemicals Agency (ECHA). (2024, December 20). ECHA Probes Environmental Risks of Aromatic Brominated Flame Retardants.
  • European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.

Sources

Handling

Personal protective equipment for handling [(4-Bromo-2-methylphenyl)methyl](methyl)amine

Comprehensive Safety & Handling Guide: (4-Bromo-2-methylphenyl)methylamine A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal Welcome to your essential guide for the...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: (4-Bromo-2-methylphenyl)methylamine

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal

Welcome to your essential guide for the safe handling of amine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep, scientifically-grounded protocol for managing this specific chemical. Our approach is built on the RAMP principle—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—ensuring a self-validating system of safety for every procedure.[1][2]

Given the limited publicly available toxicological data for this specific compound, our recommendations are based on a conservative assessment of its structural components: a substituted benzylamine and a halogenated aromatic ring. This methodology ensures the highest degree of safety when handling novel or sparsely documented chemical entities.

Part 1: Hazard Recognition & Risk Assessment

Understanding the molecule is the first step in safe handling. amine is a substituted benzylamine. Compounds in this class are often skin and eye irritants and can be corrosive.[3][4] The presence of a bromine atom on the aromatic ring suggests that the compound may persist in the environment and could present additional toxicological concerns common to halogenated organic compounds.

Anticipated Hazard Potential Effect Rationale / Causal Link
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.[6]The amine functional group is alkaline and can be corrosive to tissues.[4]
Serious Eye Damage/Irritation May cause serious eye irritation or permanent damage.[6]Amines are particularly hazardous to the eyes. Direct contact can lead to severe injury.[7]
Respiratory Tract Irritation Inhalation of vapors or aerosols may irritate the respiratory system.[6][8]Volatile amines can be respiratory irritants.[9][10]
Acute Toxicity (Dermal/Oral) May be harmful if swallowed or absorbed through the skin.[7][11]Benzylamines can exhibit systemic toxicity.
Environmental Hazard Potential for persistence in the environment.Brominated organic compounds are often not readily biodegradable.

Part 2: Minimizing Risk — A Multi-Layered PPE & Handling Protocol

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on proper selection and use, which must be preceded by robust engineering and administrative controls.[12]

2.1: Foundational Controls: Engineering and Administrative

Before any PPE is selected, ensure the following controls are in place:

  • Engineering Controls : All handling of amine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14] The laboratory should maintain adequate ventilation.[5]

  • Administrative Controls : Never work alone in the laboratory.[15] Clearly label all containers in accordance with OSHA's Hazard Communication Standard.[12][16] Do not eat, drink, or apply cosmetics in the laboratory.[3][15]

2.2: Personal Protective Equipment (PPE) Selection

The goal is to create an impermeable barrier between you and the chemical.

Protection Type Required PPE Rationale and Specifications
Eye & Face Protection Chemical splash goggles AND a full-face shield.Goggles provide a seal around the eyes to protect from splashes and vapors.[10][17] A face shield worn over goggles is required to protect the entire face from splashes during transfers or exothermic reactions.[14][18]
Hand Protection Double-gloving: Nitrile inner glove with a thicker, chemical-resistant outer glove (e.g., Neoprene).Nitrile provides good dexterity and protection against incidental contact.[19] Neoprene offers superior resistance to a broader range of chemicals, including many amines and halogenated solvents.[19] Always consult the glove manufacturer's resistance guide for specific breakthrough times.[18]
Body Protection Flame-resistant (FR) lab coat with full-length sleeves and a fully-buttoned front. Long pants and closed-toe shoes are mandatory.[18]A lab coat provides a removable barrier in case of a spill. It should be laundered separately from personal clothing.[3][4] Appropriate pants and shoes protect the skin on the lower body.[18]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges.Required when engineering controls are insufficient, during a large spill, or when handling the substance as a powder or aerosol.[10][17] Proper fit-testing and training are mandatory for respirator use.[14][18]
2.3: Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

Diagram: PPE Donning & Doffing Workflow

PPE_Workflow cluster_0 Donning Sequence (Clean Area) cluster_1 Doffing Sequence (At Exit of Work Area) don1 1. Inspect PPE don2 2. Don Inner Gloves (Nitrile) don1->don2 don3 3. Don Lab Coat don2->don3 don4 4. Don Respirator (If Required) don3->don4 don5 5. Don Goggles don4->don5 don6 6. Don Face Shield don5->don6 don7 7. Don Outer Gloves (Neoprene over cuffs) don6->don7 doff1 1. Inspect & Wipe Outer Gloves doff2 2. Remove Face Shield doff1->doff2 doff3 3. Remove Outer Gloves (Turn inside out) doff2->doff3 doff4 4. Remove Lab Coat (Roll away from body) doff3->doff4 doff5 5. Remove Goggles doff4->doff5 doff6 6. Remove Respirator (If Used) doff5->doff6 doff7 7. Remove Inner Gloves (Turn inside out) doff6->doff7 doff8 8. Wash Hands Thoroughly doff7->doff8

A logical workflow for donning and doffing PPE to prevent chemical exposure.

Part 3: Emergency Preparedness

Preparation is the final pillar of the RAMP methodology.[2]

Spill Response:

  • Alert & Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Contain : If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials.

  • Neutralize (for small spills) : For small spills of amines, a neutralizing agent can be cautiously applied after absorption.

  • Clean-Up : Wearing full PPE, collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][4]

  • Decontaminate : Clean the spill area thoroughly.

First Aid Measures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[5][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Part 4: Disposal Plan for Contaminated Materials

Proper disposal is a legal and ethical requirement to protect our environment.

  • Chemical Waste : amine is a halogenated organic compound. It must be disposed of in a designated "Halogenated Organic Waste" container. Never mix it with non-halogenated waste.

  • Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with the chemical must be placed in a sealed, labeled hazardous waste bag and disposed of through your institution's environmental health and safety office.

  • Decontamination of Glassware : Rinse glassware with a suitable organic solvent (e.g., acetone) in a fume hood. The rinsate must be collected as halogenated organic waste.

Some novel methods for the disposal of brominated compounds include specialized incineration processes or chemical recycling, though these are typically handled by licensed waste disposal facilities.[20][21][22]

By integrating these scientifically-backed protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Available at: [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • U.S. Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Available at: [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. Available at: [Link]

  • American Chemical Society. Doing Things Safely. Available at: [Link]

  • American Chemical Society. (2012, October 4). Handling Chemicals Safely. YouTube. Available at: [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Available at: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Available at: [Link]

  • University of California, Santa Barbara Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • Chemtalk. Bromine water - disposal. Available at: [Link]

  • Canada Safety Training. PPE for Hazardous Chemicals. Available at: [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Available at: [Link]

  • Creative Safety Supply. What PPE is recommended for chemical hazards? Available at: [Link]

  • ChemDmart. Safety Data Sheet. Available at: [Link]

  • National Institutes of Health, PubChem. Benzylamine. Available at: [Link]

  • National Institutes of Health, PMC. (2023, January 31). Removal of Bromine from Polymer Blends... Available at: [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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